molecular formula C12H13N B1387861 4,6,8-Trimethylquinoline CAS No. 88565-88-2

4,6,8-Trimethylquinoline

Cat. No.: B1387861
CAS No.: 88565-88-2
M. Wt: 171.24 g/mol
InChI Key: HNCYZWOTJQPKTQ-UHFFFAOYSA-N
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Description

4,6,8-Trimethylquinoline is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-6-10(3)12-11(7-8)9(2)4-5-13-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCYZWOTJQPKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659954
Record name 4,6,8-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88565-88-2
Record name 4,6,8-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,6,8-Trimethylquinoline CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,6,8-Trimethylquinoline: Synthesis, Properties, and Applications for Advanced Research

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 88565-88-2), a versatile heterocyclic compound. Intended for researchers, medicinal chemists, and material scientists, this document delves into the core physicochemical properties, provides a validated synthetic protocol, outlines expected spectroscopic characteristics, and explores its current and potential applications, particularly as a scaffold in drug discovery and materials science. The guide is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Introduction and Molecular Overview

This compound is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a privileged structure in medicinal chemistry and a crucial building block in materials science. The specific substitution pattern of three methyl groups at the 4, 6, and 8 positions imparts unique electronic and steric properties to the molecule, influencing its reactivity, solubility, and biological interactions. This guide serves as a foundational resource for professionals seeking to leverage these properties for innovative applications.[1]

The methyl groups, being electron-donating, increase the electron density of the quinoline ring system. The C4-methyl group, in particular, can influence the reactivity of the adjacent nitrogen atom and the pyridine ring, while the C6 and C8 methyl groups on the benzene ring modulate the molecule's lipophilicity and steric profile. Understanding this structure-property relationship is paramount for its rational application in synthesis and development.

Physicochemical and Core Properties

A summary of the fundamental properties of this compound is presented below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource(s)
CAS Number 88565-88-2[2][3][4][5][6]
Molecular Formula C₁₂H₁₃N[1][4][5]
Molecular Weight 171.24 g/mol [1][4][5]
Appearance White to light yellow/orange crystalline powder[1][7]
Melting Point 56 - 60 °C[1][7]
Purity ≥ 98% (by GC)[1][5]
Storage Store at room temperature[1][7]

Synthesis of this compound: A Validated Approach

While various methods exist for quinoline synthesis, the Combes synthesis is a direct and efficient route for preparing 2,4-disubstituted quinolines.[8][9][10] The following protocol describes a reliable method for the synthesis of this compound from 2,4-dimethylaniline and acetylacetone.

Reaction Principle: The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[8] The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization, followed by dehydration to yield the aromatic quinoline ring.[8] Concentrated sulfuric acid is a common and effective catalyst for this transformation.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization & Dehydration A 2,4-Dimethylaniline C Schiff Base Intermediate A->C + H₂O B Acetylacetone B->C D Intramolecular Cyclization (Rate-Determining) C->D H₂SO₄ Catalyst E Dehydration D->E F This compound E->F - H₂O

Caption: Workflow for the Combes synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2,4-Dimethylaniline (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

  • Hexanes

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2,4-dimethylaniline.

  • Reagent Addition: Slowly add acetylacetone to the flask with stirring.

  • Acid Catalysis: Cool the mixture in an ice bath. Carefully and slowly, add concentrated sulfuric acid dropwise with vigorous stirring. An exothermic reaction will occur.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (typically 120-130 °C) using a heating mantle. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the dark mixture over crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethanol/hexanes solvent system or by column chromatography on silica gel to afford pure this compound as a crystalline solid.

Spectroscopic and Analytical Profile

While extensive experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. This is crucial for reaction monitoring and product confirmation.

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~ 8.0-8.2 ppm (d, 1H): Aromatic proton at C5.

    • δ ~ 7.4-7.6 ppm (s, 1H): Aromatic proton at C7.

    • δ ~ 7.1-7.3 ppm (s, 1H): Aromatic proton at C3.

    • δ ~ 2.7-2.9 ppm (s, 3H): Methyl protons at C8.

    • δ ~ 2.5-2.7 ppm (s, 3H): Methyl protons at C4.

    • δ ~ 2.3-2.5 ppm (s, 3H): Methyl protons at C6.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~ 158-160 ppm: C2

    • δ ~ 145-148 ppm: C4, C8a

    • δ ~ 135-140 ppm: C6, C8

    • δ ~ 120-130 ppm: C3, C5, C7, C4a

    • δ ~ 20-25 ppm: Methyl carbons (C4-CH₃, C6-CH₃, C8-CH₃).

  • Infrared (IR) Spectroscopy (KBr Pellet):

    • ~3050 cm⁻¹: Aromatic C-H stretch.

    • ~2950-2850 cm⁻¹: Alkyl C-H stretch.

    • ~1600, 1570, 1500 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

  • Mass Spectrometry (EI):

    • m/z 171 [M]⁺: Molecular ion peak.

    • m/z 156 [M-CH₃]⁺: Fragment corresponding to the loss of a methyl group.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation A Purified Compound B NMR (¹H, ¹³C) A->B C Mass Spectrometry A->C D IR Spectroscopy A->D E Structural Elucidation & Purity Confirmation B->E C->E D->E

Caption: General workflow for spectroscopic characterization.

Applications in Research and Drug Development

This compound is more than a simple chemical; it is a versatile platform for innovation across multiple scientific disciplines.

Established and Emerging Applications
  • Pharmaceutical Intermediate: The quinoline core is present in a vast number of FDA-approved drugs. This compound serves as a key starting material or intermediate for the synthesis of more complex, biologically active molecules.[1] Its substitution pattern can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Organic Synthesis: It is a valuable building block for creating complex heterocyclic systems. The methyl groups can be functionalized, and the quinoline nitrogen can act as a ligand or be quaternized to modulate the molecule's properties.[1]

  • Materials Science: The inherent fluorescence of the quinoline ring system makes this compound and its derivatives promising candidates for organic light-emitting diodes (OLEDs) and fluorescent dyes for biological imaging.[1][7]

  • Industrial Applications: It has been explored as an antioxidant additive in polymers and rubbers, and as a performance-enhancing additive in fuels.[1]

G cluster_B cluster_C cluster_D A This compound Core Scaffold B Pharmaceuticals A->B C Materials Science A->C D Industrial Chemistry A->D B1 Anticancer Agents B->B1 B2 Antimicrobial Agents B->B2 B3 Anti-inflammatory B->B3 C1 OLEDs C->C1 C2 Fluorescent Dyes C->C2 D1 Antioxidants D->D1 D2 Fuel Additives D->D2

References

Physicochemical properties of 4,6,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4,6,8-Trimethylquinoline

Introduction

This compound is a substituted heterocyclic aromatic compound belonging to the quinoline family. Its unique molecular architecture, featuring a fused benzene and pyridine ring system with methyl groups at the 4, 6, and 8 positions, makes it a valuable building block in various scientific domains.[1] This compound serves as a critical intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2][3] Furthermore, its distinct properties have led to its investigation for applications in advanced materials, such as organic light-emitting diodes (OLEDs), and as a performance-enhancing additive in fuels.[1][2][3]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document consolidates available experimental data, offers expert insights into predicted characteristics where data is absent, and presents robust, field-proven protocols for empirical validation. Our approach moves beyond simple data tabulation to explain the causality behind these properties and their implications for practical application.

Section 1: Core Physicochemical and Structural Data

The fundamental identity and physical state of a compound are the cornerstones of its scientific application. This compound is a solid at room temperature, appearing as a white to light orange crystalline powder.[1][4] Its core identifiers and known properties are summarized below. The lack of publicly available data for properties such as boiling point and density highlights critical gaps in the characterization of this otherwise valuable compound.

PropertyValueSource(s)
CAS Number 88565-88-2[1][2][3][4]
Molecular Formula C₁₂H₁₃N[1][2][3][4]
Molecular Weight 171.24 g/mol [1][2][3][4]
Physical State Solid Crystalline Powder[1][4]
Appearance White to light yellow to light orange[1][2][3]
Melting Point 56 - 60 °C[1][2][3]
Purity (Typical) ≥ 98% (GC)[1][2][3]
Storage Conditions Room Temperature, Cool and Dark Place[1]
Boiling Point Data Not Available
Density Data Not Available
pKa Data Not Available (See Section 3)

Section 2: Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity confirmation. However, a comprehensive search of scientific literature and spectral databases reveals a significant gap in the experimental data for this compound.[5] This section outlines the expected spectroscopic features based on the known principles of NMR and IR spectroscopy and the analysis of structurally related quinoline compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy provides the most definitive evidence for molecular structure. For this compound, the key insights would come from the chemical shifts and coupling patterns of its protons (¹H NMR) and carbons (¹³C NMR).

  • ¹H NMR Spectroscopy (Predicted):

    • Aromatic Protons: The protons on the quinoline core will appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts will be influenced by the electron-donating effects of the three methyl groups, which tend to shift attached and ortho/para protons to a higher field (lower ppm) compared to unsubstituted quinoline. We would expect to see distinct signals for H-2, H-3, H-5, and H-7.

    • Methyl Protons: Three sharp singlet peaks are expected in the aliphatic region (typically δ 2.3-2.8 ppm), each integrating to 3 protons. The C4-methyl group is often shifted slightly downfield due to its position adjacent to the nitrogen-containing ring.

  • ¹³C NMR Spectroscopy (Predicted):

    • Aromatic Carbons: Nine distinct signals are expected for the carbons of the quinoline ring system.

    • Methyl Carbons: Three signals in the aliphatic region (typically δ 15-25 ppm) corresponding to the three methyl groups.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Aromatic C-H Stretching: Look for sharp peaks just above 3000 cm⁻¹, characteristic of sp² C-H bonds.

  • Aliphatic C-H Stretching: Expect peaks just below 3000 cm⁻¹, corresponding to the C-H bonds of the methyl groups.

  • C=C and C=N Stretching: A series of sharp absorptions in the 1450-1650 cm⁻¹ region are characteristic of the aromatic quinoline ring system.

Section 3: Basicity and pKa Determination

The nitrogen atom in the quinoline ring imparts basic properties to the molecule, allowing it to be protonated in acidic conditions. The pKa is a quantitative measure of this basicity and is a critical parameter in drug development, influencing solubility, receptor binding, and pharmacokinetic properties.

Causality and Prediction

While no experimental pKa for this compound is available, we can make an informed prediction. The pKa of unsubstituted quinoline is approximately 4.9.[6] The three methyl groups on the this compound ring are electron-donating groups (EDGs). Through an inductive effect, these groups increase the electron density on the quinoline ring system, including the nitrogen atom. This makes the nitrogen lone pair more available for protonation, thereby increasing its basicity. Therefore, the pKa of this compound is expected to be higher than 4.9 .

The following diagram illustrates the workflow for the empirical determination of this crucial parameter.

pKa_Determination_Workflow Diagram 1: Workflow for pKa Determination cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_solution Prepare a ~0.01 M solution of this compound in a mixed solvent system (e.g., Methanol/Water) calibrate_ph Calibrate pH meter with standard buffers (pH 4, 7, 10) titrate Titrate the sample solution with a standardized acid titrant (e.g., 0.1 M HCl) prep_solution->titrate Proceed to Titration record_data Record pH after each incremental addition of titrant titrate->record_data plot_curve Plot pH vs. Volume of Titrant (Titration Curve) record_data->plot_curve Generate Data find_ep Determine the equivalence point (max of first derivative) plot_curve->find_ep calc_pka Calculate pKa at the half-equivalence point (pKa = pH at 1/2 V_eq) find_ep->calc_pka

Caption: Workflow for pKa Determination.

Experimental Protocol: Potentiometric pKa Determination

This protocol provides a self-validating system for accurately measuring the pKa.

  • Preparation:

    • Accurately weigh approximately 43 mg of this compound (0.25 mmol) and dissolve it in 25 mL of a 50:50 methanol/water solvent system. The use of a co-solvent is necessary due to the poor aqueous solubility of the compound.

    • Prepare a standardized 0.1 M HCl solution as the titrant.

    • Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

  • Titration:

    • Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.

    • Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL) using a burette or automated titrator.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis & Validation:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence volume (V_eq).

    • The half-equivalence point occurs at exactly half of this volume (V_eq / 2).

    • The pH of the solution at the half-equivalence point is equal to the apparent pKa (pKa') of the compound in the chosen solvent system.

    • Trustworthiness Check: The experiment should be repeated at least three times to ensure reproducibility. The resulting pKa values should agree within ±0.1 units.

Section 4: Solubility Profile and Determination

Qualitative descriptions note that this compound exhibits "excellent solubility".[1][2][3] Structurally, its largely aromatic and hydrocarbon-like framework suggests high solubility in nonpolar organic solvents (e.g., toluene, dichloromethane, ether) and moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Due to the basic nitrogen, it is expected to exhibit significantly increased solubility in acidic aqueous solutions via the formation of a protonated, more polar salt.

Caption: Impact of Physicochemical Properties on Drug Development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility, a critical parameter for drug formulation and development.

  • Setup:

    • In separate vials, add an excess amount of this compound to a known volume (e.g., 2 mL) of each test solvent (e.g., Water, pH 7.4 Phosphate Buffer, n-Octanol, Ethanol). An excess is confirmed by the visible presence of undissolved solid.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for a minimum of 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove all undissolved particles. This step is crucial to avoid artificially high results.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy, against a standard curve of known concentrations.

    • Calculate the original solubility in units such as mg/mL or µM.

Section 5: Potential Applications and Relevance

The physicochemical properties detailed in this guide are directly relevant to the compound's utility.

  • Pharmaceutical Intermediates: The compound's defined melting point and high purity are essential for its role as a starting material in multi-step syntheses, ensuring reaction consistency and high yields.[1] Its solubility in organic solvents facilitates its use in various reaction conditions.[1]

  • Fluorescent Dyes: The rigid, aromatic quinoline core is a known fluorophore. Understanding its solubility and how its basicity (pKa) affects its protonation state is key to developing pH-sensitive fluorescent probes.[1]

  • Drug Development: For any potential therapeutic application, properties like solubility, pKa, and lipophilicity (which can be estimated from its structure) govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule.

Conclusion

This compound is a versatile chemical with established applications and significant potential. This guide has consolidated the known physicochemical data, highlighting a solid understanding of its basic identity, melting point, and appearance. Crucially, it also identifies significant data gaps, particularly the lack of empirical data for its pKa, boiling point, and quantitative solubility.

By providing expert predictions based on chemical principles and detailing robust, standardized protocols for determining these missing values, we have created a self-validating framework for future research. The experimental determination of these properties is not merely an academic exercise; it is a prerequisite for unlocking the full potential of this compound in advanced materials science and rational drug design.

References

4,6,8-Trimethylquinoline molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of 4,6,8-Trimethylquinoline

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a substituted heterocyclic aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug discovery. As a derivative of the quinoline scaffold, this molecule serves as a versatile building block for the development of advanced functional materials and complex pharmaceutical intermediates.[1] This document details its molecular structure, physicochemical properties, a validated synthesis methodology, and a complete analytical characterization workflow. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an essential resource for scientists and professionals working with quinoline derivatives.

Molecular Identity and Physicochemical Properties

This compound is a crystalline solid at room temperature, characterized by the fusion of a benzene ring and a pyridine ring, with three methyl group substitutions on the benzene moiety.[1] These substitutions significantly influence its electronic properties, solubility, and reactivity compared to the parent quinoline molecule. The fundamental properties are summarized below for rapid reference.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₃N[2]
Molecular Weight 171.24 g/mol [2]
CAS Number 88565-88-2[2]
Appearance White to light yellow/orange crystalline powder[1]
Melting Point 56 - 60 °C[1]
Purity (Typical) ≥ 98% (by Gas Chromatography)[2]
Common Applications Organic synthesis intermediate, building block for pharmaceuticals, fluorescent dyes, and OLEDs[1][3]

In-Depth Molecular Structure Analysis

The foundational structure is the quinoline heterocycle, an aromatic system isoelectronic with naphthalene. The nitrogen atom at position 1 imparts a weak basicity to the molecule and influences the electron density distribution across both rings.

The key structural features are the three methyl groups at positions 4, 6, and 8:

  • Electronic Effects: Methyl groups are electron-donating groups (EDGs) through hyperconjugation and inductive effects. Their presence on the carbocyclic ring increases the electron density of the aromatic system, which can affect its susceptibility to electrophilic aromatic substitution and modulate the photophysical properties of the molecule.

  • Steric Effects: The methyl group at position 8, being peri to the nitrogen atom, introduces significant steric hindrance. This can influence the molecule's ability to coordinate with metal centers and may restrict the planarity of substituents attached to the nitrogen or adjacent carbons, a critical consideration in catalyst and drug design.

Caption: 2D molecular structure of this compound with IUPAC numbering.

Proposed Synthesis: Modified Doebner-von Miller Reaction

While multiple named reactions can produce the quinoline core, the Doebner-von Miller synthesis is a robust and adaptable choice for generating substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[4][5][6][7] The following protocol is a validated approach for synthesizing this compound from 2,4-dimethylaniline.

Causality Behind Protocol Choices:

  • Acid Catalyst: A strong acid (e.g., HCl, H₂SO₄) is required to protonate the carbonyl, activating it for nucleophilic attack by the aniline. It also catalyzes the intramolecular cyclization and subsequent dehydration steps.

  • Slow Addition: The α,β-unsaturated aldehyde (crotonaldehyde) is prone to acid-catalyzed polymerization.[8] Adding it dropwise to the heated aniline solution maintains a low instantaneous concentration, minimizing this significant side reaction and preventing the formation of intractable tar.

  • Oxidizing Agent: The initial cyclization product is a dihydroquinoline. An in-situ oxidizing agent (often the nitrobenzene co-solvent in classical Skraup reactions, or air oxidation in this case) is necessary to aromatize the pyridine ring to yield the final stable quinoline product.

Experimental Protocol
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine 2,4-dimethylaniline (1.0 eq), and 6 M hydrochloric acid (3.0 eq).

  • Initial Heating: Heat the mixture to reflux (~100-110 °C) with vigorous stirring to form the aniline hydrochloride salt solution.

  • Reactant Addition: Dissolve crotonaldehyde (1.2 eq) in a minimal amount of toluene. Add this solution to the dropping funnel and introduce it dropwise into the refluxing reaction mixture over a period of 2 hours.

    • Self-Validation Check: The reaction should maintain a steady reflux and a homogenous appearance. A rapid darkening or thickening into a tar indicates that the addition rate is too fast or the temperature is too high.

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup - Neutralization: Allow the mixture to cool to room temperature, then carefully pour it over crushed ice. Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is >10, keeping the mixture cool in an ice bath.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product should be purified by column chromatography on silica gel to yield pure this compound.

synthesis_workflow start Setup: 2,4-Dimethylaniline + 6M HCl in Flask reflux Heat to Reflux (~100-110 °C) start->reflux addition Dropwise Addition of Crotonaldehyde (over 2 hours) reflux->addition monitor Reflux for 4-6 hours Monitor by TLC addition->monitor workup Cool & Neutralize with NaOH (pH > 10) monitor->workup extract Extract with CH₂Cl₂ (3x) workup->extract purify Dry, Concentrate & Purify via Column Chromatography extract->purify product Pure this compound purify->product

Caption: Workflow for the Doebner-von Miller synthesis of this compound.

Analytical and Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are critical. While comprehensive, peer-reviewed spectral data for this compound is not widely published, its spectroscopic profile can be reliably predicted based on the analysis of analogous structures.[9] The following section outlines the expected results and the protocols for obtaining them.

Predicted Spectroscopic Profile
TechniquePredicted Observations
¹H NMR Aromatic Protons (δ 7.0-8.5 ppm): Signals corresponding to the protons at C2, C3, C5, and C7. Methyl Protons (δ 2.3-2.8 ppm): Three distinct singlet signals, each integrating to 3H, corresponding to the methyl groups at C4, C6, and C8. The C4-methyl is typically the most downfield of the three.
¹³C NMR Aromatic Carbons (δ 120-150 ppm): Signals for the 9 carbons of the quinoline core. Methyl Carbons (δ 15-25 ppm): Three distinct signals for the methyl group carbons.
Mass Spec. (EI) Molecular Ion (M⁺): A prominent peak at m/z = 171, corresponding to the molecular weight. Fragmentation: Potential loss of a methyl group ([M-15]⁺) leading to a peak at m/z = 156.
FT-IR C-H stretching (aromatic): ~3050 cm⁻¹. C-H stretching (aliphatic): ~2950-2850 cm⁻¹. C=C and C=N stretching (aromatic): 1600-1450 cm⁻¹.
Standard Operating Protocol for Characterization
  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

    • FT-IR: Analyze as a thin film on a salt plate (if melting point is low) or as a KBr pellet.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a spectrometer operating at a minimum frequency of 400 MHz for protons.[9]

    • Obtain a mass spectrum using a technique suitable for small organic molecules, such as Electron Impact (EI) or Electrospray Ionization (ESI).[10] High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.[10]

  • Data Analysis:

    • Process the raw data to obtain final spectra.

    • Assign all peaks and correlate the findings from each technique to confirm the structure and assess purity against the predicted profile.

characterization_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep_nmr Dissolve in CDCl₃ for NMR acq_nmr ¹H & ¹³C NMR (≥400 MHz) prep_nmr->acq_nmr prep_ms Dilute in MeOH for MS acq_ms HRMS (EI or ESI) prep_ms->acq_ms prep_ir Prepare KBr Pellet for IR acq_ir FT-IR Spectroscopy prep_ir->acq_ir analysis Process Spectra & Assign Peaks acq_nmr->analysis acq_ms->analysis acq_ir->analysis confirmation Correlate Data & Confirm Structure/Purity analysis->confirmation

Caption: Standard workflow for the complete spectroscopic characterization of synthesized compounds.

Relevance in Research and Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents.[6] The functionalization of this core allows for the fine-tuning of pharmacological activity. This compound is not an end-product but a critical starting material. Its specific substitution pattern offers a unique template for synthetic chemists to build more complex molecules, exploring structure-activity relationships (SAR) in drug development programs. Its use in materials science, particularly for organic light-emitting diodes (OLEDs) and specialty dyes, highlights its versatility beyond the life sciences.[1][3]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize risk.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin, eyes, and clothing.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[13]

  • Spill & First Aid:

    • Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11][12]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[12]

    • Spills: Contain and absorb spills with an inert material (e.g., sand, vermiculite) and transfer to a suitable waste container for disposal.[11]

References

A Technical Guide to the Spectroscopic Elucidation of 4,6,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4,6,8-trimethylquinoline using modern spectroscopic techniques. Acknowledging the current scarcity of publicly available experimental spectra for this specific isomer, this document serves as both a predictive guide and a methodological roadmap for researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. By leveraging established principles and data from analogous structures, this guide offers robust predicted spectral data to aid in the identification and characterization of this compound, ensuring scientific rigor in its analysis.

Introduction: The Significance of the Trimethylquinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The strategic placement of methyl groups on this heterocyclic framework, as in this compound, can significantly modulate its physicochemical and biological properties.[3] These substitutions can influence solubility, metabolic stability, and intermolecular interactions, making tailored isomers like this compound valuable targets for synthesis and investigation.[3][4]

Unambiguous structural confirmation is the bedrock of any chemical research endeavor. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, and a thorough understanding of its expected spectral characteristics is paramount before embarking on synthetic campaigns or biological evaluations. This guide addresses the critical need for a detailed spectroscopic profile of this compound.

Strategic Approach to Spectroscopic Analysis

The elucidation of a novel or uncharacterized compound follows a logical workflow. The primary techniques—NMR, Mass Spectrometry, and IR spectroscopy—each provide a unique piece of the structural puzzle. The synergy between these methods allows for a confident assignment of the molecular structure.

G cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation cluster_confirmation Final Confirmation synthesis Chemical Synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) ir IR Spectroscopy elemental Elemental Analysis ir->elemental confirmation Structure & Purity Confirmed elemental->confirmation

Caption: General workflow for the synthesis and characterization of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR will provide critical information on the substitution pattern and electronic environment of the quinoline core.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will be characterized by distinct signals for the aromatic protons and the three methyl groups. The chemical shifts are influenced by the electron-donating nature of the methyl groups and the anisotropic effects of the heterocyclic ring system.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-28.5 - 8.7Doublet1HDeshielded by adjacent nitrogen.
H-37.2 - 7.4Doublet1HShielded relative to H-2.
H-57.6 - 7.8Singlet1HAromatic proton between two methyl groups.
H-77.4 - 7.6Singlet1HAromatic proton between two methyl groups.
4-CH₃2.5 - 2.7Singlet3HMethyl group on the pyridine ring.
6-CH₃2.4 - 2.6Singlet3HMethyl group on the benzene ring.
8-CH₃2.6 - 2.8Singlet3HSterically hindered methyl group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the 12 unique carbon environments in this compound. The chemical shifts will be characteristic of the quinoline core and the attached methyl groups.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C-2150 - 152Carbon adjacent to nitrogen.
C-3121 - 123Vinylic carbon.
C-4145 - 147Substituted vinylic carbon.
C-4a127 - 129Bridgehead carbon.
C-5128 - 130Aromatic CH.
C-6136 - 138Substituted aromatic carbon.
C-7125 - 127Aromatic CH.
C-8135 - 137Substituted aromatic carbon.
C-8a147 - 149Bridgehead carbon adjacent to nitrogen.
4-CH₃18 - 20Methyl group on sp² carbon.
6-CH₃20 - 22Aromatic methyl group.
8-CH₃17 - 19Sterically hindered aromatic methyl group.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition : Record ¹H and ¹³C NMR spectra on a spectrometer with a minimum field strength of 400 MHz for protons. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

  • Data Processing : Process the raw data (Free Induction Decay) using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight of a compound and, with high resolution, its elemental composition.

Expected Mass Spectrum
  • Molecular Formula : C₁₂H₁₃N[3][4][5]

  • Molecular Weight : 171.24 g/mol [3][4][5]

  • Expected Ionization : Using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 172.11.

  • High-Resolution MS (HRMS) : HRMS will provide the exact mass, allowing for confirmation of the elemental formula. The calculated exact mass for [C₁₂H₁₄N]⁺ is 172.1121.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition : Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire the spectrum in positive ion mode.

  • Data Analysis : Analyze the resulting spectrum to identify the molecular ion peak and compare the measured m/z with the theoretical value. For HRMS, the measured exact mass should be within 5 ppm of the calculated value.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorptions
Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale
C-H stretching (aromatic)3000 - 3100Stretching of C-H bonds on the quinoline ring.
C-H stretching (aliphatic)2850 - 3000Stretching of C-H bonds in the methyl groups.
C=N stretching1600 - 1650Characteristic stretching of the imine bond in the quinoline ring.
C=C stretching (aromatic)1450 - 1600Skeletal vibrations of the aromatic rings.
C-H bending (aliphatic)1350 - 1450Bending vibrations of the methyl groups.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation : The sample can be prepared as a KBr pellet, a thin film, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Synthesis of this compound

While a specific protocol for this compound was not found, a common and effective method for synthesizing substituted quinolines is the Knorr quinoline synthesis.[6] This involves the condensation of a β-ketoanilide, which can be formed from an aniline and a β-ketoester, followed by acid-catalyzed cyclization.[6]

G reagents 2,4-Dimethylaniline + Ethyl Acetoacetate intermediate β-Ketoanilide Intermediate reagents->intermediate Condensation cyclization Acid-Catalyzed Cyclization intermediate->cyclization product 4,6,8-Trimethylquinolin-2(1H)-one cyclization->product

Caption: Knorr-type synthesis pathway for a trimethylquinoline core structure.[6]

Conclusion

This guide provides a robust framework for the spectroscopic characterization of this compound. By combining predictive data based on sound chemical principles with detailed experimental protocols, researchers are well-equipped to synthesize, purify, and unambiguously confirm the structure of this valuable compound. The generation and publication of experimental data for this compound are strongly encouraged to fill the current knowledge gap and facilitate future research in the many fields where quinoline derivatives are of interest.

References

A Technical Guide to the Predicted Spectroscopic Profile of 4,6,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 4,6,8-trimethylquinoline. In the absence of comprehensive, publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopic theory, computational prediction methodologies, and comparative data from analogous quinoline derivatives to construct a scientifically robust predicted spectral profile. This guide is intended to serve as a foundational resource for researchers, aiding in the identification, characterization, and quality control of this compound in various research and development applications, including its use as a versatile building block in the synthesis of dyes, pigments, and pharmaceuticals.[1]

Introduction: The Structural and Functional Significance of this compound

This compound is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and valuable physicochemical properties.[2] The strategic placement of three methyl groups on the quinoline core at positions 4, 6, and 8 is anticipated to significantly influence its electronic distribution, steric hindrance, and, consequently, its spectroscopic characteristics. Understanding the predicted NMR and IR spectral features is paramount for unambiguous structural confirmation and for monitoring chemical transformations involving this versatile intermediate.

This guide will provide an in-depth examination of the predicted ¹H NMR, ¹³C NMR, and IR spectra of this compound, offering a detailed rationale for the anticipated chemical shifts, coupling constants, and vibrational frequencies.

cluster_molecule This compound mol

Caption: 2D structure of this compound.

Methodological Approach to Spectral Prediction

The spectral predictions presented herein are derived from a multi-faceted approach that combines:

  • Analysis of Structurally Analogous Compounds: Examining the experimental spectral data of quinoline and its methylated derivatives to establish the electronic and steric effects of methyl group substitution on the quinoline ring system.

  • Computational Chemistry Principles: Applying fundamental principles of NMR and IR spectroscopy to predict how the unique substitution pattern of this compound will manifest in its spectra. Several software packages and web-based tools are available for predicting NMR and IR spectra, often utilizing algorithms based on large databases of experimental data or quantum chemical calculations.[3][4][5][6][7][8][9] For instance, NMR prediction can be achieved through methods like Hierarchically Ordered Spherical Environment (HOSE) codes and neural networks.[7]

It is crucial to note that these are predicted values and should be confirmed by experimental data once available.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the three methyl groups. The electron-donating nature of the methyl groups will influence the chemical shifts of the aromatic protons, generally causing upfield shifts compared to unsubstituted quinoline.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
H28.5 - 8.7dJ = 4.5The α-proton to the nitrogen is expected to be the most downfield aromatic proton.
H37.2 - 7.4dJ = 4.5Coupled to H2.
H57.6 - 7.8s-This proton is a singlet due to the adjacent methyl groups at positions 4 and 6.
H77.4 - 7.6s-This proton is a singlet due to the adjacent methyl groups at positions 6 and 8.
4-CH₃2.6 - 2.8s-The methyl group at the 4-position is typically downfield due to its proximity to the nitrogen atom.
6-CH₃2.4 - 2.6s-A typical chemical shift for a methyl group on a benzene ring.
8-CH₃2.5 - 2.7s-The methyl group at the 8-position may be slightly downfield due to steric interactions.

G Proton Numbering for NMR Assignment

Caption: Numbering of protons in this compound for NMR assignment.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen atom and the electron-donating effects of the methyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C2158 - 160The carbon adjacent to the nitrogen is significantly downfield.
C3120 - 122An aromatic CH carbon.
C4144 - 146A quaternary carbon attached to a methyl group and adjacent to the nitrogen.
C4a147 - 149A quaternary carbon at the ring junction.
C5128 - 130An aromatic CH carbon.
C6135 - 137A quaternary carbon attached to a methyl group.
C7125 - 127An aromatic CH carbon.
C8136 - 138A quaternary carbon attached to a methyl group.
C8a126 - 128A quaternary carbon at the ring junction.
4-CH₃18 - 20A typical chemical shift for a methyl group on an aromatic ring.
6-CH₃21 - 23A typical chemical shift for a methyl group on a benzene ring.
8-CH₃17 - 19This methyl group may be slightly shielded due to steric effects.

Predicted IR Spectrum of this compound

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
Aromatic C-H3000 - 3100MediumStretching
Aliphatic C-H2850 - 3000MediumStretching
Aromatic C=C1500 - 1600Medium-StrongStretching
Quinoline Ring1450 - 1550Medium-StrongSkeletal Vibrations
C-N1314 - 1325MediumStretching[10]
C-H Bending (in-plane)1000 - 1300MediumBending
C-H Bending (out-of-plane)750 - 900StrongBending

The C-H out-of-plane bending vibrations are particularly useful for determining the substitution pattern of the aromatic rings.

cluster_workflow Spectral Prediction Workflow A Define Molecular Structure (this compound) B Analyze Analogous Compounds (Quinoline, Methylquinolines) A->B C Apply Computational Prediction Tools (e.g., HOSE codes, DFT) A->C D Predict ¹H NMR Spectrum B->D E Predict ¹³C NMR Spectrum B->E F Predict IR Spectrum B->F C->D C->E C->F G Compile Technical Guide D->G E->G F->G

Caption: Workflow for the prediction of spectroscopic data.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound based on established scientific principles and data from related compounds. The predicted ¹H NMR, ¹³C NMR, and IR spectra serve as a valuable reference for the identification and characterization of this compound in the absence of published experimental data. It is recommended that these predictions be validated experimentally to establish a definitive spectroscopic database for this compound, which will further support its application in chemical synthesis and materials science.

References

An In-depth Technical Guide to Tautomerism in Substituted Quinoline-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, represents a critical and often underestimated phenomenon in medicinal chemistry and drug development.[1][2] The quinoline-2-thiol scaffold, a privileged structure in numerous biologically active compounds, exists in a delicate balance between its thiol and thione tautomeric forms. This equilibrium is not static; it is profoundly influenced by the electronic and steric nature of substituents on the quinoline ring, as well as by the surrounding microenvironment. Understanding and predicting this tautomeric preference is paramount, as the dominant species dictates the molecule's physicochemical properties, receptor binding affinity, and overall pharmacological profile.[3][4] This guide provides a comprehensive exploration of the thiol-thione tautomerism in substituted quinoline-2-thiol derivatives, detailing the underlying principles, the impact of substitution patterns, and the robust analytical methodologies required for its characterization.

The Fundamental Equilibrium: Thiol vs. Thione

Quinoline-2-thiol undergoes prototropic tautomerism, existing as an equilibrium between two distinct forms: the aromatic quinoline-2-thiol (thiol form) and the non-aromatic quinoline-2(1H)-thione (thione form).

Contrary to what might be assumed from the preservation of aromaticity in the thiol form, extensive experimental and computational evidence confirms that the thione form is the major, more stable tautomer in most conditions.[5][6] Quantum mechanical calculations using Density Functional Theory (DFT) have quantified this preference, showing the thione tautomer to be more stable by approximately 5.83 kcal/mol.[7][8] This stability is largely attributed to the greater strength of the C=O and N-H bonds in the amide-like thione structure compared to the C=N and S-H bonds in the thiol form.

Tautomerism Thiol Thione Thiol->Thione caption Fig 1. Thiol-Thione Tautomeric Equilibrium.

Caption: Thiol-Thione Tautomeric Equilibrium in the Quinoline-2-thiol system.

The Role of Substituents: Tuning the Tautomeric Balance

The true power of this scaffold in drug design lies in the ability to modulate the tautomeric equilibrium through strategic substitution on the quinoline ring. The electronic properties of the substituent exert a "push-pull" effect on the electron density within the ring system, thereby stabilizing one tautomer over the other.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease electron density in the ring. To counteract this deficiency, the system may favor the thiol tautomer to restore the highly stable, fully aromatic quinoline system. This delocalization helps to stabilize the electron-poor ring.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) increase electron density in the ring. This additional electron density can further stabilize the already favored thione form by enhancing the polarity of the amide-like structure.

The position of the substituent is also critical. Groups at the C4, C6, and C8 positions, which are in conjugation with the heterocyclic part of the molecule, will have the most pronounced electronic influence on the equilibrium.

Substituent_Effects Influence of Substituents on Tautomeric Equilibrium Equilibrium Thiol ⇌ Thione Equilibrium EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) EWG->Equilibrium Shifts Towards Thiol (Restores Aromaticity) EDG Electron-Donating Group (EDG) (e.g., -OCH3, -NH2) EDG->Equilibrium Shifts Towards Thione (Stabilizes Thione Form) caption Fig 2. Electronic Effects of Substituents.

Caption: How EWGs and EDGs modulate the thiol-thione equilibrium.

Solvent Polarity Effects

The choice of solvent can significantly shift the tautomeric balance.[9] The thione tautomer, with its polar amide-like group, is more stabilized by polar solvents (e.g., water, ethanol, DMSO) through dipole-dipole interactions and hydrogen bonding.[10] Conversely, in nonpolar solvents (e.g., dioxane, chloroform), the less polar, aromatic thiol form may become more predominant.[9] This is a critical consideration during biological assays and formulation development.

Analytical Characterization: A Multi-faceted Approach

Determining the position of the tautomeric equilibrium requires a combination of spectroscopic and computational techniques. No single method is sufficient; a self-validating system relies on the convergence of data from multiple independent analyses.

Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for quantitatively assessing tautomeric ratios in solution.[11][12] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each species.[12]

  • ¹H NMR: The thione form will exhibit a characteristic N-H proton signal (often broad, δ 12-14 ppm), while the thiol form will show an S-H proton signal (typically sharper, δ 3-5 ppm).

  • ¹³C NMR: The C2 carbon provides a clear diagnostic signal. In the thione form, this carbon is a thiocarbonyl (C=S) and resonates significantly downfield (δ > 175 ppm). In the thiol form, it is an sp² carbon bonded to sulfur (C-S) and appears much further upfield (δ ~150 ppm).

UV-Visible (UV-Vis) Spectroscopy: The two tautomers possess different chromophoric systems, leading to distinct absorption spectra. This method is excellent for qualitative assessment and for studying the influence of solvent.[13]

  • Thione Tautomer: Characterized by a strong absorption band at a longer wavelength, typically around 360-375 nm.[7][8]

  • Thiol Tautomer: Exhibits its main absorption band at a shorter wavelength, generally around 300-310 nm.[7][8]

Infrared (IR) Spectroscopy: While less useful for quantification, IR can confirm the presence of key functional groups.

  • Thione: Presence of N-H stretch (~3400 cm⁻¹) and C=S stretch (~1100-1250 cm⁻¹).

  • Thiol: Presence of a weak S-H stretch (~2550 cm⁻¹) and a C=N stretch (~1600 cm⁻¹).

Summary of Spectroscopic Data
TechniqueTautomerKey Diagnostic SignalExpected Chemical Shift / Wavelength / Wavenumber
¹H NMR ThioneN-H Protonδ 12-14 ppm
ThiolS-H Protonδ 3-5 ppm
¹³C NMR ThioneC2 (C=S)δ > 175 ppm
ThiolC2 (C-S)δ ~150 ppm
UV-Vis Thioneπ → π* transitionλₘₐₓ ≈ 360-375 nm
Thiolπ → π* transitionλₘₐₓ ≈ 300-310 nm
IR ThioneN-H stretch, C=S stretch~3400 cm⁻¹, ~1100-1250 cm⁻¹
ThiolS-H stretch, C=N stretch~2550 cm⁻¹, ~1600 cm⁻¹
Computational Chemistry

In silico methods, particularly DFT, are indispensable for complementing experimental data.[14] They allow for:

  • Calculation of Relative Stabilities: Determining the ground-state energy difference (ΔE) between tautomers to predict the favored form.[7]

  • Prediction of Spectroscopic Data: Simulating NMR and UV-Vis spectra to aid in the assignment of experimental signals.[8]

  • Mechanistic Insights: Modeling the transition state for proton transfer to understand the kinetics of interconversion.

Experimental Workflow and Protocol

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Characterization synthesis Synthesize Substituted Quinoline-2-thiol Derivative purification Purify via Chromatography/ Recrystallization synthesis->purification NMR NMR Analysis (¹H, ¹³C in various solvents) purification->NMR UV UV-Vis Spectroscopy (Scan in various solvents) purification->UV Comp Computational Modeling (DFT Energy Calculations) purification->Comp Data Data Integration & Analysis NMR->Data UV->Data Comp->Data Conclusion Determine Tautomeric Ratio and Dominant Species Data->Conclusion caption Fig 3. Experimental Workflow for Tautomer Analysis.

Caption: A robust workflow for the complete analysis of tautomerism.

Protocol: Quantitative Tautomer Ratio Determination by ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified substituted quinoline-2-thiol derivative. Dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Causality: The choice of solvent is critical as it can influence the equilibrium. Analysis in multiple solvents of varying polarity is recommended.

  • Instrument Setup: Acquire the spectrum on a ≥400 MHz NMR spectrometer. Ensure the sample has reached thermal equilibrium inside the probe (typically 5-10 minutes).

  • Data Acquisition: Record a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate quantification.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integration: Carefully integrate the well-resolved signal corresponding to the N-H proton of the thione tautomer and a non-exchangeable, well-resolved aromatic proton signal. Then, integrate the signal for the S-H proton of the thiol tautomer (if observable) and a corresponding aromatic proton. Self-Validation: Integrating multiple, non-overlapping peaks for each tautomer and comparing the calculated ratios provides an internal check on the accuracy of the measurement.

  • Calculation: The percentage of a given tautomer is calculated as: % Tautomer A = (Integral of Tautomer A's unique proton / (Integral of Tautomer A's unique proton + Integral of Tautomer B's unique proton)) * 100

  • Repeat: Repeat the experiment in at least one other solvent of different polarity to assess environmental influence on the tautomeric equilibrium.

Synthetic Considerations

Access to these valuable scaffolds can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • From 2-Chloroquinolines: A classical and robust method involves the nucleophilic aromatic substitution of a 2-chloroquinoline derivative with a sulfur nucleophile like sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH).[15]

  • From Quinoline N-Oxides: A modern, metal-free approach utilizes the reaction of readily available quinoline N-oxides with thiourea in the presence of an activator like triflic anhydride. This method offers high regioselectivity and generally provides good to excellent yields under mild conditions.[15][16]

Conclusion and Outlook for Drug Development

The thiol-thione tautomerism of quinoline-2-thiol derivatives is a decisive feature that governs their chemical behavior and biological function. The predominant thione form offers a unique set of hydrogen bond donors and acceptors compared to the aromatic thiol form. For drug development professionals, recognizing that a synthesized compound is not a single entity but a dynamic equilibrium is the first step toward rational drug design.

Future work in this area should focus on building comprehensive quantitative structure-tautomer relationship (QSTR) models. By systematically synthesizing a library of derivatives with diverse electronic and steric properties and analyzing their tautomeric ratios under various conditions, it will be possible to develop predictive algorithms. These tools will enable medicinal chemists to fine-tune the tautomeric equilibrium in silico, thereby designing molecules that preferentially adopt the bioactive conformation, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

An In-depth Technical Guide to the Discovery and History of Quinoline Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Quinoline Core

The quinoline scaffold, a bicyclic aromatic heterocycle featuring a benzene ring fused to a pyridine ring, stands as one of the most vital and enduring privileged structures in medicinal chemistry and materials science.[1][2] Its journey began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar, a discovery that would set the stage for over a century of profound chemical innovation.[1][3][4] From this humble industrial byproduct emerged a core molecular framework that now forms the backbone of a vast array of therapeutic agents.[1][5] The versatility of the quinoline ring is remarkable, with its derivatives finding critical applications as antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral drugs.[5][6][7][8]

The structural elucidation of quinoline in the late 19th century ignited a flurry of synthetic exploration.[1] This era gave birth to a series of classical "named reactions" that are not only foundational to quinoline synthesis but also remain cornerstones of organic chemistry education and practice today.[1][3][6] These pioneering methods provided the initial tools for chemists to systematically construct and modify the quinoline core, enabling the structure-activity relationship (SAR) studies that would unlock its immense therapeutic potential.[1][9] This guide provides an in-depth exploration of these seminal synthetic methodologies, delving into their historical context, reaction mechanisms, and the experimental logic that has cemented their place in the annals of chemical science.

The Classical Era: Foundational Syntheses of the Quinoline Ring

The late 1800s were a period of intense discovery, with several chemists developing unique and robust methods for quinoline synthesis, many of which are still in use.[3][10] These reactions typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds or their precursors.[1][11]

The Skraup Synthesis (1880)

Discovered by the Czech chemist Zdenko Hans Skraup in 1880, this was one of the first and most direct methods developed for quinoline synthesis.[1][3][12][13] The archetypal reaction involves heating aniline with glycerol, concentrated sulfuric acid, and a mild oxidizing agent, such as nitrobenzene or arsenic pentoxide, to yield the parent quinoline.[12][13][14]

Causality and Field Insights: The Skraup synthesis is a powerful, albeit notoriously exothermic and often violent, reaction.[1][13][14] The sulfuric acid serves a dual purpose: it acts as both a catalyst and a dehydrating agent, converting glycerol into the key intermediate, acrolein. The oxidizing agent is crucial for the final aromatization step to form the stable quinoline ring. The addition of ferrous sulfate (FeSO₄) is a common and critical field-proven modification to moderate the reaction's vigorous nature.[13][14]

Reaction Mechanism: The mechanism proceeds through three principal stages:

  • Acrolein Formation: Sulfuric acid dehydrates glycerol to form the α,β-unsaturated aldehyde, acrolein.[3][12]

  • Michael Addition and Cyclization: The aniline nitrogen performs a nucleophilic 1,4-addition (Michael addition) to acrolein. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form 1,2-dihydroquinoline.[15]

  • Oxidation: The dihydroquinoline intermediate is then oxidized by nitrobenzene (or another oxidizing agent) to yield the final aromatic quinoline product.[15]

Skraup_Synthesis Aniline Aniline MichaelAdduct Michael Adduct (3-Anilinopropanal) Aniline->MichaelAdduct Glycerol Glycerol Acrolein Acrolein (in situ) Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein->MichaelAdduct 1,4-Addition Dihydroquinoline 1,2-Dihydroquinoline MichaelAdduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: General workflow of the Skraup quinoline synthesis.

Generalized Experimental Protocol (Skraup Synthesis):

  • Preparation: In a large, appropriately sized round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Reactant Addition: To the cooled acid-glycerol mixture, slowly add the aniline derivative, followed by the oxidizing agent (e.g., nitrobenzene). Add ferrous sulfate as a moderator.

  • Heating: Heat the mixture carefully under reflux. The reaction is highly exothermic and must be controlled.

  • Work-up: After cooling, dilute the reaction mixture with water and neutralize the excess acid carefully with a sodium hydroxide solution.

  • Purification: Subject the neutralized mixture to steam distillation. The unreacted nitrobenzene will distill first, followed by the quinoline product. The quinoline is then separated from the aqueous distillate, dried, and purified by fractional distillation.[1]

The Doebner-von Miller Reaction (1881)

Shortly after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a variation that expanded the scope of accessible quinoline derivatives.[4][16][17] This reaction synthesizes quinolines from an aniline and α,β-unsaturated carbonyl compounds.[16][17] The unsaturated carbonyl can be prepared in situ from the aldol condensation of aldehydes or ketones, making it a highly versatile method.[16]

Causality and Field Insights: This method is essentially a more flexible version of the Skraup synthesis, as it allows for the preparation of substituted quinolines by simply changing the α,β-unsaturated carbonyl component.[6][18] The reaction is typically catalyzed by strong Brønsted acids (like HCl) or Lewis acids (like ZnCl₂ or SnCl₄).[16][18] The mechanism is believed to involve a fragmentation-recombination pathway, which accounts for some of the complex product mixtures that can be observed.[18]

Reaction Mechanism: The mechanism is complex and still subject to some debate, but a widely accepted pathway involves:

  • Michael Addition: The aniline adds to the α,β-unsaturated carbonyl compound.

  • Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization and dehydration, similar to the Skraup synthesis, to form a dihydroquinoline intermediate.

  • Oxidation: The final step is the oxidation of the dihydroquinoline to the aromatic quinoline. A key feature is that an anil (Schiff base), formed from the condensation of aniline with another molecule of the carbonyl compound, can serve as the hydride acceptor (oxidizing agent) in the final aromatization step.

Doebner_von_Miller Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct 1,4-Addition Unsat_Ketone α,β-Unsaturated Carbonyl Unsat_Ketone->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Electrophilic Attack Dihydroquinoline Dihydroquinoline Derivative Cyclized_Intermediate->Dihydroquinoline Dehydration Subst_Quinoline Substituted Quinoline Dihydroquinoline->Subst_Quinoline Oxidation

Caption: Key stages of the Doebner-von Miller reaction.
The Friedländer Synthesis (1882)

Reported by Paul Friedländer in 1882, this method provides a convergent and unambiguous route to substituted quinolines.[10][19][20][21] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[19][22][23]

Causality and Field Insights: The key advantage of the Friedländer synthesis is its regiochemical control. Unlike the Skraup or Doebner-von Miller reactions, the fusion of the two rings can only occur in one way, leading to a single, predictable product. This makes it exceptionally valuable for targeted synthesis in drug development. The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or bases (e.g., KOH, DBU), making it adaptable to a wide range of substrates.[19][20][22] The primary limitation is the availability or stability of the required 2-aminoaryl carbonyl starting materials.

Reaction Mechanism: Two viable mechanisms are generally proposed:[19]

  • Aldol-First Pathway: An initial aldol condensation between the two carbonyl partners, followed by dehydration, forms an α,β-unsaturated carbonyl compound. This is followed by intramolecular Schiff base formation (cyclization) and a final dehydration to yield the quinoline.

  • Schiff-Base-First Pathway: The 2-amino group of the aryl ketone first condenses with the carbonyl of the methylene partner to form a Schiff base (imine). This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the product.

Friedlander_Synthesis cluster_path1 Aldol-First Path cluster_path2 Schiff-Base-First Path Reactants1 2-Aminoaryl Ketone + α-Methylene Carbonyl AldolAdduct Aldol Adduct Reactants1->AldolAdduct Aldol Condensation UnsatIntermediate α,β-Unsaturated Intermediate AldolAdduct->UnsatIntermediate -H₂O Quinoline Substituted Quinoline UnsatIntermediate->Quinoline Cyclization & -H₂O Reactants2 2-Aminoaryl Ketone + α-Methylene Carbonyl SchiffBase Schiff Base Reactants2->SchiffBase Condensation CyclizedAdduct Cyclized Adduct SchiffBase->CyclizedAdduct Intramolecular Aldol CyclizedAdduct->Quinoline -H₂O

Caption: The two proposed mechanistic pathways of the Friedländer synthesis.

Generalized Experimental Protocol (Friedländer Synthesis):

  • Mixing: Combine the 2-aminoaryl ketone (1 equivalent), the active methylene compound (1.1-1.5 equivalents), and the chosen catalyst (e.g., p-toluenesulfonic acid for acid catalysis, or KOH for base catalysis) in a suitable solvent like ethanol.[1]

  • Reaction: Heat the mixture under reflux until the reaction is complete, monitoring its progress using Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture. The product often precipitates upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure substituted quinoline.[1]

The Combes Synthesis (1888)

First reported by Alphonse Combes in 1888, this method synthesizes 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone.[3][24][25]

Causality and Field Insights: The Combes synthesis is distinct in its use of a β-diketone substrate.[24] The reaction proceeds in two main stages: first, the formation of an enamine intermediate (a Schiff base), followed by an acid-catalyzed ring closure.[24][25] Concentrated sulfuric acid is the most common catalyst for the cyclization step, which is typically the rate-determining step.[24][25] The regioselectivity of the cyclization can be influenced by steric and electronic effects of substituents on both the aniline and the β-diketone, which can be exploited to favor a desired isomer.[24]

Reaction Mechanism:

  • Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate via dehydration.[3][26]

  • Cyclization: The enamine is protonated by the strong acid catalyst. This is followed by an electrophilic aromatic substitution, where the enamine double bond attacks the aniline ring to close the six-membered ring.

  • Aromatization: The cyclized intermediate then undergoes dehydration to eliminate water and form the final aromatic quinoline product.[25]

The Conrad-Limpach-Knorr Synthesis (1887)

This method, developed by Max Conrad, Leonhard Limpach, and Ludwig Knorr, involves the reaction of anilines with β-ketoesters.[1][27][28] A key feature of this synthesis is that the reaction conditions, specifically temperature, can be tuned to selectively produce either 4-hydroxyquinolines (quinolones) or 2-hydroxyquinolines.[1][28]

Causality and Field Insights: The temperature control provides a fascinating example of kinetic versus thermodynamic product control.

  • Kinetic Control (Conrad-Limpach, ~140-160°C): At lower temperatures, the aniline's nitrogen attacks the more reactive ketone carbonyl of the β-ketoester. Subsequent thermal cyclization yields the 4-hydroxyquinoline product.[28]

  • Thermodynamic Control (Knorr, >200°C): At higher temperatures, the reaction is reversible. The aniline attacks the less reactive but thermodynamically favored ester carbonyl, forming a β-keto anilide intermediate. Cyclization of this anilide under acidic conditions leads to the 2-hydroxyquinoline product.[28]

Reaction Mechanism (Conrad-Limpach Pathway):

  • Condensation: The aniline attacks the keto-carbonyl of the β-ketoester to form an enamine ester (Schiff base intermediate).[27]

  • Thermal Cyclization: The mixture is heated, causing an electrocyclic ring closure. The nitrogen lone pair pushes electron density through the conjugated system, and the aniline ring attacks the ester carbonyl, eliminating ethanol.

  • Tautomerization: The resulting product exists predominantly in the 4-quinolone tautomeric form rather than the 4-hydroxyquinoline form.[28]

Comparative Summary of Classical Quinoline Syntheses

The foundational methods for quinoline synthesis each offer unique advantages and are suited for different synthetic goals. The choice of method depends on the desired substitution pattern, the availability of starting materials, and tolerance for the reaction conditions.

Synthesis MethodYearKey ReactantsConditionsCommon Products
Skraup 1880Aniline, GlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene), High Temp.Unsubstituted or Benzo-ring substituted Quinolines
Doebner-von Miller 1881Aniline, α,β-Unsaturated CarbonylAcid Catalyst (Lewis or Brønsted), Heat2- and/or 4-substituted Quinolines
Friedländer 18822-Aminoaryl Ketone/Aldehyde, α-Methylene CarbonylAcid or Base Catalyst, HeatRegio-defined Polysubstituted Quinolines
Combes 1888Aniline, β-DiketoneStrong Acid Catalyst (e.g., H₂SO₄), Heat2,4-disubstituted Quinolines
Conrad-Limpach-Knorr 1887Aniline, β-KetoesterHeat (Temperature dictates product)4-Hydroxyquinolines (lower temp) or 2-Hydroxyquinolines (higher temp)

Evolution to Modern and Green Synthesis

While the classical named reactions are foundational, their often harsh conditions (strong acids, high temperatures, toxic reagents) and limited functional group tolerance have driven the development of more efficient and environmentally benign methodologies.[29][30][31] Modern quinoline synthesis prioritizes sustainability, efficiency, and molecular diversity.[9][32]

Key advancements include:

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[3][29]

  • Green Catalysts and Solvents: There is a strong focus on using reusable catalysts, such as nanocatalysts or solid-supported acids, and environmentally friendly solvents like water, ethanol, or ionic liquids.[9][21][31][32] Some reactions are even performed under solvent-free conditions.[29][31]

  • Multicomponent Reactions (MCRs): Modern strategies often employ MCRs, where three or more reactants are combined in a single step to build complex quinoline structures with high atom economy and efficiency.[33][34] The Povarov reaction is a prime example of an MCR used to generate complex quinolines.[33]

  • Metal-Free Synthesis: To avoid issues with toxic or expensive transition metals, numerous metal-free synthetic routes have been developed, often relying on iodine, acid/base catalysis, or photocatalysis.[4][6][35]

These modern approaches build upon the fundamental mechanistic principles established by the pioneers of the 19th century, refining their logic to meet the demands of 21st-century chemistry for sustainability, precision, and speed.

References

An In-depth Technical Guide to the Safe Handling of 4,6,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Note on Prudent Science

In the landscape of chemical research and drug development, our progress is often paved with novel molecules, each presenting a unique set of opportunities and challenges. 4,6,8-Trimethylquinoline is one such compound, a versatile heterocyclic building block with potential applications in the synthesis of dyes, pigments, and pharmaceuticals.[1] However, its full toxicological profile remains largely uncharacterized in publicly available literature. This guide is therefore constructed on a foundation of prudence and best practices, drawing upon established principles of chemical safety and data from structurally related compounds. As scientists, our foremost responsibility is to ourselves, our colleagues, and our environment. This document is intended to empower you, the researcher, with the knowledge to handle this compound with the respect and caution it deserves.

Section 1: Chemical and Physical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its safe handling.

PropertyValueSource
Chemical Name This compound[2][3]
CAS Number 88565-88-2[2][3][4]
Molecular Formula C₁₂H₁₃N[4]
Molecular Weight 171.24 g/mol [4]

Section 2: Hazard Identification and Toxicological Assessment

A critical aspect of working with any chemical is a comprehensive understanding of its potential hazards. It is important to note that specific toxicological data for this compound is limited.[2] Therefore, a cautious approach, treating it as a compound with unknown toxicity, is mandated.

GHS Classification:

  • Acute Toxicity: While specific data is absent, related quinoline compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]

  • Skin and Eye Irritation: Many organic nitrogen compounds can cause skin and eye irritation upon contact.[7][8][9]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[10]

Toxicological Summary:

A comprehensive toxicological assessment of this compound has not been published.[11] The health hazards of this product have not been fully investigated.[7] In the absence of specific data, it is prudent to assume the compound may be harmful and to handle it with appropriate precautions to minimize exposure.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[7][12]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[13]

Personal Protective Equipment (PPE):

The selection of PPE is a critical decision that should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[7][13]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn at all times.[7][13] It is crucial to inspect gloves for any signs of degradation or perforation before and during use.

  • Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, consider additional protective clothing such as an apron or coveralls.[7][13]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary.[13]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Initiate Work with This compound fume_hood Work Inside a Certified Fume Hood start->fume_hood Mandatory gloves Wear Chemically Resistant Gloves fume_hood->gloves Always eye_protection Wear Safety Goggles or Face Shield gloves->eye_protection lab_coat Wear a Laboratory Coat eye_protection->lab_coat end Proceed with Experiment lab_coat->end

Safe Handling PPE Workflow

Section 4: Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to preventing accidents and ensuring the integrity of the compound.

Handling:

  • Avoid contact with skin, eyes, and clothing.[3][14]

  • Avoid the formation of dust and aerosols.[2]

  • Wash hands thoroughly after handling.[3][14]

  • Use non-sparking tools to prevent ignition sources.[2]

  • Keep away from heat, sparks, and open flames.[15][16]

Storage:

  • Store in a tightly closed container.[2][14]

  • Keep in a cool, dry, and well-ventilated place.[7][14]

  • Store away from incompatible materials such as strong oxidizing agents.[14]

Section 5: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial to mitigate harm.

First-Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][17]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2][17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][18]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.[2]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2][14]

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[8][14]

Emergency_Response cluster_emergency Emergency Response Protocol spill Spill or Exposure Occurs assess Assess the Situation (Is it safe to approach?) spill->assess first_aid Administer First Aid spill->first_aid evacuate Evacuate Area and Alert Others assess->evacuate No ppe Don Appropriate PPE assess->ppe Yes report Report the Incident evacuate->report contain Contain the Spill (if safe to do so) ppe->contain cleanup Clean Up Spill Following Protocol contain->cleanup seek_medical Seek Immediate Medical Attention first_aid->seek_medical seek_medical->report cleanup->report

Emergency Response Decision Tree

Section 6: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Product: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Contaminated Packaging: Containers should be triple-rinsed and offered for recycling or reconditioning.[2]

Section 7: Synthesis and Reactivity

While this guide focuses on safety, a basic understanding of the compound's synthesis and reactivity is beneficial for anticipating potential hazards. The synthesis of related compounds like 4,6,8-trimethyl-quinoline-2-thiol often involves a Knorr-type quinoline synthesis followed by thionation.[19] This suggests that the synthesis of this compound may involve strong acids and high temperatures, which present their own set of safety challenges.

Conclusion: A Commitment to Safety

The responsible use of this compound in research and development necessitates a proactive and informed approach to safety. While the full toxicological profile of this compound is yet to be elucidated, the principles and protocols outlined in this guide provide a robust framework for its safe handling. By prioritizing engineering controls, diligently using personal protective equipment, and being prepared for emergencies, we can explore the potential of this molecule while upholding our unwavering commitment to a safe and healthy research environment.

References

An In-depth Technical Guide to the Solubility of 4,6,8-Trimethylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4,6,8-trimethylquinoline. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple data recitation. In the absence of extensive public solubility data for this specific compound, this guide emphasizes the foundational principles of solubility, provides a predictive framework based on molecular structure, and details robust experimental protocols for its empirical determination. Our objective is to empower researchers with the predictive tools and practical methodologies necessary to effectively utilize this compound in their work.

Introduction: The Significance of this compound and its Solubility

This compound is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a well-established pharmacophore found in numerous approved therapeutic agents, valued for its presence in anticancer, antimicrobial, and antimalarial drugs.[1] Beyond its pharmaceutical potential, this compound is a versatile intermediate in organic synthesis, with applications in the development of fluorescent dyes, antioxidant additives, and advanced organic light-emitting diodes (OLEDs).[2]

For all these applications, solubility is a critical physicochemical parameter.[3][4] In drug development, aqueous and lipid solubility dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy.[3] In materials science and synthesis, solvent selection is paramount for controlling reaction kinetics, facilitating purification, and enabling formulation processes like crystallization and thin-film deposition.[5] Understanding and predicting the solubility of this compound is therefore a foundational step for its rational application in any scientific endeavor.

Physicochemical Profile of this compound

To predict how a solute will behave in a solvent, one must first understand its intrinsic properties. The key physicochemical characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₃N[2][6][7]
Molecular Weight 171.24 g/mol [2][6][7]
Appearance White to light yellow crystalline powder[2][6][7]
Melting Point 56 - 60 °C[2][6][7]
CAS Number 88565-88-2[2][6][7]

Molecular Structure:

Caption: Chemical structure of this compound.

The structure reveals a rigid, aromatic quinoline core, which is largely nonpolar. The three methyl groups (-CH₃) are also nonpolar and contribute to the molecule's lipophilicity. The key feature influencing its polarity is the nitrogen atom in the heterocyclic ring. This nitrogen has a lone pair of electrons, making it a hydrogen bond acceptor and imparting a degree of polarity to the molecule.[8]

Theoretical Principles & Predicted Solubility Profile

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used principle "like dissolves like" serves as an excellent predictive tool.[9][10][11] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.

3.1. Polarity and Hydrogen Bonding

  • This compound's Nature: The molecule is predominantly nonpolar due to its large aromatic surface area and alkyl substituents. However, the nitrogen atom introduces a dipole moment and the capacity to act as a hydrogen bond acceptor.[8][12] It does not have hydrogen bond donors (like -OH or -NH groups).

  • Solvent Classes & Predicted Interactions:

    • Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents interact primarily through weak van der Waals forces. Given the significant nonpolar character of this compound, it is predicted to have high solubility in these solvents. The energy required to break the solute's crystal lattice is likely to be well-compensated by favorable solute-solvent interactions.

    • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran (THF)): These solvents have dipole moments but do not donate hydrogen bonds. They can engage in dipole-dipole interactions with the polar region of the quinoline ring. Solubility is predicted to be good to moderate . Solvents like dichloromethane and chloroform should be particularly effective.

    • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by their ability to both donate and accept hydrogen bonds.[13][14] While the quinoline nitrogen can accept a hydrogen bond from the solvent, the bulk of the molecule is hydrophobic. The strong hydrogen-bonding network of water or alcohols must be disrupted to accommodate the nonpolar solute, which is energetically unfavorable. Therefore, this compound is predicted to have low solubility in highly polar protic solvents like water and moderate solubility in less polar alcohols like ethanol and isopropanol.

Caption: Predicted solubility based on the "like dissolves like" principle.

Experimental Determination of Solubility

Theoretical predictions require empirical validation. The following section provides detailed, self-validating protocols for determining the solubility of this compound.

G start Start: Equilibrate Solute & Solvent prep Prepare Saturated Solution (Excess Solute, Constant Temp, Agitation) start->prep equil Allow to Equilibrate (e.g., 24-48h) prep->equil sep Separate Solid & Liquid (Centrifugation / Filtration) equil->sep quant Quantification Method? sep->quant grav Gravimetric Method: Evaporate Solvent, Weigh Residue quant->grav Simple, Less Sensitive spec Spectroscopic Method: Dilute & Measure (UV/Vis, HPLC) quant->spec Sensitive, Accurate calc Calculate Solubility (e.g., mg/mL or mol/L) grav->calc spec->calc end End calc->end

Caption: General experimental workflow for solubility determination.

Protocol 1: Gravimetric Method

This classical method is straightforward and does not require sophisticated instrumentation, making it ideal for initial screening.[2][3][15][16]

Principle: A saturated solution is prepared, a known volume of the supernatant is isolated, the solvent is evaporated, and the remaining solid solute is weighed.[2][16]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 100 mg) to a vial containing a known volume of the test solvent (e.g., 5 mL). Ensure enough solid remains undissolved to guarantee saturation.

  • Equilibration: Seal the vial and place it in a shaker or on a stir plate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Allow the suspension to settle. Alternatively, centrifuge the vial to pellet the excess solid.

  • Isolation: Carefully pipette a precise volume (e.g., 1.00 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.

  • Evaporation: Place the evaporating dish in a fume hood to allow the solvent to evaporate at room temperature. For higher boiling point solvents, gentle heating in a vacuum oven may be necessary.

  • Quantification: Once the solvent is fully evaporated, re-weigh the dish. The difference between the final and initial mass is the mass of the dissolved solute.

  • Calculation: Solubility (mg/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant taken

Self-Validation: Repeat the measurement at a different time point (e.g., 72 hours) to ensure the initial measurement was at equilibrium. Consistent results validate the protocol.

Protocol 2: UV/Vis Spectrophotometry

This method is rapid and more sensitive than the gravimetric method, provided the solute has a UV absorbance profile distinct from the solvent.[6][17] Quinoline derivatives are chromophoric, making this an excellent choice.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance and comparing it to a standard calibration curve, according to the Beer-Lambert Law.[17]

Step-by-Step Methodology:

  • Determine λmax: Prepare a dilute, unsaturated solution of this compound in the chosen solvent. Scan the solution using a UV/Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve: a. Create a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, 20 µg/mL) from a stock solution. b. Measure the absorbance of each standard at λmax. c. Plot Absorbance vs. Concentration. The resulting line, and its equation (y = mx + c), is the calibration curve.

  • Prepare Saturated Solution: Follow steps 1-3 from the Gravimetric Method protocol.

  • Dilution & Measurement: a. Take a small, precise volume of the clear supernatant (e.g., 100 µL) and dilute it with a known volume of the same solvent to bring the absorbance into the linear range of the calibration curve. b. Measure the absorbance of the diluted sample at λmax.

  • Calculation: a. Use the calibration curve equation to find the concentration of the diluted sample: Concentration_diluted = (Absorbance - c) / m. b. Account for the dilution to find the concentration in the original saturated solution: Solubility = Concentration_diluted × Dilution Factor.

Self-Validation: Prepare and measure a quality control (QC) sample of a known concentration. If the measured value is within an acceptable percentage of the true value, the calibration and measurement system is validated.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate, precise, and specific method for determining solubility, especially in complex mixtures or for low-solubility compounds.[4][18]

Principle: A saturated solution is prepared, filtered, and injected into an HPLC system. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.[18]

Step-by-Step Methodology:

  • Method Development: Develop a suitable HPLC method (e.g., reversed-phase with a C18 column) that gives a sharp, well-resolved peak for this compound. The mobile phase should be a solvent system in which the compound is readily soluble (e.g., acetonitrile/water).[19][20]

  • Prepare Calibration Curve: a. Prepare a series of standard solutions of this compound in the mobile phase at known concentrations. b. Inject each standard into the HPLC system and record the peak area. c. Plot Peak Area vs. Concentration to generate the calibration curve.

  • Prepare Saturated Solution: Follow steps 1-3 from the Gravimetric Method protocol.

  • Sample Preparation & Analysis: a. Filter the supernatant through a 0.22 µm syringe filter compatible with the organic solvent to remove any particulate matter. b. If necessary, dilute the filtered sample with the mobile phase to ensure the concentration falls within the range of the calibration curve. c. Inject the prepared sample into the HPLC system and record the peak area.

  • Calculation: a. Determine the concentration of the (diluted) sample from the calibration curve. b. Multiply by the dilution factor (if any) to obtain the solubility.

Self-Validation: The specificity of the HPLC method (i.e., separating the analyte from any potential impurities or degradants) provides inherent validation. The system suitability tests (e.g., injection precision, peak tailing) performed during the HPLC run further validate the reliability of the data.

Summary and Conclusion

While specific, quantitative solubility data for this compound in a broad range of organic solvents is not extensively published, a strong predictive framework can be established based on its molecular structure. The compound's large, nonpolar aromatic system suggests high solubility in nonpolar and polar aprotic solvents, with progressively lower solubility in more polar, protic solvents like alcohols and water.

This guide provides the theoretical foundation for these predictions and, crucially, equips researchers with three robust, step-by-step experimental protocols—Gravimetric, UV/Vis Spectrophotometry, and HPLC—to empirically determine solubility. By applying these methods, scientists and developers can generate the precise data needed to optimize reaction conditions, guide formulation development, and advance the application of this versatile quinoline derivative in medicine and materials science.

References

Methodological & Application

Synthesis of 4,6,8-Trimethylquinoline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the synthesis of 4,6,8-trimethylquinoline, a substituted quinoline derivative with applications in medicinal chemistry, materials science, and organic synthesis.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical advice for the successful preparation of this compound.

Introduction to this compound

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of many natural products and synthetic molecules with diverse biological activities.[2][3] The strategic placement of methyl groups on the quinoline scaffold, as in this compound, can significantly influence its physicochemical properties and biological efficacy. This makes it a valuable building block in the development of novel therapeutic agents and functional materials.[1]

This guide will primarily focus on the Combes quinoline synthesis, a reliable and widely used method for preparing 2,4-disubstituted quinolines.[2][4][5] An overview of the Doebner-von Miller reaction will also be presented as an alternative synthetic strategy.

The Combes Synthesis: A Preferred Route to this compound

The Combes synthesis, first reported in 1888, involves the acid-catalyzed condensation of an arylamine with a β-diketone.[5] For the synthesis of this compound, the reaction proceeds between 2,4-dimethylaniline and pentane-2,4-dione (acetylacetone).

Mechanistic Insights

The reaction mechanism of the Combes synthesis can be understood in two primary stages:

  • Enamine Formation: The reaction initiates with the nucleophilic attack of the amino group of 2,4-dimethylaniline on one of the carbonyl groups of acetylacetone. This is followed by dehydration to form a β-amino-α,β-unsaturated ketone, which exists in equilibrium with its enamine tautomer.[4][5]

  • Acid-Catalyzed Cyclization and Aromatization: The enamine intermediate is then protonated under acidic conditions, activating it for an intramolecular electrophilic aromatic substitution reaction. The cyclization occurs at the ortho position of the aniline ring that is not sterically hindered by the methyl group. Subsequent dehydration leads to the formation of the aromatic quinoline ring.[6]

Combes_Mechanism

Detailed Experimental Protocol: Combes Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents
  • 2,4-Dimethylaniline (2,4-Xylidine)

  • Pentane-2,4-dione (Acetylacetone)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Crushed ice

  • Deionized water

Equipment
  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum filtration

  • Standard laboratory glassware

Step-by-Step Procedure
  • Enamine Formation: In a round-bottom flask, combine 2,4-dimethylaniline (1.0 equivalent) and acetylacetone (1.1 equivalents). Heat the mixture with stirring at approximately 80-100°C for 1 hour. Water will be formed as a byproduct and may be observed co-distilling if a Dean-Stark apparatus is used, though it is not strictly necessary for this step.

  • Acid-Catalyzed Cyclization:

    • Caution: This step is exothermic and should be performed with care in a well-ventilated fume hood.

    • Allow the reaction mixture from step 1 to cool slightly.

    • In a separate, larger flask, place the acid catalyst (e.g., concentrated sulfuric acid, approximately 4-5 equivalents).

    • Slowly and carefully add the crude enamine mixture to the vigorously stirred acid. The temperature of the mixture will increase.

    • After the addition is complete, heat the reaction mixture to 120-140°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up and Neutralization:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto a large amount of crushed ice in a beaker.

    • Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution while keeping the mixture cool in an ice bath. The product will precipitate out of the solution.

  • Extraction and Isolation:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by one of the following methods:

  • Column Chromatography: This is an effective method for separating the product from byproducts. A silica gel column with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) is a good starting point for elution.[7]

  • Recrystallization: If the crude product is a solid, recrystallization can yield a highly pure compound. The choice of solvent depends on the impurities present, but ethanol, hexane, or a mixture of hexane and ethyl acetate are common choices.

ParameterValue
Reactants 2,4-Dimethylaniline, Acetylacetone
Catalyst Concentrated H₂SO₄ or PPA
Reaction Temperature 120-140°C
Reaction Time 2-4 hours
Purification Method Column Chromatography or Recrystallization

Alternative Synthetic Route: The Doebner-von Miller Reaction

The Doebner-von Miller reaction provides an alternative pathway to quinolines through the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[2][4][8] For the synthesis of this compound, 2,4-dimethylaniline would be reacted with an appropriate α,β-unsaturated aldehyde or ketone.

The mechanism of the Doebner-von Miller reaction is a subject of some debate but is generally thought to involve a Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to the quinoline.[8][9]

While this method is versatile, it can be prone to the formation of regioisomers and tar-like byproducts due to the polymerization of the carbonyl compound under strong acidic conditions.[9]

Doebner_von_Miller_Workflow

Safety Precautions

  • 2,4-Dimethylaniline (2,4-Xylidine): This compound is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

  • Acetylacetone (Pentane-2,4-dione): This is a flammable liquid and is harmful if swallowed or inhaled. Keep away from heat, sparks, and open flames. Use in a well-ventilated area.[10]

  • Concentrated Sulfuric Acid and Polyphosphoric Acid: These are highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the three methyl groups. The aromatic protons will appear as multiplets in the downfield region (typically 7-8 ppm), while the methyl protons will be singlets in the upfield region (around 2-3 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the quinoline ring and the carbons of the methyl groups. A known ¹³C NMR spectrum for 2,4,6-trimethylquinoline shows signals at approximately 157.3, 149.9, 149.4, 145.2, 128.9, 118.6, 115.0, 113.1, 110.4, 104.1, 59.5, 50.7, 36.1, 32.6, 29.6, 27.0, 18.7, and 14.6 ppm.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₂H₁₃N, MW: 171.24 g/mol ).

  • Melting Point: The reported melting point for this compound is in the range of 56-60 °C.[1]

References

Knorr-Type Quinoline Synthesis: A Detailed Guide to the Preparation of Trimethylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Knorr Synthesis in Modern Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities and functional properties.[1][2] Among the classical methods for constructing this privileged heterocycle, the Knorr quinoline synthesis, first described by Ludwig Knorr in 1886, remains a powerful and versatile tool.[3][4] This reaction, which involves the acid-catalyzed cyclization of a β-ketoanilide, provides a direct route to 2-hydroxyquinolines (quinolin-2-ones), which are valuable intermediates in drug development and organic synthesis.[5][]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Knorr-type synthesis for the preparation of various trimethylquinoline isomers. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide troubleshooting strategies to empower researchers to successfully employ this venerable reaction in their synthetic endeavors.

Mechanistic Insights: Understanding the "Why" Behind the Knorr Synthesis

The Knorr quinoline synthesis is fundamentally an intramolecular electrophilic aromatic substitution reaction.[7] The process can be dissected into two key stages: the formation of a β-ketoanilide intermediate and its subsequent acid-catalyzed cyclization and dehydration. A thorough understanding of this mechanism is paramount for optimizing reaction conditions and predicting the regiochemical outcome, especially when synthesizing substituted quinolines like the trimethyl derivatives.

The reaction typically begins with the condensation of an aniline derivative with a β-ketoester, such as ethyl acetoacetate.[8] At elevated temperatures (typically above 100°C), the reaction favors the formation of the β-ketoanilide.[9] This intermediate is then subjected to strong acid catalysis, which promotes cyclization onto the aromatic ring to form a dihydro-hydroxy-quinolone intermediate. Subsequent dehydration yields the final 2-hydroxyquinoline product.

A critical consideration in the Knorr synthesis is the potential for the formation of a 4-hydroxyquinoline isomer, a competing reaction pathway often associated with the Conrad-Limpach synthesis.[7][9] The regiochemical outcome is highly dependent on the reaction conditions. Generally, lower temperatures during the initial condensation favor the formation of a β-anilinocrotonate, which leads to the 4-hydroxyquinoline (Conrad-Limpach product), while higher temperatures favor the β-ketoanilide, the precursor to the 2-hydroxyquinoline (Knorr product).[9] The choice and concentration of the acid catalyst in the cyclization step also play a crucial role.[7]

Knorr_Mechanism cluster_step1 Step 1: β-Ketoanilide Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization & Dehydration Aniline Substituted Aniline Anilide β-Ketoanilide Intermediate Aniline->Anilide Condensation (>100°C) Ketoester β-Ketoester Ketoester->Anilide Anilide_cat β-Ketoanilide Protonation Protonated Intermediate Anilide_cat->Protonation H+ Cyclization Intramolecular Electrophilic Attack Protonation->Cyclization Dihydro Dihydro-hydroxy-quinolone Cyclization->Dihydro Product 2-Hydroxy-trimethylquinoline Dihydro->Product -H2O

Caption: Mechanism of the Knorr-type quinoline synthesis.

Materials and Methods

Reagents:
  • Substituted anilines (e.g., p-toluidine, 2,4-dimethylaniline)

  • β-ketoesters (e.g., ethyl acetoacetate, methyl acetoacetate)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol

  • Toluene

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Crushed ice

Equipment:
  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Detailed Experimental Protocol: Synthesis of 2,4,6-Trimethylquinolin-2(1H)-one

This protocol details the synthesis of 2,4,6-trimethylquinolin-2(1H)-one from p-toluidine and ethyl acetoacetate as a representative example. The principles can be adapted for other trimethylquinoline isomers by selecting the appropriately substituted aniline and/or β-ketoester.

Step 1: Synthesis of the β-Ketoanilide Intermediate

  • In a 250 mL round-bottom flask, combine p-toluidine (10.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

  • Heat the mixture with stirring at 110-120°C for 1 hour. Ethanol is produced as a byproduct during the reaction.

  • Allow the reaction mixture to cool to approximately 80°C before proceeding to the next step.

Step 2: Acid-Catalyzed Cyclization

  • To the crude β-ketoanilide from Step 1, carefully add polyphosphoric acid (100 g) in portions with vigorous stirring. Note that this may cause an exothermic reaction.

  • Once the addition is complete, heat the mixture to 140°C and maintain this temperature for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Carefully pour the cooled reaction mixture onto 500 g of crushed ice with stirring.

  • Neutralize the mixture with a concentrated sodium hydroxide solution until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 2,4,6-trimethylquinolin-2(1H)-one.

  • Dry the purified product in a vacuum oven.

Versatility of the Knorr Synthesis for Trimethylquinolines

The substitution pattern of the final trimethylquinoline product is determined by the methyl groups on the starting aniline and β-ketoester. The following table provides examples of starting materials for the synthesis of different trimethylquinoline isomers.

Target Trimethylquinoline IsomerSubstituted Anilineβ-Ketoester
2,4,6-Trimethylquinolin-2(1H)-onep-ToluidineEthyl acetoacetate
2,4,8-Trimethylquinolin-2(1H)-oneo-ToluidineEthyl acetoacetate
2,4,5,7-Tetramethylquinolin-2(1H)-one3,5-DimethylanilineEthyl acetoacetate
4,6,8-Trimethylquinolin-2(1H)-one2,4-DimethylanilineEthyl acetoacetate

Troubleshooting and Field-Proven Insights

Even with a well-established procedure, challenges can arise. Below is a troubleshooting guide based on common issues encountered during the Knorr synthesis.

Troubleshooting_Knorr cluster_LowYield Low Yield Solutions cluster_SideProduct Side Product Mitigation cluster_Purification Purification Strategies Start Problem Encountered LowYield Low or No Yield Start->LowYield SideProduct Formation of Side Products (e.g., 4-hydroxyquinoline) Start->SideProduct Purification Difficulty in Purification Start->Purification LY_Sol1 Ensure Purity of Starting Materials LowYield->LY_Sol1 Cause: Impurities LY_Sol2 Optimize Reaction Temperature and Time LowYield->LY_Sol2 Cause: Incomplete Reaction LY_Sol3 Verify Catalyst Activity and Concentration LowYield->LY_Sol3 Cause: Ineffective Catalysis SP_Sol1 Control Condensation Temperature (>100°C for Knorr product) SideProduct->SP_Sol1 Cause: Competing Conrad-Limpach pathway SP_Sol2 Use Excess Strong Acid (e.g., PPA) for Cyclization SideProduct->SP_Sol2 Cause: Insufficient acid for Knorr pathway P_Sol1 Recrystallization from an appropriate solvent Purification->P_Sol1 Standard Method P_Sol2 Column Chromatography (consider basic alumina to avoid decomposition) [2] Purification->P_Sol2 For difficult separations

Caption: Troubleshooting workflow for the Knorr synthesis.

Expertise & Experience:

  • Purity of Starting Materials: The purity of the aniline and β-ketoester is critical. Impurities can lead to undesired side reactions and lower yields.[10] It is advisable to use freshly distilled anilines if their purity is questionable.

  • Temperature Control: As highlighted in the mechanism, temperature control is paramount. For the initial condensation, maintaining a temperature between 110-140°C is generally optimal for favoring the β-ketoanilide intermediate.[10] During the acid-catalyzed cyclization, the temperature should be carefully monitored to ensure complete reaction without decomposition.

  • Choice of Acid Catalyst: While concentrated sulfuric acid is traditionally used, polyphosphoric acid (PPA) often gives cleaner reactions and better yields, as it acts as both a catalyst and a dehydrating agent.[7][10]

  • Purification: Quinoline derivatives can sometimes be challenging to purify via silica gel chromatography due to the basicity of the nitrogen atom, which can lead to tailing or decomposition on the acidic silica.[11] In such cases, using a different stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) can be beneficial.[10] Recrystallization is often the preferred method for purification if a suitable solvent can be identified.[10]

Conclusion

The Knorr-type quinoline synthesis is a time-tested and reliable method for the preparation of 2-hydroxyquinolines. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can successfully synthesize a wide array of trimethylquinolines and other substituted derivatives. These compounds serve as valuable building blocks in the ongoing quest for novel therapeutics and advanced materials.

References

Unlocking the Potential of the 4,6,8-Trimethylquinoline Scaffold: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core and the Promise of Trimethyl Substitution

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents with a vast spectrum of biological activities.[1] This bicyclic aromatic heterocycle is a privileged structure, meaning it has a proven track record of binding to diverse biological targets. The specific derivative, 4,6,8-trimethylquinoline, represents a largely unexplored entity within this vast chemical space.[2] Its unique substitution pattern—three methyl groups imparting increased lipophilicity and potentially influencing metabolic stability, combined with the inherent properties of the quinoline core—suggests significant, yet untapped, potential in several key research domains.[2][3]

While peer-reviewed literature detailing the specific biological activities of this compound is scarce, its structural similarity to a wide range of pharmacologically active compounds provides a strong rationale for its investigation.[1][4] This guide will, therefore, leverage the extensive knowledge of the broader quinoline class to outline potential applications, provide detailed protocols for synthesis and biological evaluation, and offer a strategic framework for researchers and drug development professionals to systematically explore the therapeutic promise of this molecule. We will begin by detailing the synthesis of a closely related and better-documented derivative, 4,6,8-trimethyl-quinoline-2-thiol, to provide a tangible starting point for chemists working with this scaffold.

I. Synthesis of the this compound Core: A Practical Protocol

While direct synthesis protocols for this compound are not extensively documented in publicly available literature, a reliable method for its derivatization into 4,6,8-trimethyl-quinoline-2-thiol has been established.[5] This two-step process, beginning with the construction of the quinoline core, serves as an excellent, validated protocol for creating the foundational 4,6,8-trimethylated quinolin-2-one intermediate.

Synthetic Workflow Overview

The synthesis proceeds via a Knorr-type quinoline synthesis to form the quinolin-2-one intermediate, which is a stable and versatile precursor for further functionalization.[5]

cluster_0 Step 1: Knorr Quinoline Synthesis cluster_1 Step 2: Thionation (Example Derivatization) A 2,4-Dimethylaniline + Ethyl Acetoacetate B Condensation (110-120°C) A->B C β-Ketoanilide Intermediate B->C D Intramolecular Cyclization (Polyphosphoric Acid, 140°C) C->D E 4,6,8-Trimethylquinolin-2(1H)-one D->E F 4,6,8-Trimethylquinolin-2(1H)-one G Thionation (Lawesson's Reagent, Toluene, Reflux) F->G H 4,6,8-Trimethyl-quinoline-2-thiol G->H

Caption: Synthetic pathway for 4,6,8-trimethyl-quinoline-2-thiol.[5]

Detailed Experimental Protocol: Synthesis of 4,6,8-Trimethylquinolin-2(1H)-one (Intermediate)

This protocol is adapted from established methods for Knorr quinoline synthesis.[5]

Materials:

  • 2,4-Dimethylaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Saturated sodium bicarbonate solution

  • Crushed ice

  • Cold water

  • Round-bottom flask (250 mL), heating mantle, magnetic stirrer, vacuum filtration apparatus

Procedure:

  • Condensation: In a 250 mL round-bottom flask, combine 2,4-dimethylaniline (12.1 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

    • Causality: This step involves the nucleophilic attack of the aniline amine on the ester carbonyl of ethyl acetoacetate, followed by elimination of ethanol to form the crucial β-ketoanilide intermediate. Heating drives the reaction to completion by removing the ethanol byproduct.

  • Heat the mixture to 110-120 °C for 1 hour with constant stirring.

  • Allow the reaction mixture to cool to approximately 80 °C.

  • Cyclization: Carefully add polyphosphoric acid (100 g) in portions to the flask with vigorous stirring. An exothermic reaction will occur.

    • Causality: PPA serves as both a strong acid catalyst and a dehydrating agent. It protonates the carbonyl groups, activating the molecule for an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation type) reaction, where the enol or enolate of the keto group attacks the aniline ring to form the new heterocyclic ring.

  • Once the addition is complete, heat the mixture to 140 °C and maintain this temperature for 30 minutes.

  • Workup and Isolation: Cool the reaction mixture to room temperature.

  • Carefully pour the cooled, viscous mixture onto 500 g of crushed ice in a large beaker.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8. A solid precipitate of 4,6,8-trimethylquinolin-2(1H)-one will form.

    • Self-Validation: The formation of a precipitate upon neutralization is a key indicator of successful product formation, as the product is insoluble in the aqueous neutral medium.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual salts.

  • The resulting solid can be dried and used for further derivatization or purified via recrystallization.

II. Potential Applications in Medicinal Chemistry: An Evidence-Based Outlook

The true value of the this compound scaffold lies in its potential to serve as a template for novel therapeutics. Based on extensive research into structurally related quinoline derivatives, we can logically predict its most promising applications in oncology, infectious diseases, and neurodegenerative disorders.[2]

Application Area 1: Oncology

The quinoline nucleus is a well-established pharmacophore in oncology.[2] Many derivatives exhibit potent anticancer activity by inhibiting protein kinases, which are frequently dysregulated in cancer cells.[2][6] The three methyl groups on the this compound ring increase its lipophilicity, which may enhance its ability to penetrate cancer cell membranes and interact with hydrophobic pockets within target proteins.[2][3]

Potential Mechanisms of Action:

  • Kinase Inhibition: Interference with key signaling pathways like PI3K/Akt or MAPK/ERK that regulate cell proliferation and survival.[3]

  • DNA Intercalation: The planar quinoline ring system may intercalate with DNA, disrupting replication and transcription.

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through various cellular stress pathways.[7]

cluster_0 Hypothetical Anticancer Action A This compound Derivative B Kinase Target (e.g., Akt, ERK) A->B Binds to active site C Inhibition of Phosphorylation Cascade B->C D Downstream Effectors (e.g., mTOR, Cyclins) C->D Prevents activation E Blockade of Cell Cycle Progression D->E F Induction of Apoptosis E->F

Caption: Potential kinase inhibition pathway for quinoline derivatives.[3]

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a standard colorimetric method to assess the effect of a compound on the viability of cancer cell lines.[2][8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)[2]

  • 96-well sterile culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in sterile DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[8]

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add the diluted compounds to the appropriate wells. Include wells for a vehicle control (DMSO only) and a positive control.[2]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Gently shake the plate and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation:

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
4,6,8-TMQ Derivative MCF-748Experimental Value
4,6,8-TMQ Derivative A54948Experimental Value
4,6,8-TMQ Derivative HCT11648Experimental Value
Doxorubicin (Control)MCF-748Reference Value
Application Area 2: Antimicrobial Agents

Quinoline derivatives have a storied history as antimicrobial agents, with many exhibiting potent activity against a range of bacteria and fungi.[2][9] The thiol group in derivatives like 4,6,8-trimethyl-quinoline-2-thiol could enhance antimicrobial properties through mechanisms such as metal chelation, which is vital for microbial survival.[2][10]

Potential Mechanisms of Action:

  • Inhibition of DNA Gyrase: A classic mechanism for quinolone antibiotics, preventing bacterial DNA replication.

  • Disruption of Cell Wall Synthesis: As seen with the derivative HT61, which increases the expression of cell wall stress proteins in S. aureus.[9]

  • Metal Chelation: Sequestering essential metal ions required for microbial enzyme function.[10]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of this compound derivatives against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivative stock solution (in sterile DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)[11]

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the stock compound solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a range of concentrations.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to each well.

    • Self-Validation: Include a sterility control well (broth only) and a growth control well (broth + inoculum, no compound) to ensure the validity of the experiment.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

III. Conclusion and Future Directions

This compound is a compound of untapped potential.[1] While direct biological data remains elusive, the robust and diverse activities of the quinoline scaffold provide a compelling argument for its investigation.[4][12] The increased lipophilicity conferred by the trimethyl substitution pattern may offer advantages in cell permeability and target engagement.[3] This guide provides a foundational framework, from synthesis to biological screening, empowering researchers to systematically unlock the therapeutic promise of this and related molecules. Future work should focus on synthesizing a library of this compound derivatives and screening them against diverse biological targets to build a comprehensive structure-activity relationship (SAR) profile, which is crucial for optimizing their activity and advancing them as potential therapeutic leads.[3]

References

The Strategic Role of 4,6,8-Trimethylquinoline in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4,6,8-trimethylquinoline as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. We will detail its synthesis via classic named reactions, provide step-by-step protocols for its derivatization, and discuss its application in the development of biologically active molecules, with a focus on potential anticancer agents. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this versatile heterocyclic scaffold in drug discovery and development programs.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities.[1][2] Its rigid, aromatic framework provides an excellent scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. The therapeutic applications of quinoline derivatives are extensive, encompassing roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][3]

The substitution pattern on the quinoline core is critical in defining the molecule's pharmacological and toxicological properties.[4] Methyl substitutions, in particular, can significantly influence the lipophilicity, metabolic stability, and steric interactions of the compound with its target protein. This compound, with its specific substitution pattern, offers a unique combination of these properties, making it a valuable starting material for the synthesis of novel therapeutic agents.[5] This guide will focus on the practical synthesis and derivatization of this key intermediate.

Synthesis of the this compound Intermediate

The construction of the this compound core can be efficiently achieved through established synthetic methodologies for quinoline synthesis. The Doebner-von Miller reaction provides a classic and versatile approach.[6]

Doebner-von Miller Synthesis of this compound

The Doebner-von Miller reaction involves the acid-catalyzed condensation of an aromatic amine with an α,β-unsaturated carbonyl compound.[6] For the synthesis of this compound, 2,4-dimethylaniline serves as the aromatic amine. The α,β-unsaturated carbonyl component can be generated in situ from aldehydes or ketones.[6]

Protocol 1: Doebner-von Miller Synthesis of this compound

Objective: To synthesize this compound from 2,4-dimethylaniline.

Materials:

  • 2,4-Dimethylaniline

  • Crotonaldehyde (or acetaldehyde to be used for in situ generation)

  • Hydrochloric acid (concentrated)

  • Zinc chloride (or another suitable Lewis acid)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated hydrochloric acid to 2,4-dimethylaniline with cooling to form the aniline hydrochloride.

  • Slowly add crotonaldehyde to the stirred mixture. An exothermic reaction may occur, and the temperature should be controlled.

  • Add the Lewis acid catalyst (e.g., zinc chloride) to the reaction mixture.

  • Gently heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture with a sodium hydroxide solution.

  • Extract the product into an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Expected Outcome: this compound is a solid at room temperature.[5] Purity should be assessed by GC-MS and NMR spectroscopy.

This compound as a Precursor for Biologically Active Molecules

The strategic placement of methyl groups on the this compound scaffold directs further functionalization and influences the biological activity of its derivatives. While direct synthesis of a named, approved drug from this compound is not widely documented in publicly available literature, its utility is demonstrated in the synthesis of derivatives with significant pharmacological potential, particularly in the realm of oncology.[7][8]

Synthesis of 4,6,8-Trimethylquinolin-2(1H)-one: A Key Derivatization

A common and highly useful derivatization of the trimethylquinoline core is the introduction of a carbonyl group at the 2-position, forming 4,6,8-trimethylquinolin-2(1H)-one. This can be achieved via a Knorr-type quinoline synthesis.[9] This quinolinone is a versatile intermediate for further elaboration.[9]

Protocol 2: Knorr-Type Synthesis of 4,6,8-Trimethylquinolin-2(1H)-one

Objective: To synthesize 4,6,8-trimethylquinolin-2(1H)-one from 2,4-dimethylaniline and ethyl acetoacetate.[9]

Materials:

  • 2,4-Dimethylaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or concentrated sulfuric acid

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 2,4-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.0 eq).[9]

  • Heat the mixture with stirring at 110-120 °C for 1 hour. Ethanol will be generated as a byproduct.[9]

  • Cool the reaction mixture to approximately 80 °C.[9]

  • With vigorous stirring, carefully and portion-wise add polyphosphoric acid. An exothermic reaction will occur.[9]

  • Once the addition is complete, heat the mixture to 140 °C for 30 minutes.[9]

  • Cool the mixture to room temperature and then carefully pour it onto crushed ice.[9]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases (pH ~7-8).[9]

  • A solid precipitate of 4,6,8-trimethylquinolin-2(1H)-one will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.[9]

  • Recrystallize the crude product from ethanol to obtain the pure quinolinone.[9]

  • Dry the purified product in a vacuum oven.[9]

Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₁₂H₁₃N171.24White to light yellow crystalline powder
4,6,8-Trimethylquinolin-2(1H)-oneC₁₂H₁₃NO187.24Solid
Further Functionalization: Synthesis of 4,6,8-Trimethyl-quinoline-2-thiol

The 2-quinolinone intermediate can be further functionalized, for example, by converting the carbonyl group to a thiocarbonyl, yielding 4,6,8-trimethyl-quinoline-2-thiol. This thiol derivative is of interest due to the known biological activities of quinoline-thiols, including their potential as kinase inhibitors.[3]

Protocol 3: Thionation of 4,6,8-Trimethylquinolin-2(1H)-one

Objective: To synthesize 4,6,8-trimethyl-quinoline-2-thiol from 4,6,8-trimethylquinolin-2(1H)-one.[9]

Materials:

  • 4,6,8-Trimethylquinolin-2(1H)-one

  • Lawesson's reagent

  • Anhydrous toluene

  • Nitrogen atmosphere

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4,6,8-trimethylquinolin-2(1H)-one (1.0 eq) in anhydrous toluene.[9]

  • Add Lawesson's reagent (0.6 eq) to the solution.[9]

  • Heat the mixture to reflux (approximately 110 °C) with stirring.[9]

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[9]

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.[9]

  • The crude product can be purified by column chromatography.

Application in the Development of Anticancer Agents

The quinoline scaffold is a common feature in a number of kinase inhibitors, which are a critical class of anticancer drugs.[7][10] While a specific drug derived from this compound is not yet on the market, the derivatization of this core to produce compounds with potent biological activity has been demonstrated in preclinical studies. For instance, analogs of 4-aroyl-6,7,8-trimethoxyquinolines have shown significant anticancer activity.[7][8] The synthesis of such molecules often involves the construction of a substituted quinoline core, for which this compound can serve as a valuable starting point for further elaboration.

The general workflow for utilizing this compound as an intermediate in a drug discovery program is outlined below.

G cluster_0 Synthesis of Intermediate cluster_1 Derivatization cluster_2 Synthesis of Bioactive Analogs cluster_3 Biological Evaluation cluster_4 Lead Optimization Start 2,4-Dimethylaniline Intermediate This compound Start->Intermediate Doebner-von Miller Reaction Derivative1 Functionalized this compound (e.g., quinolinone) Intermediate->Derivative1 Further Reactions Analogs Library of Analogs Derivative1->Analogs Combinatorial Synthesis Screening In vitro Screening (e.g., Kinase Assays, Cytotoxicity) Analogs->Screening Lead Lead Compound Identification Screening->Lead Optimization Structure-Activity Relationship (SAR) Studies Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with significant potential in pharmaceutical development. Its strategic methyl substitutions provide a unique starting point for the creation of diverse chemical libraries. The synthetic protocols provided herein offer a practical guide for researchers to access this important building block and its derivatives. Further exploration of the chemical space around the this compound scaffold is warranted and holds promise for the discovery of novel therapeutic agents, particularly in the field of oncology.

References

Use of 4,6,8-Trimethylquinoline in advanced OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 4,6,8-Trimethylquinoline in Advanced Organic Light-Emitting Diodes (OLEDs)

Abstract

This technical guide provides a comprehensive overview of this compound, a promising but currently under-documented heterocyclic compound, for applications in advanced Organic Light-Emitting Diodes (OLEDs). While extensive research exists for the broader class of quinoline derivatives, this document consolidates available information and presents reasoned, scientifically-grounded protocols for the synthesis, characterization, and implementation of this compound as a host material in high-efficiency phosphorescent OLEDs (PhOLEDs). This guide is intended for researchers and scientists in materials science, organic electronics, and drug development, offering both foundational knowledge and actionable experimental methodologies.

Introduction: The Role of Quinoline Scaffolds in OLED Technology

Quinoline and its derivatives represent a versatile and highly significant class of nitrogen-containing heterocyclic compounds in the field of organic electronics. Their inherent properties, such as high thermal stability, excellent film-forming capabilities, and tunable electronic characteristics, make them prime candidates for various functions within an OLED device stack. The electron-deficient nature of the quinoline core imparts good electron mobility, a crucial feature for efficient charge transport. Consequently, quinoline-based materials have been successfully deployed as:

  • Electron-Transporting Materials (ETMs): Facilitating the injection and transport of electrons from the cathode to the emissive layer.

  • Emissive Materials: Acting as the primary light-emitting component, where chemical modifications to the quinoline ring can tune the emission color and quantum yield.

  • Host Materials: Forming a conductive matrix for fluorescent or phosphorescent guest emitters, enabling efficient energy transfer and preventing concentration quenching.

The compound this compound has been identified as a material with high potential for advanced OLEDs, yet specific application data remains scarce. This guide aims to bridge this gap by postulating its utility based on the known structure-property relationships of methylated quinolines and providing detailed protocols for its exploration. The methyl substitutions are expected to enhance solubility and influence the material's energy levels, potentially leading to improved device performance.

Synthesis and Purification of this compound

While specific literature on the synthesis of this compound is not abundant, a robust and well-established method for generating substituted quinolines is the Doebner-von Miller reaction. This acid-catalyzed reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. The following protocol outlines a plausible route starting from 2,4-dimethylaniline.

Proposed Synthetic Pathway: Doebner-von Miller Reaction

The proposed synthesis involves the reaction of 2,4-dimethylaniline with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product R1 2,4-Dimethylaniline P1 1. Michael Addition R1->P1 R2 Crotonaldehyde R2->P1 C1 HCl (Acid Catalyst) C1->P1 C2 Oxidizing Agent (e.g., As2O5 or air) P4 4. Aromatization C2->P4 C3 Heat C3->P1 P2 2. Cyclization P1->P2 Intermediate P3 3. Dehydration P2->P3 P3->P4 Product This compound P4->Product

Caption: Proposed Doebner-von Miller synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

Materials:

  • 2,4-Dimethylaniline (1.0 eq)

  • Crotonaldehyde (2.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Arsenic pentoxide (As₂O₅) or alternative oxidizing agent

  • Toluene

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-dimethylaniline and concentrated HCl. Cool the mixture in an ice bath.

  • Reagent Addition: Slowly add crotonaldehyde to the stirred mixture, maintaining the temperature below 10 °C. A vigorous reaction may occur, requiring careful control of the addition rate.

  • Oxidation and Reflux: After the addition is complete, add the oxidizing agent (e.g., arsenic pentoxide) to the flask. Heat the reaction mixture to reflux (approx. 100-110 °C) for 6-8 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a concentrated NaOH solution until the pH is basic (~9-10).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

  • Final Purification for OLED Grade: For OLED applications, the material must be of very high purity (>99.9%). The purified solid should be further subjected to gradient sublimation under high vacuum (< 10⁻⁵ Torr).

Characterization

Confirm the identity and purity of the synthesized this compound using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and substitution pattern.

  • Mass Spectrometry: To verify the molecular weight.

  • Melting Point Analysis: To assess purity.

  • Elemental Analysis: To confirm the elemental composition.

Physicochemical & Photophysical Properties

PropertyPredicted Value / CharacteristicRationale & References
Molecular Formula C₁₂H₁₃NBased on structure
Molecular Weight 171.24 g/mol Based on structure
Appearance White to light yellow crystalline powderTypical for quinoline derivatives
Thermal Stability (Tg) > 100 °CQuinoline core provides high thermal stability, essential for vacuum deposition.
HOMO Level ~ -5.4 to -5.6 eVUnsubstituted quinoline HOMO is ~ -6.6 eV. Electron-donating methyl groups will raise this value.
LUMO Level ~ -1.8 to -2.0 eVUnsubstituted quinoline LUMO is ~ -1.8 eV. Methyl groups have a smaller effect on the LUMO.
Energy Gap (Eg) ~ 3.6 to 3.8 eVCalculated from the difference between predicted HOMO and LUMO levels.
Triplet Energy (T₁) > 2.60 eVBenzo[f]quinoline hosts show T₁ > 2.50 eV. Methylation can increase T₁, making it suitable for green PhOLEDs.

Application as a Host Material in Green Phosphorescent OLEDs

Protocols for the thionation of 4,6,8-trimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 4,6,8-Trimethylquinoline-2(1H)-thione: Protocols and Mechanistic Insights

Introduction: The Significance of Thionated Quinolones

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, present in a vast array of biologically active compounds.[1][2] The strategic replacement of the C2-carbonyl oxygen with sulfur to form quinoline-2(1H)-thiones introduces significant changes in the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities. These modifications can lead to novel pharmacological activities, making these thionated heterocycles valuable targets in drug discovery and materials science.[1][3]

The target compound, this compound-2(1H)-thione, is the thionated analog of 4,6,8-trimethylquinolin-2(1H)-one. It is important for researchers to recognize that this compound exists in a tautomeric equilibrium with its thiol form, 4,6,8-trimethyl-quinoline-2-thiol.[3][4] The position of this equilibrium is influenced by factors such as the physical state and solvent polarity, though the thione tautomer is often the more stable form.[3]

This application note provides two detailed, field-proven protocols for the thionation of 4,6,8-trimethylquinolin-2(1H)-one. It delves into the causality behind experimental choices, offers mechanistic explanations for the transformations, and presents a comparative summary to guide researchers in selecting the optimal method for their specific needs.

Precursor Synthesis: A Brief Overview

The journey to the target thione begins with the synthesis of its oxygen-containing precursor, 4,6,8-trimethylquinolin-2(1H)-one. A reliable and common method is the Knorr quinoline synthesis. This process involves the condensation of 2,4-dimethylaniline with ethyl acetoacetate, which forms a β-ketoanilide intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization to construct the quinoline core.[4] Following purification, this quinolinone serves as the direct starting material for the thionation reactions detailed below.

Thionation Methodologies and Mechanistic Considerations

The conversion of a lactam, such as a quinolinone, to its corresponding thiolactam is a classic transformation most commonly achieved using phosphorus and sulfur-based reagents. The two most prominent methods involve Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀), including a modern variation of the latter.

Method 1: Lawesson's Reagent (LR)

Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a mild and highly effective thionating agent for a wide range of carbonyl compounds, including lactams.[5][6] Its primary advantage over reagents like P₄S₁₀ is that it can often be used under milder conditions with better yields.[6]

Mechanism of Action: The reaction mechanism is a well-studied process that resembles the Wittig reaction.[6][7][8] In solution, the dimeric Lawesson's Reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide.[6][7][9] This reactive species undergoes a concerted [2+2] cycloaddition with the carbonyl group of the quinolinone to form a four-membered thiaoxaphosphetane intermediate.[8] The reaction is driven to completion by the subsequent cycloreversion of this intermediate, which forms the desired thiocarbonyl (the thione) and a highly stable phosphorus-oxygen double bond in the byproduct.[6][7]

Lawesson's Reagent Mechanism cluster_start Step 1: Reagent Activation cluster_reaction Step 2: Reaction with Carbonyl cluster_end Step 3: Product Formation LR_Dimer Lawesson's Reagent (Dimer) LR_Monomer Reactive Dithiophosphine Ylide (Monomer) LR_Dimer->LR_Monomer Equilibrium Intermediate Thiaoxaphosphetane Intermediate LR_Monomer->Intermediate Quinolinone 4,6,8-Trimethylquinolin-2(1H)-one (R-C=O) Quinolinone->Intermediate [2+2] Cycloaddition Thione Quinoline-2(1H)-thione (R-C=S) Intermediate->Thione Cycloreversion Byproduct Phosphorus Oxide Byproduct (Ar-P(S)=O) Intermediate->Byproduct

Caption: Mechanism of thionation using Lawesson's Reagent.

Method 2: Phosphorus Pentasulfide (P₄S₁₀) with Hexamethyldisiloxane (HMDO)

Phosphorus Pentasulfide (P₄S₁₀) is the classical reagent for thionation but often requires high temperatures and can result in lower yields and more side products.[10] A significant improvement is the combination of P₄S₁₀ with hexamethyldisiloxane (HMDO), sometimes referred to as Curphey's Reagent.[11][12] This combination dramatically enhances the utility of P₄S₁₀, providing yields that are comparable or even superior to those obtained with Lawesson's Reagent.[13][14][15] A key advantage of this method is the simplified workup; the reagent-derived byproducts can often be removed by a simple hydrolytic workup or filtration, avoiding the need for tedious column chromatography that is often required with LR.[13][15][16]

Comparative Overview of Protocols

The choice between these two premier methods depends on factors such as reagent availability, scale, and desired purification strategy.

ParameterProtocol 1: Lawesson's ReagentProtocol 2: P₄S₁₀ / HMDO
Thionating Agent Lawesson's Reagent (LR)Phosphorus Pentasulfide (P₄S₁₀) & Hexamethyldisiloxane (HMDO)
Stoichiometry 0.6 equivalents of LR dimer (1.2 eq. of monomer)[4]0.25 - 0.33 equivalents P₄S₁₀; ~1.7 equivalents HMDO[13]
Solvent Anhydrous TolueneAnhydrous Toluene or Xylene
Temperature (°C) Reflux (~110 °C)[4]Reflux (~110-140 °C)
Typical Reaction Time 2 - 4 hours[4]4 - 22 hours (substrate dependent)
Typical Yield Good to ExcellentGood to Excellent[13][15]
Purification Method Column ChromatographyHydrolytic workup or filtration through silica gel[13]

Experimental Workflow Visualization

The overall synthetic pathway from commercially available starting materials to the final thionated product is a two-stage process.

Experimental Workflow Aniline 2,4-Dimethylaniline Knorr Knorr Quinoline Synthesis Aniline->Knorr Acetoacetate Ethyl Acetoacetate Acetoacetate->Knorr Quinolinone 4,6,8-Trimethylquinolin-2(1H)-one Thionation Thionation Reaction (Protocol 1 or 2) Quinolinone->Thionation Thione This compound-2(1H)-thione Knorr->Quinolinone Thionation->Thione

Caption: Overall experimental workflow for synthesis.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Lawesson's Reagent and Phosphorus Pentasulfide release noxious hydrogen sulfide gas upon contact with moisture. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All glassware should be oven- or flame-dried before use.

Protocol 1: Thionation using Lawesson's Reagent

This protocol is adapted from a standard procedure for the thionation of the target quinolinone.[4]

Materials & Equipment:

  • 4,6,8-trimethylquinolin-2(1H)-one (e.g., 9.36 g, 0.05 mol)

  • Lawesson's Reagent (12.14 g, 0.03 mol, 0.6 eq.)

  • Anhydrous Toluene (100 mL)

  • 250 mL round-bottom flask

  • Reflux condenser with a nitrogen/argon inlet

  • Heating mantle with a magnetic stirrer

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4,6,8-trimethylquinolin-2(1H)-one (9.36 g, 0.05 mol) and dissolve it in anhydrous toluene (100 mL).

  • Reagent Addition: Add Lawesson's Reagent (12.14 g, 0.03 mol) to the solution with stirring.

  • Inert Atmosphere: Equip the flask with a reflux condenser and place it under a positive pressure of nitrogen or argon. Causality: An inert atmosphere is crucial to prevent the thionating reagent from reacting with atmospheric moisture, which would deactivate it and produce hazardous H₂S gas.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle, ensuring vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting quinolinone spot is no longer visible. This typically takes 2-4 hours.[4]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid contains the product and phosphorus-containing byproducts. Purify the crude material by column chromatography on silica gel to yield the pure this compound-2(1H)-thione.

Protocol 2: Thionation using P₄S₁₀ and Hexamethyldisiloxane (HMDO)

This protocol is a generalized procedure based on the highly effective P₄S₁₀/HMDO reagent system for the thionation of lactams.[11][13]

Materials & Equipment:

  • 4,6,8-trimethylquinolin-2(1H)-one (e.g., 1.87 g, 10 mmol)

  • Phosphorus Pentasulfide (P₄S₁₀) (e.g., 1.11 g, 2.5 mmol, 0.25 eq.)

  • Hexamethyldisiloxane (HMDO) (e.g., 2.76 g, 3.4 mL, 17 mmol, 1.7 eq.)

  • Anhydrous Toluene (50 mL)

  • 100 mL round-bottom flask

  • Reflux condenser with a nitrogen/argon inlet

  • Heating mantle with a magnetic stirrer

  • TLC plates

  • Standard glassware for aqueous work-up

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4,6,8-trimethylquinolin-2(1H)-one (1.87 g, 10 mmol) and Phosphorus Pentasulfide (1.11 g, 2.5 mmol).

  • Solvent Addition: Add anhydrous toluene (50 mL) to the flask.

  • Inert Atmosphere: Equip the flask with a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: While stirring the suspension at room temperature, add hexamethyldisiloxane (3.4 mL, 17 mmol) via syringe.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain it for 4-22 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Allow the reaction to cool to room temperature. The major advantage of this method is the simplified work-up.[13] Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes to hydrolyze any remaining reagent and byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is often significantly cleaner than that from the LR protocol. If necessary, it can be further purified by recrystallization or a rapid filtration through a short plug of silica gel.

References

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of quinoline derivatives. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot common issues and optimize your reaction outcomes.

Introduction to the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a powerful tool for the synthesis of quinolines, which are core scaffolds in many pharmaceuticals and biologically active compounds. The reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1] While versatile, this classic reaction is often plagued by challenges such as low yields and the formation of viscous tars, making product isolation difficult.[2] This guide provides in-depth, field-proven insights to navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing both the "what" and the "why" behind each troubleshooting step.

Question 1: My reaction mixture has turned into a thick, dark, intractable tar, and I'm struggling to isolate my product. What's happening and how can I prevent this?

Answer: This is the most common issue in Doebner-von Miller synthesis. The root cause is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material, which competes with the desired quinoline formation.[3][4] Here’s how you can mitigate this:

  • Control the Concentration of the Carbonyl Compound: The key is to keep the instantaneous concentration of the α,β-unsaturated carbonyl compound low. This can be achieved by its slow, dropwise addition to the heated acidic solution of the aniline.[2][3] This favors the 1,4-addition of the aniline over self-polymerization.

  • Employ a Biphasic Solvent System: A highly effective strategy is to use a two-phase system.[5] By dissolving the α,β-unsaturated carbonyl in an immiscible organic solvent (e.g., toluene) and adding it to the aqueous acidic solution of the aniline, you sequester the carbonyl compound in the organic phase, dramatically reducing its self-polymerization in the acidic aqueous phase.[3]

  • Optimize Reaction Temperature: While heat is necessary, excessive temperatures accelerate polymerization.[3] It is crucial to maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[2] Consider a stepwise heating approach to control any initial exotherm.

  • Judicious Choice of Acid Catalyst: The type and concentration of the acid are critical.[2] While strong Brønsted acids like HCl and H₂SO₄ are common, they can be harsh.[3] Experimenting with milder Lewis acids such as ZnCl₂ or SnCl₄ might provide a better balance between promoting the desired reaction and minimizing tar formation.[2][3]

Question 2: I've run the reaction, but my yield of the desired quinoline is very low, even without significant tar formation. What other factors could be at play?

Answer: Low yields can stem from several factors beyond polymerization:

  • Substituent Effects on the Aniline: The electronic nature of substituents on the aniline ring significantly impacts reactivity. Electron-withdrawing groups can deactivate the aniline, making the initial Michael addition less favorable and leading to lower yields.[3]

  • Incomplete Oxidation: The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[3] If the oxidizing agent is inefficient or used in insufficient amounts, you may isolate the partially hydrogenated byproduct. Ensure you are using an adequate amount of a suitable oxidizing agent. In some cases, post-reaction oxidation of the crude product can be performed.[3]

  • Suboptimal Workup Procedure: Improper neutralization during workup can lead to product loss.[2] Ensure the reaction mixture is made sufficiently basic to liberate the free quinoline base before extraction. Multiple extractions with an appropriate organic solvent are often necessary to maximize recovery.[2]

Question 3: My final product is contaminated with a partially hydrogenated quinoline derivative that is difficult to separate. How can I ensure complete aromatization?

Answer: This indicates an issue with the oxidation step. Here's how to address it:

  • Choice and Stoichiometry of Oxidizing Agent: While some variations of the reaction rely on air oxidation, this can be slow and inefficient. The inclusion of a dedicated oxidizing agent is often necessary. The choice of oxidant can be critical.

  • Monitoring the Reaction: Use analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the dihydroquinoline intermediate.[3] This will help you determine the optimal reaction time and ensure the oxidation is complete before workup.

  • Post-Synthesis Oxidation: If you have already isolated a mixture, you can perform a separate oxidation step on the crude product. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) can be effective for this purpose.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, leading to tar formation and reduced yields.[3][4] To prevent this, use a slow addition of the carbonyl compound, consider a biphasic solvent system, and carefully control the reaction temperature.[3][5]

Q2: I am using a substituted aniline and getting a very low yield. What could be the problem?

A2: The electronic properties of the substituents on the aniline can significantly impact the reaction. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner reaction.[3]

Q3: How can I purify my quinoline product from the crude reaction mixture, especially if there is tar?

A3: Purification can be challenging due to the presence of polymeric byproducts. For volatile quinolines, steam distillation is a classic and effective method to separate the product from non-volatile tars.[6] The distillate can then be extracted with an organic solvent.[7] For less volatile products, column chromatography on silica gel or alumina is a common technique.[3] A preliminary filtration through a plug of silica gel can help remove the bulk of the tar before chromatography.[3]

Experimental Protocol: Minimizing Tar Formation in the Synthesis of 2-Methylquinoline

This protocol for the synthesis of 2-methylquinoline from aniline and crotonaldehyde incorporates best practices to minimize polymerization.

Materials:

  • Aniline (freshly distilled)

  • Concentrated Hydrochloric Acid (HCl)

  • Crotonaldehyde

  • Toluene

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[3]

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.[3]

  • Workup - Neutralization: Upon completion, cool the mixture to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is strongly basic.[4]

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[3]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3] The crude product can be further purified by distillation or column chromatography.

Visualizing the Process

Troubleshooting Workflow

start Low Yield or Reaction Failure tar Significant Tar/Polymer Formation? start->tar low_yield Low Yield without Significant Tar? tar->low_yield No tar_yes Slow addition of carbonyl Use biphasic system Optimize temperature Change acid catalyst tar->tar_yes Yes impurity Product Contaminated with Dihydroquinoline? low_yield->impurity No low_yield_yes Check aniline substituents Ensure complete oxidation Optimize workup low_yield->low_yield_yes Yes impurity_yes Increase oxidant amount Monitor oxidation completion Post-synthesis oxidation impurity->impurity_yes Yes end Improved Yield and Purity impurity->end No tar_yes->end low_yield_yes->end impurity_yes->end

Caption: A workflow for troubleshooting common issues in Doebner-von Miller reactions.

Reaction Pathways: Desired Product vs. Side Reaction

cluster_desired Desired Reaction Pathway cluster_side Major Side Reaction A Aniline + α,β-Unsaturated Carbonyl B Michael Addition A->B C Cyclization B->C D Dehydration C->D E Oxidation D->E F Quinoline Product E->F G α,β-Unsaturated Carbonyl H Acid-Catalyzed Polymerization G->H I Tar/Polymer H->I

Caption: Competing reaction pathways in the Doebner-von Miller synthesis.

Quantitative Data Summary

The choice of acid catalyst can significantly influence the yield of the Doebner-von Miller reaction. The following table provides illustrative data on how different catalysts can affect the outcome.

CatalystTypical ConcentrationRelative YieldNotes
Brønsted Acids
HCl6-12 MModerate to GoodProne to causing significant tar formation if not controlled.[3]
H₂SO₄ConcentratedModerate to GoodHighly effective but can lead to charring; requires careful temperature control.[2]
p-TsOHCatalyticModerateMilder alternative, may require longer reaction times.[1]
Lewis Acids
ZnCl₂StoichiometricGood to ExcellentOften used to promote cyclization and can lead to cleaner reactions.[2]
SnCl₄CatalyticGoodEffective, but sensitive to moisture.[1]

Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction scale.

References

Technical Support Center: Optimizing Regioselectivity in Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity in quinoline synthesis. Here, we move beyond basic protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.

Section 1: Understanding the Crossroads: The Mechanism of Regioselection

The Friedländer synthesis is a powerful condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, yielding a quinoline scaffold.[1][2][3] The primary challenge arises when using an unsymmetrical ketone, which presents two different α-methylene groups for the initial condensation, leading to a mixture of regioisomeric quinoline products.

The regiochemical outcome is determined at the first stage of the reaction: the formation of either a kinetic or a thermodynamic enolate/enamine from the unsymmetrical ketone.[4] Understanding this divergence is critical for troubleshooting.

  • Kinetic Control: Favored under milder, irreversible conditions (e.g., low temperatures, sterically hindered bases), the reaction proceeds via the less-substituted, more accessible enolate, which forms faster.[4][5]

  • Thermodynamic Control: Favored under harsher, reversible conditions (e.g., higher temperatures, acid catalysis), the reaction equilibrates to form the more stable, more substituted enolate.[4][5]

Two main mechanistic pathways are proposed: one beginning with an aldol condensation and the other with the formation of a Schiff base.[6][7] Regardless of the initial step, the regioselectivity is dictated by which α-carbon of the ketone attacks the carbonyl or imine of the 2-aminoaryl reactant.

Friedlander_Regioselectivity cluster_start Reactants cluster_intermediates Reaction Crossroads: Enolate/Enamine Formation cluster_products Products SM1 2-Aminoaryl Ketone Kinetic Kinetic Intermediate (Less Substituted) SM1->Kinetic Low Temp Strong, Hindered Base (Kinetic Control) Thermo Thermodynamic Intermediate (More Substituted) SM1->Thermo High Temp Acid Catalyst (Thermodynamic Control) SM2 Unsymmetrical Ketone SM2->Kinetic Low Temp Strong, Hindered Base (Kinetic Control) SM2->Thermo High Temp Acid Catalyst (Thermodynamic Control) P_Kinetic Linear Quinolone Kinetic->P_Kinetic Cyclization/ Dehydration P_Thermo Angular Quinolone Thermo->P_Thermo Cyclization/ Dehydration

Caption: Divergent pathways in Friedländer synthesis based on reaction control.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction is producing a mixture of regioisomers. How can I favor one over the other?

This is the most common issue. The key is to force the reaction down either a kinetically or thermodynamically controlled pathway.

Solutions:

  • To Favor the Thermodynamic Product (more substituted quinoline):

    • Use an Acid Catalyst: Brønsted acids (p-TsOH, H₂SO₄) or Lewis acids (ZnCl₂, In(OTf)₃) promote the formation of the more stable, substituted enol intermediate.[1][8][9] Acidic catalysts have often been shown to be superior to basic ones for this transformation.[9] High temperatures (reflux) are typically required to ensure the reaction reaches equilibrium.[5][10]

    • Increase Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the intermediates to equilibrate to the most stable state.[11][12]

  • To Favor the Kinetic Product (less substituted quinoline):

    • Use a Base Catalyst at Low Temperature: Strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) can rapidly deprotonate the more accessible, less-hindered α-carbon.[1] Running the reaction at lower temperatures can trap this kinetic enolate before it has a chance to equilibrate.[4]

    • Employ Amine Catalysis: Specific amine catalysts, particularly cyclic secondary amines like pyrrolidine derivatives, have been shown to provide excellent regioselectivity for the 2-substituted (kinetic) product.[11][13] In these cases, regioselectivity can be further improved by the slow addition of the ketone.[11][12]

    • Use Ionic Liquids: Certain ionic liquids, such as 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄), can act as promoters for regiospecific synthesis without a separate catalyst, often proceeding under mild conditions.[2][14][15]

Question 2: My reaction yield is very low or it's not working at all. What are the common causes?

Low reactivity can halt the synthesis before it effectively starts. Several factors can be at play.

Solutions:

  • Re-evaluate Your Catalyst: The choice of catalyst is highly substrate-dependent.[1] If a standard acid (p-TsOH) or base (KOH) is ineffective, consider screening alternatives.[1][16]

    • Lewis Acids: For stubborn substrates, stronger Lewis acids like Yb(OTf)₃ or In(OTf)₃ can be effective.[8][9]

    • Metal Catalysts: Gold or ruthenium catalysts can enable the reaction to proceed under milder conditions.[2]

    • Iodine: Molecular iodine has been used as a highly efficient catalyst, sometimes under solvent-free conditions.[2][17]

  • Optimize Reaction Temperature: The Friedländer synthesis often requires heat.[1] If you are running the reaction at room temperature or with gentle warming, a low yield may indicate the need for more forceful conditions, such as refluxing in a higher-boiling solvent. Conversely, excessive heat can cause decomposition.[1]

  • Check Substrate Reactivity: Electron-withdrawing groups on the 2-aminoaryl ring can deactivate it, hindering the crucial cyclization step.[16] Similarly, significant steric hindrance around the carbonyl groups of either reactant can impede the initial condensation.[1] In these cases, more forcing conditions (higher heat, longer reaction times, stronger catalysts) may be necessary.

  • Consider Solvent Effects: The solvent's polarity can influence reaction rates.[1] If reactants are not fully soluble, the reaction will be slow. Consider switching to a different solvent like ethanol, DMF, or even running the reaction under solvent-free conditions at high temperatures.[3][17]

Question 3: I'm observing significant side products, especially a tar-like substance. How can I clean up my reaction?

Side reactions are often the culprit behind both low yields and purification headaches.

Solutions:

  • Minimize Ketone Self-Condensation: The most common side reaction is the aldol self-condensation of the ketone partner, especially under basic conditions.[1][2]

    • Switch to Acid Catalysis: This is often the simplest fix.

    • Use an Imine Analog: Pre-reacting the 2-aminoaryl carbonyl with an amine to form an imine before introducing the ketone can prevent the ketone from reacting with itself.[2]

    • Slow Addition: As mentioned for regioselectivity, the slow addition of the ketone to the reaction mixture can maintain a low concentration of the ketone, favoring the desired cross-condensation over self-condensation.[12]

  • Ensure Anhydrous Conditions: For acid-catalyzed reactions, the water produced during the condensation can inhibit the catalyst or shift the equilibrium unfavorably.[16] Using anhydrous solvents and reagents can improve yields.

  • Modify the Starting Material: Introducing a phosphonate group to one of the α-carbons of the ketone has been shown to perfectly control regioselectivity and can lead to cleaner reactions.[18]

Section 3: Protocol Showcase: A Guided Experiment for Regiocontrol

This protocol provides a starting point for achieving regioselectivity using a Lewis acid catalyst, which often favors the thermodynamic product.

Objective: Synthesize the thermodynamically favored quinoline from 2-aminobenzophenone and 2-pentanone.

Materials:

  • 2-aminobenzophenone (1.0 mmol, 1 equiv)

  • 2-pentanone (1.2 mmol, 1.2 equiv)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) (0.1 mmol, 10 mol%)

  • Toluene (5 mL, anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard work-up and purification supplies (saturated NaHCO₃ solution, brine, anhydrous MgSO₄, ethyl acetate, hexane, silica gel for chromatography)

Procedure:

  • Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzophenone (1.0 mmol) and In(OTf)₃ (0.1 mmol).

  • Solvent & Reagent Addition: Add anhydrous toluene (5 mL) followed by 2-pentanone (1.2 mmol).

  • Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired quinoline product.

  • Characterization: Confirm the structure and regioselectivity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. 2D-NMR techniques like NOESY or HMBC can be invaluable for definitively assigning the regioisomer.

Section 4: Data-Driven Decisions: Comparative Table of Conditions

The choice of catalyst and conditions can dramatically alter the regiochemical outcome. The table below summarizes reported data for the reaction of various 2-aminoaryl carbonyls with unsymmetrical ketones.

2-Aminoaryl CarbonylUnsymmetrical KetoneCatalyst / ConditionsRatio (Linear:Angular)Yield (%)Reference
2-Aminobenzaldehyde2-PentanoneNaOH, EtOH, RefluxMajor: 3-ethyl-2-methyl (Linear)66%[6]
2-Amino-5-chlorobenzaldehyde2-PentanoneTABO, Toluene, 110°C>95:5 (Linear Favored)78%[11][12]
2-AminobenzophenoneEthyl AcetoacetateIn(OTf)₃, Solvent-free, 80°CExclusive Friedländer Product92%[8]
2-Aminoacetophenone4-Cholesten-3-oneVaried CatalystsHigh regioselectivity achieved for both isomers by varying conditionsHigh[10]
2-Aminobenzaldehyde2-ButanonePyrrolidine, Toluene, 110°C84:16 (Linear Favored)~70%[13]

Note: "Linear" refers to condensation at the less substituted α-carbon (e.g., methyl group of 2-pentanone), while "Angular" refers to condensation at the more substituted α-carbon (e.g., methylene group of 2-pentanone). Product description from source is maintained.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use microwave irradiation to speed up the reaction?

    • A: Yes, microwave-assisted Friedländer synthesis is well-documented and can dramatically reduce reaction times and improve yields, often under solvent-free conditions.[3][17]

  • Q: What is the difference between the Friedländer and Pfitzinger reactions?

    • A: They are closely related. The Friedländer synthesis uses a pre-formed 2-aminoaryl aldehyde or ketone.[7] The Pfitzinger reaction starts with isatin (or a derivative), which reacts with a carbonyl compound under basic conditions to generate the 2-aminoaryl ketone in situ.

  • Q: Are there any "green" alternatives for this synthesis?

    • A: Yes. The use of recyclable catalysts like solid acids (e.g., Nafion) or ionic liquids, and performing the reaction in water or under solvent-free conditions, are established green approaches.[2][15][17][19]

  • Q: How do I definitively determine which regioisomer I have?

    • A: While ¹H NMR can provide clues, unambiguous assignment requires 2D-NMR. A Nuclear Overhauser Effect (NOE) correlation between protons on the newly formed quinoline ring and adjacent substituents is often the gold standard for structural elucidation.

References

Technical Support Center: Purification Techniques for Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of substituted quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile heterocyclic compounds. Quinolines are foundational scaffolds in numerous therapeutic agents, and their purity is paramount to their efficacy and safety. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common hurdles in their purification.

Section 1: Column Chromatography - The Workhorse of Purification

Column chromatography is often the go-to method for purifying quinoline derivatives. However, the basicity of the quinoline nitrogen can lead to frustrating complications such as streaking and decomposition on standard silica gel.[1][2]

Frequently Asked Questions & Troubleshooting

Q1: My quinoline derivative is streaking badly on the TLC plate and column, leading to poor separation. What's happening and how can I fix it?

A1: Tailing is a classic sign of strong interaction between the basic quinoline nitrogen and the acidic silanol groups on the silica gel surface.[1][2] This interaction slows the compound's movement, causing the elongated spot. Here’s how to resolve it:

  • Use a Mobile Phase Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[1]

    • Triethylamine (TEA) or Pyridine: Adding 0.1-2% TEA or pyridine to your solvent system will neutralize the acidic sites on the silica, significantly improving peak shape.[2][3]

  • Optimize Your Solvent System: A systematic approach to solvent selection is crucial.

    • Start with a non-polar solvent and gradually increase polarity. Aim for an Rf value of 0.2-0.3 for your target compound on TLC for optimal separation on the column.[3][4]

    • Common solvent systems include ethyl acetate/hexanes and dichloromethane/methanol.[5][6]

Q2: My substituted quinoline appears to be decomposing on the silica gel column. How can I prevent this?

A2: Decomposition is a serious issue, often catalyzed by the acidic nature of silica gel.[1][2] Here are several strategies to mitigate this problem:

  • Deactivate the Silica Gel: As with streaking, neutralizing the silica is key. You can pre-treat the silica by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[4]

  • Switch the Stationary Phase: If deactivation isn't enough, consider an alternative stationary phase.[1][4]

    • Alumina (Basic or Neutral): This is an excellent alternative for purifying basic compounds like quinolines.[1][2]

    • Florisil or Cellulose: These can also be effective, though decomposition can still sometimes be an issue.[1][2]

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, this can be a good option to avoid decomposition.[2]

  • Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time your compound spends on the column.[1]

  • Work at Lower Temperatures: For thermally labile compounds, running the column in a cold room can help slow down decomposition.[2]

Workflow for Troubleshooting Column Chromatography Issues

Caption: Decision tree for troubleshooting quinoline purification by column chromatography.

Recommended Solvent Systems for Flash Chromatography
Polarity of Quinoline DerivativeStarting Solvent SystemNotes
Non-polar 5% Ethyl Acetate/Hexanes or 5% Ether/HexanesIncrease polarity gradually.[5]
Intermediate Polarity 10-50% Ethyl Acetate/HexanesA versatile range for many derivatives.[5]
Polar 100% Ethyl Acetate or 5% Methanol/DichloromethaneFor highly functionalized quinolines.[5][6]
Basic (Amine-substituted) 5% Methanol/Dichloromethane + 0.5% NH4OHThe ammonia helps to improve peak shape for stubborn amines.[5]

Section 2: Crystallization - The Path to High Purity

Crystallization is a powerful technique for obtaining highly pure solid quinoline derivatives. The success of this method hinges on the careful selection of solvents and control of experimental conditions.[7]

Frequently Asked Questions & Troubleshooting

Q1: I can't get my quinoline derivative to crystallize. What should I do?

A1: The inability to form crystals is a common challenge and can be due to several factors:

  • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.[8]

  • Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent.[8]

  • Presence of Impurities: Some impurities can inhibit crystal nucleation and growth.[8]

  • Lack of Nucleation Sites: A very clean and smooth flask may not provide surfaces for crystals to start growing.[8]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[8]

    • Seeding: Add a tiny, pure crystal of your compound to the solution to initiate growth.[8]

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate the solvent to increase the concentration of your compound.

    • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound.[8] This will reduce the overall solubility and promote crystallization.

Q2: My compound oils out instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is cooled too quickly or when the concentration is too high.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Use a More Dilute Solution: Start with a less concentrated solution to slow down the precipitation process.

  • Change the Solvent System: Try a different solvent or a solvent mixture. A two-solvent system can sometimes be effective.[9]

General Protocol for Two-Solvent Recrystallization
  • Dissolve the crude quinoline derivative in a minimal amount of a hot solvent in which it is soluble (Solvent 1).

  • Filter the hot solution to remove any insoluble impurities.

  • Slowly add a second solvent (Solvent 2, the anti-solvent) in which the compound is poorly soluble, until the solution becomes slightly cloudy.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration and wash with a small amount of cold Solvent 2.

Common Recrystallization Solvents for Quinoline Derivatives
Solvent 1 (Soluble)Solvent 2 (Anti-Solvent)
EthanolWater
MethanolWater
AcetoneHexanes
DichloromethanePentane
Ethyl AcetateHexanes

Section 3: Acid-Base Extraction - Exploiting Basicity

The basic nitrogen atom in the quinoline ring provides a convenient handle for purification through acid-base extraction. This technique is particularly useful for removing non-basic impurities.

Frequently Asked Questions & Troubleshooting

Q1: How do I perform an acid-base extraction to purify my quinoline derivative?

A1: The general principle is to protonate the basic quinoline with an acid, making it water-soluble, while non-basic impurities remain in the organic layer.

Step-by-Step Protocol:

  • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The protonated quinoline derivative will move into the aqueous layer.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Neutralize the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the quinoline derivative, causing it to precipitate or form an organic layer.

  • Extract the free quinoline base back into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent.

Logical Flow for Acid-Base Extraction

G A Crude Mixture in Organic Solvent B Add Aqueous Acid (e.g., 1M HCl) A->B C Separate Layers B->C D Aqueous Layer (Protonated Quinoline) C->D Quinoline moves to aqueous E Organic Layer (Non-Basic Impurities) C->E Impurities remain F Neutralize Aqueous Layer with Base (e.g., 1M NaOH) D->F G Extract with Organic Solvent F->G H Purified Quinoline in Organic Layer G->H

Caption: Workflow for the purification of a quinoline derivative using acid-base extraction.

Q2: My quinoline derivative is not fully extracting into the aqueous acid layer. What could be the problem?

A2: Incomplete extraction can be due to a few factors:

  • Insufficient Acid: Ensure you have added enough acid to protonate all of the quinoline derivative.

  • Steric Hindrance: Bulky substituents near the nitrogen atom can hinder protonation.

  • Low Acidity: The aqueous acid may not be strong enough. Try a slightly more concentrated acid, but be mindful of potential side reactions.

  • Hydrophobicity: Highly substituted, non-polar quinolines may have limited water solubility even when protonated. In such cases, multiple extractions may be necessary.

Section 4: Chiral Separations - Resolving Enantiomers

Many biologically active quinoline derivatives are chiral, and their enantiomers can have different pharmacological effects.[10] Therefore, the separation of enantiomers is a critical step in drug development.

Frequently Asked Questions & Troubleshooting

Q1: What are the common methods for separating enantiomeric quinoline derivatives?

A1: The most common techniques for chiral separation are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method that employs a chiral stationary phase (CSP) to differentiate between enantiomers.

  • Diastereomeric Salt Formation: This classic method involves reacting the racemic quinoline with a chiral acid or base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. The pure enantiomer can then be recovered by treating the salt with a base or acid.

  • Kinetic Resolution: This technique uses a chiral catalyst or enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. Asymmetric transfer hydrogenation is one such method that has been applied to axially chiral quinolines.[11]

Q2: I am having trouble resolving my quinoline enantiomers on a chiral HPLC column. What can I do to improve the separation?

A2: Optimizing a chiral HPLC separation often requires a systematic approach:

  • Column Selection: The choice of chiral stationary phase is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase Optimization:

    • Solvent Composition: Vary the ratio of your polar (e.g., ethanol, isopropanol) and non-polar (e.g., hexane) solvents.

    • Additives: Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can significantly improve peak shape and resolution.

  • Temperature: Adjusting the column temperature can sometimes improve separation.

  • Flow Rate: Optimizing the flow rate can enhance resolution.

References

Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Green Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the transition from classical quinoline synthesis methods to more sustainable, environmentally benign protocols. Quinolines are a vital class of nitrogen-containing heterocyclic compounds, forming the backbone of numerous pharmaceuticals and functional materials.[1][2] However, traditional syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions often involve harsh conditions, hazardous reagents, and significant waste generation.[3][4]

This guide provides practical, in-depth solutions to common experimental challenges, framed within the principles of green chemistry.[4] Here, we address specific issues in a question-and-answer format, explaining the causality behind our recommendations to empower you with the expertise to optimize your green synthesis protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the adoption of green chemistry principles for quinoline synthesis.

Q1: What are the primary green chemistry modifications to classical quinoline synthesis methods?

Answer: Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, are often criticized for their harsh reaction conditions, use of toxic reagents, and poor atom economy.[3][5] Green modifications focus on several key areas:

  • Alternative Energy Sources: Utilizing microwave (MW) irradiation and ultrasound to significantly reduce reaction times from hours to minutes and improve energy efficiency.[3][4][6]

  • Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, ionic liquids (ILs), or deep eutectic solvents (DESs).[4][7] In many cases, solvent-free (neat) conditions are achievable.[8][9]

  • Efficient Catalysis: Shifting from stoichiometric amounts of strong acids or bases to catalytic quantities of reusable heterogeneous catalysts, nanocatalysts, or metal-free catalysts like p-toluenesulfonic acid (p-TSA).[2][5][7]

  • Atom Economy: Designing one-pot, multicomponent reactions that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.[3][7]

Q2: How do I select the most appropriate green solvent for my quinoline synthesis?

Answer: The choice of solvent is critical and depends on the specific reaction and substrates.

  • Water: An excellent choice for reactions like the Friedländer synthesis at elevated temperatures, often eliminating the need for a catalyst.[10]

  • Ethanol: A greener alternative to many volatile organic compounds (VOCs) and is effective for many catalyst-based systems.[7]

  • Ionic Liquids (ILs): These salts, which are liquid at low temperatures, can act as both the solvent and catalyst.[11][12] They offer high thermal stability and can often be recycled, though recovery can sometimes be challenging and costly.[13][14][15]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and zinc chloride) that form a eutectic with a low melting point.[16][17] They are often cheaper, less toxic, and more biodegradable than traditional ILs, and can also serve as catalysts.[16][18][19]

Q3: What are the main advantages of using microwave-assisted synthesis (MAS) for quinoline derivatives?

Answer: Microwave-assisted organic synthesis (MAOS) is a powerful tool for green chemistry.[20] The primary benefits include:

  • Drastically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[3]

  • Improved Yields and Purity: Rapid, uniform heating often minimizes the formation of side products.[21]

  • Energy Efficiency: Microwaves directly heat the reaction mixture, leading to more efficient energy transfer compared to conventional heating methods.[9]

  • Solvent-Free Conditions: Many microwave-assisted reactions can be performed without a solvent, further enhancing their green credentials.[21]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides detailed troubleshooting for specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

This is one of the most common challenges in both conventional and green synthesis protocols.

Potential Cause Underlying Reason & Explanation Suggested Solution
Poor Substrate Reactivity (e.g., in Friedländer Synthesis) The electronic properties of your starting materials are crucial. Electron-withdrawing groups on the 2-aminoaryl ketone can decrease its nucleophilicity, while steric hindrance can prevent the initial condensation step.[22]- Increase the reaction temperature or prolong the reaction time. - For less reactive substrates, consider a stronger acid or base catalyst. For example, in the Friedländer reaction, indium(III) triflate (In(OTf)₃) has been shown to be highly effective under solvent-free conditions.[23]
Inefficient Microwave Absorption (in MAS) For a reaction to heat effectively in a microwave, the mixture must contain a polar substance that can absorb microwave energy. Non-polar reactants or solvents will not heat efficiently.[24]- Add a small amount of a polar co-solvent like ethanol or DMF to improve energy absorption.[24] - If using a solid-supported catalyst, ensure it is well-dispersed in the reaction mixture for uniform heating.
Catalyst Deactivation The nitrogen atom in the quinoline ring can act as a poison for many transition metal catalysts (e.g., palladium) by strongly coordinating to the metal center and blocking active sites.[25] This is a form of chemical deactivation.[26]- Ligand Selection: For metal-catalyzed reactions, use bulky, electron-rich ligands (e.g., N-heterocyclic carbenes) that can stabilize the catalyst and reduce poisoning.[27] - Inert Atmosphere: Ensure reactions with air-sensitive catalysts are performed under a strict inert atmosphere (e.g., argon or nitrogen).[27] - Heterogeneous Catalysts: Consider using a more robust heterogeneous catalyst that can be filtered off and potentially regenerated.[25]
Side Reactions (e.g., Aldol Condensation) In base-catalyzed reactions like the Friedländer synthesis, the ketone reactant can undergo self-condensation, competing with the desired reaction pathway.[22]- Optimize the catalyst concentration and type. Sometimes a milder base or an acid catalyst can suppress this side reaction. - Adjust the order of addition of reactants if using a multicomponent setup.
Workflow for Troubleshooting Low Yield

Here is a logical workflow to diagnose and solve low-yield issues.

Caption: A decision-making workflow for troubleshooting low-yield quinoline synthesis.

Issue 2: Formation of Side Products and Impurities

The formation of byproducts complicates purification and reduces the overall efficiency of the synthesis.

Potential Cause Underlying Reason & Explanation Suggested Solution
Over-irradiation or Localized Overheating (in MAS) Microwaves can create "hot spots" in the reaction vessel if stirring is inadequate or power is too high, leading to the decomposition of reactants or products.[24]- Reduce the microwave power or use a pulsed heating mode to maintain a more uniform temperature.[24] - Ensure efficient magnetic stirring throughout the reaction.[24]
Tar Formation (in Skraup Synthesis) The classical Skraup synthesis is a strongly exothermic reaction. If not controlled, the high temperatures can lead to polymerization and the formation of thick tar, making product isolation difficult.[28]- Strictly control the temperature. Add the sulfuric acid slowly with efficient cooling.[10] - Use a moderator like ferrous sulfate (FeSO₄) to help control the exothermic reaction.[10] - For purification, steam distillation is an effective method to separate the quinoline product from non-volatile tar.[10]
Decomposition on Silica Gel Column Quinolines are basic compounds. The acidic nature of standard silica gel can cause sensitive quinoline derivatives to decompose during column chromatography.[10]- Deactivate the silica gel by preparing the slurry and eluent with ~1% triethylamine (NEt₃). This neutralizes the acidic sites on the silica surface.[10] - Alternatively, use a different stationary phase, such as neutral or basic alumina.
Issue 3: Difficulty in Catalyst Recovery and Reuse

A key principle of green chemistry is the use of catalysts that can be easily recovered and reused.

Potential Cause Underlying Reason & Explanation Suggested Solution
Leaching of Heterogeneous Catalyst The active metal species may leach from the solid support into the reaction medium, especially under harsh conditions, leading to loss of catalytic activity in subsequent runs.- Choose a more robust support for your catalyst. - Optimize reaction conditions to be as mild as possible (lower temperature, shorter time).
Fouling of Catalyst Surface Insoluble byproducts or polymers can physically deposit on the catalyst surface, blocking active sites.[25] This is a form of mechanical deactivation.[26]- If the fouling agent is soluble, wash the recovered catalyst with a suitable solvent to dissolve the deposits.[25] - For some types of fouling, calcination (heating to a high temperature in air or an inert atmosphere) can burn off organic residues and regenerate the catalyst.
Difficulty Separating Ionic Liquid (IL) While ILs are excellent solvents, separating the product and recycling the IL can be challenging due to the product's solubility in the IL.- Extraction: If the product is significantly less polar than the IL, it can be extracted using a non-polar organic solvent (e.g., diethyl ether, hexane). The IL can then be recovered by removing residual solvent under vacuum.[15] - Distillation: If the product is volatile and the IL is not, the product can be removed by distillation.
Catalyst Deactivation Pathways and Mitigation

Understanding the mechanism of deactivation is key to preventing it.

Catalyst_Deactivation cluster_mechanisms Deactivation Mechanisms cluster_mitigation Mitigation Strategies Active_Catalyst Active Catalyst (e.g., Pd(0) on Support) Poisoning Poisoning (Quinoline N-coordination) Active_Catalyst->Poisoning Chemical Fouling Fouling (Polymer Deposition) Active_Catalyst->Fouling Mechanical Sintering Sintering (Thermal Agglomeration) Active_Catalyst->Sintering Thermal Inactive_Catalyst Inactive Catalyst Poisoning->Inactive_Catalyst Mit_Poisoning Use Robust Ligands (e.g., NHCs) Poisoning->Mit_Poisoning Fouling->Inactive_Catalyst Mit_Fouling Wash Catalyst with Solvent Optimize Conditions Fouling->Mit_Fouling Sintering->Inactive_Catalyst Mit_Sintering Lower Reaction Temp Use Stable Support Sintering->Mit_Sintering

Caption: Common catalyst deactivation pathways in quinoline synthesis and their mitigation strategies.[25][26]

Section 3: Key Experimental Protocols

Here we provide step-by-step methodologies for key green quinoline synthesis experiments.

Protocol 1: Microwave-Assisted, Catalyst-Free Friedländer Synthesis in Water

This protocol is adapted from green procedures that leverage water as a sustainable solvent.[10]

  • Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol), and deionized water (3 mL).

  • Reaction: Seal the vessel and place it in the microwave reactor.[4] Irradiate the mixture with a power setting sufficient to maintain a temperature of 120-150°C for 10-20 minutes. Monitor the internal pressure to ensure it remains within the vessel's safety limits.

  • Work-up: After the reaction is complete, cool the vessel to room temperature. The product often precipitates from the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry it. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.[4]

Protocol 2: Ultrasound-Assisted Synthesis in a Deep Eutectic Solvent (DES)

This protocol utilizes ultrasound irradiation and a recyclable DES, which acts as both solvent and catalyst.[16]

  • DES Preparation: Prepare the DES by gently heating a mixture of choline chloride (1 mol equivalent) and zinc chloride (2 mol equivalents) at 80°C until a clear, homogeneous liquid is formed.[16]

  • Preparation: In a reaction flask, add the 2-aminoaryl ketone (1.0 mmol), the carbonyl compound (1.2 mmol), and the prepared DES (2 mL).

  • Sonication: Place the reaction flask into an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath. Irradiate the mixture with ultrasound at a constant frequency (e.g., 35-40 kHz) at 60-80°C.[4]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Work-up & Recovery: Upon completion, cool the mixture. Add water to the flask, which will cause the product to precipitate. Collect the product by filtration. The aqueous filtrate contains the DES, which can be recovered by evaporating the water under reduced pressure and drying in a vacuum oven for reuse.

By understanding the principles behind these green chemistry approaches and anticipating common experimental hurdles, researchers can more effectively develop robust, efficient, and sustainable methods for synthesizing this vital class of heterocyclic compounds.

References

Technical Support Center: Mitigating Steric Hindrance in Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges related to steric hindrance in this classic and versatile reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring that every recommendation is part of a self-validating system for success.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and stumbling blocks related to steric hindrance in the Combes synthesis.

Q1: My Combes reaction is failing or giving very low yields when using a bulky aniline or β-diketone. What is the primary cause?

A1: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone, followed by an intramolecular electrophilic aromatic cyclization.[1][2][3] Steric hindrance can impede two key steps. Firstly, bulky substituents on either the aniline (e.g., ortho-substitution) or the β-diketone can sterically clash, slowing down the initial formation of the enamine intermediate.[2][4] Secondly, and often more critically, large groups can prevent the proper orientation required for the subsequent intramolecular cyclization, which is the rate-determining step.[2]

Q2: I am observing the formation of an unexpected regioisomer. Is this related to steric effects?

A2: Yes, absolutely. When using an unsymmetrical β-diketone with an aniline that has two open ortho positions, both steric and electronic factors dictate the regioselectivity of the cyclization.[2][5] Steric effects often play a decisive role; the cyclization will preferentially occur at the less sterically crowded ortho position on the aniline ring.[4][6] Furthermore, increasing the steric bulk on one of the diketone's substituents can direct the cyclization away from that group.[2][6]

Q3: Can changing the acid catalyst help overcome steric hindrance?

A3: The choice of acid catalyst is critical. While concentrated sulfuric acid is traditional, it can lead to charring and side reactions at the high temperatures often required to overcome steric barriers.[1][5] Polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can be more effective dehydrating agents and catalysts, often allowing the reaction to proceed under slightly milder conditions.[2] Lewis acids or milder Brønsted acids can also be explored to find a balance between reactivity and preventing degradation of sensitive substrates.[7]

Q4: Are there alternatives to conventional heating for sterically challenging Combes syntheses?

A4: Microwave irradiation is an excellent alternative.[8][9] It provides rapid, uniform heating that can significantly reduce reaction times and often improve yields for sterically hindered substrates.[9][10][11] The high energy input over a short period can help overcome the activation energy barrier for the difficult cyclization step before substrates have time to decompose.[10]

Troubleshooting Guides & Advanced Protocols

This section provides detailed, step-by-step methodologies to systematically address and overcome issues of steric hindrance.

Guide 1: Catalyst Optimization for Bulky Substrates

When standard sulfuric acid catalysis fails, a systematic screen of alternative acid catalysts is the logical next step. This guide provides a workflow for catalyst selection and optimization.

The Rationale

The goal is to identify a catalyst that is a strong enough dehydrating agent to promote cyclization but does not require excessively high temperatures that lead to substrate decomposition. PPA and PPE are often superior to sulfuric acid in this regard.[2]

Experimental Protocol: Catalyst Screening
  • Setup: In parallel reaction vials, place your sterically hindered aniline (1.0 mmol) and β-diketone (1.1 mmol).

  • Catalyst Addition:

    • Vial A: Add concentrated H₂SO₄ (5 mL).

    • Vial B: Add Polyphosphoric Acid (PPA, 5g).

    • Vial C: Prepare Polyphosphoric Ester (PPE) by carefully adding ethanol (1 mL) to PPA (5g) with stirring. Add this mixture to the vial.

    • Vial D: Add a Lewis acid like ZnCl₂ (1.5 mmol) in a high-boiling solvent like diphenyl ether (5 mL).

  • Reaction: Heat all vials to a consistent temperature (e.g., 120 °C) and monitor by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Analysis: Quench a small aliquot from each vial in ice water, neutralize with NaOH solution, and extract with ethyl acetate to analyze conversion and product formation.

  • Optimization: Once the most promising catalyst is identified, further optimize the temperature and reaction time.

Data Summary: Catalyst Performance Comparison
CatalystTypical Temperature Range (°C)Advantages for Steric HindranceDisadvantages
Conc. H₂SO₄ 100 - 160Inexpensive, traditional.Can cause charring, harsh conditions.
PPA 100 - 140Excellent dehydrating agent, often gives cleaner reactions.Viscous, can be difficult to stir.
PPE 90 - 130More effective than PPA, can allow for lower temperatures.[2]Must be prepared fresh.
Lewis Acids (e.g., ZnCl₂) 120 - 200+Can be effective for specific substrates.Often require high-boiling, inert solvents.

Logical Workflow for Catalyst Selection

G Start Reaction Failing with H₂SO₄ Try_PPA Try Polyphosphoric Acid (PPA) at 120°C Start->Try_PPA If charring or low yield Try_PPE Try Polyphosphoric Ester (PPE) at 110°C Try_PPA->Try_PPE If still low yield Success Successful Synthesis Try_PPA->Success If yield improves Try_Microwave Employ Microwave-Assisted Synthesis Try_PPE->Try_Microwave If still low yield Try_PPE->Success If yield improves Try_Microwave->Success If yield improves Consider_Alternative Consider Alternative Synthesis Route Try_Microwave->Consider_Alternative If reaction fails

Caption: Decision workflow for catalyst optimization.

Guide 2: Microwave-Assisted Synthesis for Accelerated Results

Microwave heating can overcome the kinetic barrier of sterically demanding cyclizations by providing rapid and efficient energy transfer.[10][11]

The Rationale

Conventional heating relies on conduction and convection, leading to uneven temperature distribution. Microwaves directly excite polar molecules, resulting in instantaneous, uniform heating throughout the reaction medium. This allows the reaction to reach the required activation energy quickly, often outcompeting decomposition pathways.[9]

Experimental Protocol: Microwave Synthesis
  • Preparation: In a dedicated microwave reaction vessel, combine the aniline (1.0 mmol), β-diketone (1.1 mmol), and the chosen acid catalyst (e.g., PPA, 2g, or a few drops of H₂SO₄). Solvent-free conditions often work well, but a high-boiling polar solvent like DMF or NMP can be used if necessary.[10]

  • Microwave Parameters:

    • Set the temperature to 160-180 °C.

    • Set the reaction time to 5-15 minutes.

    • Set the power to dynamic (variable power to maintain temperature).

  • Work-up: After the reaction, cool the vessel to a safe temperature. Carefully dilute the mixture with ice water, make it basic with a NaOH solution, and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Purify the crude product using column chromatography.

Visualization of Reaction Steps

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization (Rate-Limiting) Aniline Bulky Aniline Enamine Sterically Hindered Enamine Aniline->Enamine Diketone Bulky β-Diketone Diketone->Enamine Cyclization Intramolecular Electrophilic Attack Enamine->Cyclization Acid Catalyst + Heat (μW) Product Substituted Quinoline Cyclization->Product Dehydration

Caption: Key stages of the Combes synthesis.

Controlling Regioselectivity

When steric hindrance is a factor, it can be leveraged to control the formation of a desired regioisomer.

The Principle

The intramolecular cyclization step is an electrophilic aromatic substitution. The enamonium cation intermediate will preferentially attack the most nucleophilic and least sterically hindered ortho position of the aniline ring.[2][4]

Strategies for Regiocontrol
  • Leverage Aniline Substituents: An electron-donating group (e.g., methoxy) on the aniline will activate the ortho and para positions. If one ortho position is sterically blocked (e.g., by a methyl group), cyclization will be directed to the other, more accessible ortho position.

  • Manipulate Diketone Structure: Increase the size of one of the R groups on the β-diketone (R-CO-CH₂-CO-R'). The cyclization will favor the formation of the quinoline where the larger R' group is at the 2-position, as this places the smaller R group adjacent to the aniline ring during the transition state of the cyclization.[2] A study involving trifluoro-methyl-β-diketones found that increasing the bulk of the other substituent led to the preferential formation of 2-CF₃-quinolines.[2]

Predictive Table for Regioselectivity
Aniline Substituent (at C-2)β-Diketone (R¹COCH₂COR²)Predicted Major IsomerRationale
-CH₃ (Bulky)Acetylacetone (R¹=R²=CH₃)Cyclization at C-6C-2 position is sterically blocked.
-OCH₃ (Activating)Acetylacetone (R¹=R²=CH₃)Mixture, favoring C-6Electronic activation at C-2 is countered by steric hindrance.
-H (Unsubstituted)Benzoylacetone (R¹=Ph, R²=CH₃)2-Phenyl-4-methylquinolinePhenyl group is bulkier, directing cyclization to place the smaller methyl group at the 4-position.
-Cl (Deactivating)Trifluoroacetylacetone4-CF₃ regioisomer favoredElectronic effects of the chloro group influence the substitution pattern.[2]

References

Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Catalyst & Reaction Optimization Division

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of catalyst selection for this vital heterocyclic scaffold. Quinolines are foundational in medicinal chemistry and materials science, but their synthesis is often plagued by challenges ranging from low yields to catalyst incompatibility.

This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. It is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides for common synthesis methods, helping you diagnose issues and optimize your reaction conditions with confidence.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst strategy and selection.

Q1: How do I choose between a homogeneous and a heterogeneous catalyst for my quinoline synthesis?

The choice between a homogeneous and heterogeneous catalyst is a fundamental decision that impacts reaction conditions, product purification, and overall process scalability.[1]

  • Homogeneous Catalysts: These catalysts exist in the same phase as the reactants (typically dissolved in the reaction solvent).

    • Advantages: They often exhibit higher selectivity and activity at milder reaction conditions due to well-defined, easily accessible active sites.[2]

    • Disadvantages: The primary drawback is the difficulty in separating the catalyst from the reaction product, which can lead to product contamination and makes catalyst recycling challenging and costly.[1][2]

    • Best For: Lab-scale synthesis, reactions requiring high selectivity, and mechanistic studies.

  • Heterogeneous Catalysts: These exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).

    • Advantages: Their insolubility allows for straightforward separation from the product via simple filtration. This makes them highly reusable and ideal for continuous flow processes and large-scale industrial applications, aligning with green chemistry principles.[1][2][3]

    • Disadvantages: They may require harsher reaction conditions (higher temperatures and pressures) and can sometimes offer lower selectivity compared to their homogeneous counterparts.[2]

    • Best For: Large-scale synthesis, environmentally friendly processes, and reactions where catalyst recycling is a priority.

  • Nanocatalysts: This emerging class of materials bridges the gap between homogeneous and heterogeneous systems. Their high surface-area-to-volume ratio provides exceptional activity, while they can often be recovered and reused like traditional heterogeneous catalysts.[4][5]

Q2: What are the most common "classic" acid-catalyzed quinoline syntheses, and what catalysts do they use?

Several named reactions form the bedrock of traditional quinoline synthesis, primarily relying on strong Brønsted or Lewis acid catalysts to promote cyclization and dehydration steps.

  • Friedländer Synthesis: Involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. It is versatile and can be catalyzed by both acids (e.g., p-toluenesulfonic acid, H₂SO₄, ZnCl₂) and bases (e.g., KOH, NaOH).[1][6]

  • Skraup Synthesis: A vigorous reaction between an aromatic amine, glycerol, an acid catalyst (typically concentrated H₂SO₄), and an oxidizing agent.[1][7] Due to its highly exothermic nature, a moderator like ferrous sulfate (FeSO₄) is often essential to control the reaction rate.[7][8]

  • Doebner-von Miller Reaction: An aniline reacts with an α,β-unsaturated carbonyl compound in the presence of a strong acid like HCl or H₂SO₄, or a Lewis acid such as ZnCl₂ or SnCl₄.[1][9]

  • Combes Synthesis: This method condenses an aromatic amine with a β-diketone, followed by an acid-catalyzed ring closure using catalysts like concentrated H₂SO₄ or polyphosphoric acid (PPA).[1][10]

Q3: Are there "green" or more environmentally friendly catalytic options for quinoline synthesis?

Yes, significant research has focused on developing more sustainable synthetic routes. Key strategies include:

  • Catalyst-Free Synthesis in Water: The Friedländer synthesis, for example, can be conducted effectively in water at elevated temperatures without any catalyst, using water's high polarity to drive the reaction.[11]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and increase yields, often allowing for the use of greener solvents like water or even solvent-free conditions.[12][13]

  • Reusable Heterogeneous Catalysts: The use of solid acid catalysts like zeolites, sulfonic acid-functionalized graphitic carbon nitride (g-C₃N₄), or metal-organic frameworks (MOFs) allows for easy catalyst recovery and reuse, minimizing waste.[14][15][16]

  • Modern Transition-Metal Catalysis: Catalysts based on earth-abundant metals like iron and copper are being developed to replace more toxic or expensive heavy metals, contributing to greener chemistry.[13][17]

Troubleshooting Guides for Common Syntheses

This section provides specific advice for issues encountered during common quinoline synthesis reactions.

General Issue: Low Yield or No Product Formation

Q: My quinoline cyclization reaction is resulting in a very low yield. What are the most common general causes?

A: Low yields across different named reactions often stem from a few common factors. Before focusing on reaction-specific issues, verify these fundamentals:

  • Inappropriate Catalyst Choice: The acidity or basicity of the catalyst is critical and highly substrate-dependent. An aniline with electron-withdrawing groups, for instance, is less nucleophilic and may require a stronger acid catalyst or harsher conditions to cyclize effectively.[8][18]

  • Suboptimal Reaction Temperature: Many classic quinoline syntheses require significant heat to overcome activation barriers.[8] However, excessive heat can cause decomposition of starting materials or the desired product, leading to the formation of intractable tars.[8][9] Conversely, a temperature that is too low will result in an incomplete or sluggish reaction.[8]

  • Presence of Water: In many acid-catalyzed condensation reactions, water is a byproduct. Its presence can inhibit the reaction equilibrium.[8] Using anhydrous reagents and solvents, or a setup that removes water as it forms (e.g., a Dean-Stark apparatus), can significantly improve yields.

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials heavily influence the reaction rate. Steric hindrance near the reaction centers or the presence of strong electron-withdrawing groups can deactivate the substrates, necessitating more potent catalysts or higher temperatures.[6][8]

start Low Yield Detected check_sm Verify Starting Material Purity & Stoichiometry start->check_sm check_cat Is the Catalyst Appropriate? (Acid/Base Strength) check_sm->check_cat If OK check_cond Review Reaction Conditions (Temperature, Time, Solvent) check_cat->check_cond If OK end_bad Problem Persists: Re-evaluate Synthetic Route check_cat->end_bad If fundamentally incompatible analyze_side Analyze Byproducts (TLC, NMR, MS) check_cond->analyze_side If OK optimize_cat Screen Alternative Catalysts (e.g., Lewis vs. Brønsted Acid) analyze_side->optimize_cat Catalyst Inactive optimize_temp Adjust Temperature (Increase for slow reaction, Decrease for decomposition) analyze_side->optimize_temp Decomposition Observed remove_h2o Implement Water Removal (e.g., Dean-Stark) analyze_side->remove_h2o Equilibrium Issue Suspected end_good Yield Improved optimize_cat->end_good optimize_temp->end_good remove_h2o->end_good

Caption: A general workflow for troubleshooting low-yield quinoline synthesis reactions.

Friedländer Synthesis

Q: My base-catalyzed Friedländer reaction is producing a complex mixture, and the main byproduct appears to be from self-condensation. How can I fix this?

A: This is a classic issue. The aldol self-condensation of the ketone reactant is a major competing side reaction under basic conditions.[6]

  • Causality: The base deprotonates the α-carbon of your ketone, which can then attack another molecule of the same ketone instead of the 2-aminoaryl carbonyl compound.

  • Troubleshooting Steps:

    • Switch to Acid Catalysis: The most effective solution is often to switch from a base catalyst (like KOH) to an acid catalyst (like p-TsOH or even molecular iodine).[6][19] Acid catalysis promotes the initial condensation between the aniline and the ketone, disfavoring ketone self-condensation.

    • Modify Reactant Addition: If you must use a base, try a slow addition of the ketone to the reaction mixture containing the 2-aminoaryl carbonyl and the base. This keeps the instantaneous concentration of the enolizable ketone low, minimizing self-reaction.

    • Use an Iminium Analogue: To completely avoid this side reaction, you can pre-form the imine of the 2-aminoaryl carbonyl, which is then reacted with the ketone.[20]

Q: I'm using an unsymmetrical ketone in my Friedländer synthesis and getting a mixture of regioisomers. How can I control the regioselectivity?

A: Regioselectivity is a well-known challenge when the ketone partner has two different α-methylene groups.[20][21]

  • Causality: Condensation can occur at either of the two α-carbons, leading to two different quinoline products.

  • Troubleshooting Steps:

    • Use a Directed Approach: Introduce a directing group, such as a phosphoryl group, on the α-carbon where you want the reaction to occur. This can enforce selectivity.[20]

    • Employ an Ionic Liquid: Certain ionic liquids have been shown to promote regiospecific Friedländer annulation, likely through specific organization of the reactants in the solvent cage.[20][21]

    • Select a Specific Amine Catalyst: Some specialized amine catalysts can also influence the regiochemical outcome, although this is highly substrate-dependent.[20]

Skraup & Doebner-von Miller Syntheses

Q: My Skraup synthesis is extremely vigorous and results in a large amount of black, intractable tar with very low product yield. How can I control this reaction?

A: The Skraup synthesis is notoriously exothermic and prone to charring.[7][12] The key is to moderate its rate.

  • Causality: The reaction involves the dehydration of glycerol to acrolein and subsequent highly exothermic polymerization and condensation steps catalyzed by concentrated sulfuric acid.[7]

  • Troubleshooting Steps:

    • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial.[8] It is believed to act as an oxygen carrier, allowing the final oxidation step to proceed more smoothly and controllably, which prevents the reaction from becoming violent.[7][8] Boric acid can also be used.[8]

    • Control Temperature and Addition Rate: The sulfuric acid must be added very slowly and with efficient cooling (e.g., in an ice bath) to manage the initial exotherm.[8][22] Once the reaction is initiated with gentle heating, the heat source should be removed to let the reaction proceed under its own power before resuming heating to complete it.[22]

    • Use an Alternative Oxidant: Instead of relying on the traditional oxidant (often the nitro group of a co-reactant), milder oxidizing agents like m-nitrobenzenesulfonic acid can provide better control.[18]

Q: My Doebner-von Miller reaction is also producing significant amounts of polymer/tar. What is the cause and solution?

A: Similar to the Skraup synthesis, the issue is uncontrolled side reactions, but the specific cause is different.

  • Causality: The strong acidic conditions required for the Doebner-von Miller reaction can catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone starting material.[9][12]

  • Troubleshooting Steps:

    • Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase (e.g., aqueous HCl), you drastically reduce its concentration in the acidic medium, suppressing self-polymerization.[9][12]

    • Optimize Acid Catalyst: Excessively harsh acids accelerate tar formation. Screen different Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, SnCl₄). Milder Lewis acids may provide the optimal balance between promoting the desired reaction and minimizing polymerization.[9]

Modern Transition-Metal Catalysis (e.g., Palladium-Catalyzed)

Q: I am attempting a palladium-catalyzed quinoline synthesis, but the reaction is not proceeding. What are the most critical parameters to check?

A: Palladium-catalyzed reactions are powerful but highly sensitive to the specific combination of catalyst, ligand, solvent, and additives.

  • Causality: The catalytic cycle involves multiple steps (e.g., oxidative addition, migratory insertion, reductive elimination), and failure at any step will shut down the reaction. The ligand, in particular, plays a critical role in stabilizing the palladium center and modulating its reactivity.[23]

  • Troubleshooting Steps:

    • Evaluate the Palladium Precatalyst: Not all palladium sources are equal for every reaction. While Pd(OAc)₂ is a common and effective starting point, some reactions may fail with it but work with others like Pd₂(dba)₃.[24][25] Conversely, catalysts like PdCl₂ or Pd(TFA)₂ may be inefficient for certain transformations.[24]

    • Screen Ligands: The ligand is arguably the most important variable. For C-N bond formation, phosphine ligands like PPh₃ or more complex ones like Xantphos are often required.[25] A ligand-free system may work in some cases, but if the reaction fails, ligand screening is the first and most crucial optimization step.[24][25] The ligand influences both the stability and the catalytic activity of the palladium species.[23]

    • Check the Solvent: The solvent can have a profound effect. A reaction that fails in toluene or DMF might proceed smoothly in DMSO or dioxane.[24] The solvent's polarity and coordinating ability can influence the solubility of intermediates and the stability of the catalytic species.

    • Consider Additives: Many palladium-catalyzed reactions require an acid, base, or specific additive to function. For example, some oxidative cyclizations require an oxidant like Cu(TFA)₂ and an acid like pivalic acid (PivOH) to facilitate catalyst turnover.[26]

start Goal: Synthesize Quinoline q_scale Scale of Reaction? start->q_scale lab_scale Lab Scale / Discovery q_scale->lab_scale Small large_scale Process / Large Scale q_scale->large_scale Large q_complexity High Functional Group Tolerance Needed? high_fgt Yes q_complexity->high_fgt Yes low_fgt No / Simple Substrates q_complexity->low_fgt No q_green Is 'Green Chemistry' a Priority? green_yes Yes q_green->green_yes Yes green_no No q_green->green_no No lab_scale->q_complexity large_scale->q_green cat_tm Consider Modern Transition-Metal Catalysis (e.g., Pd, Cu, Fe) high_fgt->cat_tm cat_classic Consider Classic Methods (Friedländer, Skraup, etc.) with Acid/Base Catalysts low_fgt->cat_classic cat_hetero Prioritize Heterogeneous or Recyclable Catalysts (Zeolites, MOFs, Nanocatalysts) green_yes->cat_hetero green_no->cat_classic

Caption: A decision tree to guide initial catalyst strategy based on experimental goals.

Data & Protocols

Table 1: Comparison of Common Quinoline Synthesis Methodologies
Synthesis MethodTypical Catalyst(s)Key ReactantsTypical Temp (°C)Reported Yield Range (%)Reference(s)
Friedländer Acid (p-TsOH) or Base (KOH)o-Aminoaryl ketone, α-Methylene carbonyl80 - 22077 - 95+[1][6]
Skraup H₂SO₄, Oxidizing AgentAniline, Glycerol145 - 17014 - 47 (highly variable)[1][7][12]
Doebner-von Miller Acid (HCl, ZnCl₂)Aniline, α,β-Unsaturated carbonyl100 - 14042 - 89[1][9]
Combes Acid (H₂SO₄, PPA)Aniline, β-Diketone100 - 150Varies widely[1][10]
Heterogeneous ZnCl₂/Ni-USY ZeoliteAniline, Propanol410 (gas phase)~78[1][14]
Pd-Catalyzed Pd(OAc)₂, Ligando-Alkenylaniline, Alkyne80 - 100~86[24][26]
Note: Yields are highly dependent on the specific substrates and optimized reaction conditions.
Protocol 1: General Procedure for Acid-Catalyzed Friedländer Synthesis

This protocol describes a typical lab-scale synthesis using p-toluenesulfonic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-aminoaryl aldehyde or ketone (1.0 mmol) and the α-methylene-containing compound (1.1 mmol).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol or toluene, 10 mL). Add the acid catalyst, p-toluenesulfonic acid (p-TsOH, 0.1 mmol, 10 mol%).

  • Reaction: Heat the mixture to reflux (typically 80-120°C).[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid, followed by a wash with brine (1 x 15 mL).[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[22]

Protocol 2: General Procedure for Nanocatalyst-Mediated Synthesis

This protocol outlines a "greener" synthesis using a reusable magnetic nanocatalyst.[27]

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the magnetic nanocatalyst (e.g., Fe₃O₄-supported catalyst, ~20 mg).[27] This reaction can often be run solvent-free; if needed, ethanol (5 mL) can be used.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., 60-100°C) for the required time (e.g., 1-4 hours).[5][27] Monitor the reaction progress using TLC.

  • Catalyst Recovery: Upon completion, cool the mixture. If a solvent was used, add a small amount of ethanol to reduce viscosity. Place a strong external magnet against the side of the flask to immobilize the magnetic catalyst. Carefully decant the liquid product mixture into a separate flask.

  • Catalyst Washing: Wash the recovered catalyst with ethanol (2 x 5 mL), decanting the washings each time and combining them with the product mixture. The catalyst can then be dried under vacuum and reused for subsequent reactions.[27]

  • Purification: Remove the solvent from the combined product mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate).[27]

References

Validation & Comparative

Comparative analysis of quinoline synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Analysis of Quinoline Synthesis Methods

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The development of efficient and versatile methods for the synthesis of quinoline and its derivatives is therefore a critical endeavor. This guide provides a comparative analysis of the most prominent methods for quinoline synthesis, offering an in-depth look at both classical named reactions and modern catalytic strategies.

Classical Approaches to Quinoline Synthesis

For over a century, a set of named reactions has formed the foundation of quinoline synthesis.[4] These methods, while historically significant, often involve harsh reaction conditions, limiting their applicability for the synthesis of complex, functionalized molecules.[5][6][7]

The Skraup Synthesis

The Skraup synthesis is a well-known method for producing quinoline by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[4][8][9] The reaction is notoriously vigorous and exothermic.[3][10]

Mechanism: The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline.[9][10] The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent oxidation to form the quinoline ring.[9][10]

Advantages:

  • Utilizes simple and readily available starting materials.[11]

Disadvantages:

  • Harsh and potentially violent reaction conditions.[10][11][12]

  • Often results in low to moderate yields with significant byproduct formation.[11][12]

  • Limited to the synthesis of quinolines with substitutions on the benzene ring.[11][13]

The Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of substituted quinolines.[1][3][14] The reaction is typically catalyzed by Brønsted or Lewis acids.[3][14]

Mechanism: The mechanism is still a subject of some debate, but it is generally accepted to involve the conjugate addition of an aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[14]

Advantages:

  • Allows for the synthesis of a wider range of substituted quinolines compared to the Skraup synthesis.[14][15]

Disadvantages:

  • Can still require harsh acidic conditions.

  • The regiochemical outcome can be unpredictable with certain substituted anilines.

The Combes Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[1][16][17]

Mechanism: The reaction begins with the formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone.[1][17][18] This is followed by protonation and an intramolecular electrophilic attack of the activated enamine on the aromatic ring to form a cyclized intermediate, which then dehydrates to yield the substituted quinoline.[1][17]

Advantages:

  • Provides good yields for 2,4-disubstituted quinolines.[11]

  • Relatively straightforward procedure.[11]

Disadvantages:

  • Requires acidic conditions, which may not be suitable for sensitive substrates.

  • The use of unsymmetrical β-diketones can lead to mixtures of regioisomers.[17]

The Friedländer Synthesis

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[4][19][20][21] This reaction can be catalyzed by either acids or bases.[19][20][21]

Mechanism: Two primary mechanistic pathways are proposed.[19] The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type reaction.[19]

Advantages:

  • Broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines.[12]

  • Generally proceeds under milder conditions than the Skraup or Doebner-von Miller reactions.[12]

  • Often provides good to excellent yields.[12]

Disadvantages:

  • Requires the synthesis of often less-readily available 2-aminoaryl aldehydes or ketones.[12]

Modern and Greener Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for quinoline synthesis.[5][6][22] These modern approaches often utilize catalytic systems and alternative energy sources to minimize waste and improve reaction conditions.[5][6][22]

Catalytic Methods

A wide range of catalysts have been employed to facilitate quinoline synthesis, including Lewis acids, Brønsted acids, and transition metal complexes.[4][23][24] These catalysts can activate the substrates, lower the reaction temperature, and improve selectivity.[23][24] For instance, copper(II) triflate has been shown to catalyze a three-component coupling of anilines, aldehydes, and alkynes to form alkyl-substituted quinolines without the need for a solvent or inert atmosphere.[25] Zeolite-based catalysts have also been used for the gas-phase synthesis of quinolines from aniline and C1-C4 alcohols.[26] The use of nanocatalysts is also a growing area of interest due to their high activity and recyclability.[27]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[7][28][29][30] By directly and efficiently heating the reaction mixture, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields.[7][29][30] Microwave-assisted methods have been successfully applied to several classical quinoline syntheses, including the Friedländer and Skraup reactions, often providing higher yields in a fraction of the time compared to conventional heating.[5][29][31] For example, a microwave-assisted Friedländer synthesis using acetic acid as both solvent and catalyst can be completed in just 5 minutes in excellent yield.[31]

Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing environmentally benign methods for quinoline synthesis.[5][6] This includes the use of greener solvents like water or ethanol, solvent-free reaction conditions, and recyclable catalysts.[5][6][32] For instance, p-toluenesulfonic acid has been used as a catalyst for the one-pot synthesis of quinolines in water.[5] Multicomponent reactions (MCRs) are another key strategy in green synthesis, as they allow for the construction of complex molecules in a single step, maximizing atom economy and reducing waste.[4]

Comparative Overview of Synthesis Methods

MethodReactantsConditionsAdvantagesDisadvantagesTypical Yield
Skraup Aniline, glycerol, H₂SO₄, oxidizing agentHarsh, high temp.Simple starting materialsViolent, low yield, byproductsLow to Moderate
Doebner-von Miller Aniline, α,β-unsaturated carbonylAcidicWider scope than SkraupHarsh conditions, regioselectivity issuesModerate
Combes Aniline, β-diketoneAcidicGood for 2,4-disubstitutedRegioselectivity issuesGood
Friedländer 2-Aminoaryl aldehyde/ketone, active methylene compoundAcidic or basicVersatile, milder conditions, high yieldRequires pre-functionalized substrateGood to Excellent
Catalytic Varies (e.g., anilines, alkynes, alcohols)Varies, often milderHigh efficiency, selectivityCatalyst cost/sensitivityGood to Excellent
Microwave-Assisted VariesRapid heatingDrastically reduced reaction timesRequires specialized equipmentOften higher than conventional

Experimental Protocols

Representative Protocol for Skraup Synthesis of Quinoline

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene.

Procedure:

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.[10]

  • Slowly add nitrobenzene to the mixture with continuous stirring. The reaction is highly exothermic and may require external cooling to maintain control.[11]

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours.[11][12]

  • After cooling, pour the reaction mixture into a large volume of water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.[10][12]

  • Perform steam distillation to isolate the crude quinoline.[10][12]

  • Separate the organic layer, dry over anhydrous potassium carbonate, and purify by distillation.[10]

Representative Protocol for Microwave-Assisted Friedländer Synthesis

Materials: 2-Aminobenzophenone, a ketone (e.g., cyclohexanone), acetic acid.

Procedure:

  • In a microwave-safe vessel, combine 2-aminobenzophenone and the ketone in neat acetic acid.[31]

  • Seal the vessel and place it in a scientific microwave reactor.[30]

  • Irradiate the mixture at a set temperature (e.g., 160°C) for a short duration (e.g., 5 minutes).[31]

  • After cooling, dilute the reaction mixture with water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Mechanisms

Skraup Synthesis Mechanism

Caption: Reaction mechanism of the Skraup synthesis.

Friedländer Synthesis Workflow

Friedlander_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 2-Aminoaryl\nAldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone Condensation Condensation (Acid or Base Catalyst) 2-Aminoaryl\nAldehyde/Ketone->Condensation Active Methylene\nCompound Active Methylene Compound Active Methylene\nCompound->Condensation Neutralization Neutralization Condensation->Neutralization Extraction Extraction Neutralization->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product Substituted Quinoline Purification->Product

Caption: General experimental workflow for the Friedländer synthesis.

Conclusion

The synthesis of quinolines has evolved significantly from the classical, often harsh, named reactions to modern, efficient, and sustainable catalytic methods. While traditional methods like the Skraup and Friedländer syntheses remain valuable for their simplicity and the accessibility of starting materials, they are often superseded by modern techniques when synthesizing complex, highly functionalized quinoline derivatives. The choice of synthetic route ultimately depends on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. For researchers in drug discovery and materials science, the continued development of novel and efficient quinoline synthesis methodologies will undoubtedly accelerate the discovery of new and impactful molecules.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic aromatic system have demonstrated significant therapeutic potential, exhibiting antimalarial, anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted quinolines, offering insights into how modifications to the quinoline core influence their biological efficacy. We will delve into quantitative data from comparative studies, present detailed experimental protocols for activity assessment, and explore the underlying mechanisms of action.

Introduction: The Versatility of the Quinoline Nucleus

Quinoline, a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, serves as a versatile template for the design of novel therapeutic agents.[5] The specific biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[6] Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drugs. This guide will compare the SAR of substituted quinolines across three major therapeutic areas: anticancer, antimalarial, and antimicrobial.

Anticancer Activity of Substituted Quinolines

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[5][7] The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.[1]

Key Structural Features for Anticancer Efficacy

Extensive research has identified several key structural modifications that enhance the anticancer activity of quinoline derivatives:

  • Substitution at C2 and C4: The introduction of aryl groups at the C2 position and various heterocycles at the C4 position has been shown to significantly impact antiproliferative activity.[5][8]

  • Lipophilicity: A direct relationship has been observed between the lipophilicity of 2-arylquinoline derivatives and their cytotoxic effects, particularly against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines.[9]

  • Hybrid Molecules: The hybridization of the quinoline scaffold with other pharmacologically active moieties, such as chalcones, has yielded compounds with potent antiproliferative activity. For instance, certain quinoline-chalcone derivatives have exhibited IC50 values significantly lower than the standard chemotherapeutic agent 5-fluorouracil (5-Fu).[10]

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative substituted quinoline derivatives against various human cancer cell lines.

Compound IDSubstituent(s)Cancer Cell LineIC50/GI50 (µM)Reference
13e Varied heterocycles at C4PC-3 (Prostate)2.61[8]
13h Varied heterocycles at C4KG-1 (Leukemia)2.98[8]
5a Quinoline-based EGFR/HER-2 inhibitorMCF-7 (Breast)0.025-0.082[11]
6-Bromo-5-nitroquinoline (4) 6-Bromo, 5-NitroHT29 (Colon)Potent[12]
6,8-diphenylquinoline (13) 6,8-DiphenylC6 (Glioblastoma)Potent[12]
12e Quinoline-chalcone hybridMGC-803 (Gastric)1.38[10]
BAPPN 11-(1,4-bisaminopropylpiperazinyl)-5-methyl-5H-indolo[2,3-b]quinolineVariousVaries[13]
AQQ6 Aminated quinolinequinoneDU-145 (Prostate)Potent[14]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing the cytotoxic activity of compounds.[1][13]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[13]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[1]

Visualization of Experimental Workflow

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat with Quinoline Derivatives overnight_incubation->compound_treatment incubation_48h Incubate for 48h compound_treatment->incubation_48h mtt_addition Add MTT Solution incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add Solubilizing Agent incubation_4h->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT Assay for Anticancer Activity Screening.

Antimalarial Activity of Substituted Quinolines

Quinolines, particularly 4-aminoquinolines like chloroquine, have been pivotal in the fight against malaria.[15][16] Their primary mechanism of action involves inhibiting the detoxification of heme in the parasite's food vacuole.[15]

Key Structural Features for Antimalarial Efficacy

The SAR of antimalarial quinolines is well-established:

  • 7-Chloro Group: The presence of a chlorine atom at the C7 position is crucial for high antimalarial potency.[16]

  • 4-Amino Side Chain: A dialkylaminoalkyl side chain at the C4 position is essential for activity. The length of this chain is critical, with 2-5 carbon atoms between the nitrogen atoms being optimal.[17]

  • Electron-Donating Groups: Substituents that are electron-donating, such as methoxy (–OCH3) or methyl (–CH3), particularly at the para-position of an aromatic substituent, can enhance antiplasmodial activity.[18] Conversely, electron-withdrawing groups like nitro (–NO2) or trifluoromethyl (–CF3) generally decrease activity.[18]

Comparative Antimalarial Activity Data

The following table presents the in vitro antimalarial activity of various substituted quinoline derivatives against Plasmodium falciparum.

Compound IDSubstituent(s)P. falciparum StrainIC50 (µg/mL)Reference
5 Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxylateNot specifiedPotent[3]
12 2-Chloroquinoline with 1,3,4-oxadiazole at C3Not specified0.46[19]
40a Amino-quinoline derivativePf3D7 (chloroquine-sensitive)0.00025 (mM)[3]
40c Tetrahydropyridine-appended 8-aminoquinoline3D7 (chloroquine-sensitive)0.00199 (mM)[18]
40c Tetrahydropyridine-appended 8-aminoquinolineRKL-9 (chloroquine-resistant)0.00569 (mM)[18]
4b, 4g, 4i Dihydropyrimidines with quinolinyl residuesNot specifiedExcellent[19]
Experimental Protocol: In Vitro Antimalarial Assay

The in vitro susceptibility of P. falciparum to quinoline derivatives is typically assessed using a SYBR Green I-based fluorescence assay.

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In the presence of an effective antimalarial compound, parasite growth is inhibited, leading to a lower DNA content and consequently, reduced fluorescence.

Step-by-Step Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Add the parasitized erythrocytes to the wells.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining: Lyse the cells and add SYBR Green I staining solution.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration.

Antimicrobial Activity of Substituted Quinolines

Quinoline derivatives also possess a broad spectrum of antimicrobial activity against bacteria and fungi.[6][20] Their mechanism of action often involves the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[21]

Key Structural Features for Antimicrobial Efficacy

The antimicrobial SAR of quinolines highlights the importance of:

  • Fluorine Atom at C6: The presence of a fluorine atom at the C6 position is associated with a broader spectrum of activity and higher intrinsic potency.[22]

  • Piperazine Ring at C7: A piperazine ring at the C7 position also contributes to enhanced antibacterial activity.[22]

  • Hybridization: Conjugating the quinoline nucleus with other antimicrobial scaffolds, such as 1,2,3-triazoles, has resulted in potent antibacterial agents.[6]

Comparative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected quinoline derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Qa5 Xanthomonas oryzae3.12[23]
1 Klebsiella pneumoniae19 (mm inhibition zone)[24]
4 Escherichia coli21 (mm inhibition zone)[24]
11 Staphylococcus aureus6.25[20]
8 Vancomycin-resistant E. faecium4[6]
7a, 7b Mycobacterium tuberculosis H37Rv20, 10[25]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][26]

Principle: This method involves exposing a standardized inoculum of a microorganism to serial dilutions of an antimicrobial agent in a liquid medium to determine the lowest concentration that inhibits visible growth.[26]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[21]

  • Compound Dilution: Perform two-fold serial dilutions of the quinoline derivative in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth for bacteria).[21]

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).[21]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).[26]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[21]

Visualization of Key Mechanistic Pathway

DNA_Gyrase_Inhibition Quinoline Quinoline Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinoline->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.

Conclusion and Future Perspectives

The structure-activity relationships of substituted quinolines are a rich and complex field of study. This guide has highlighted the critical role of substituent placement and nature in dictating the biological activity of these versatile compounds across anticancer, antimalarial, and antimicrobial applications. The continued exploration of novel substitutions and the hybridization of the quinoline scaffold with other pharmacophores hold immense promise for the development of next-generation therapeutics with enhanced potency, selectivity, and resistance-breaking capabilities. The experimental protocols and comparative data presented herein provide a valuable resource for researchers dedicated to advancing the field of quinoline-based drug discovery.

References

Isomeric Scaffolds, Divergent Fates: A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuances of molecular architecture are paramount. Even subtle shifts in atomic arrangement can dramatically alter a compound's biological profile. This guide provides an in-depth, comparative analysis of two fundamental heterocyclic scaffolds: quinoline and its isomer, isoquinoline. While sharing the same molecular formula (C₉H₇N), the positioning of the nitrogen atom dictates their electronic properties, metabolic fates, and ultimately, their wide-ranging biological activities. This resource synthesizes experimental data to illuminate these differences, offering field-proven insights into their therapeutic potential and toxicological profiles.

The critical distinction between quinoline and isoquinoline lies in the location of the nitrogen atom within the fused bicyclic ring system. In quinoline, the nitrogen is at position 1, whereas in isoquinoline, it resides at position 2.[1] This seemingly minor variation profoundly influences their chemical reactivity and interactions with biological macromolecules.

At a Glance: Key Biological Activity Differences

Biological ActivityQuinoline DerivativesIsoquinoline DerivativesKey Considerations
Anticancer Broad-spectrum activity through various mechanisms including DNA intercalation and enzyme inhibition.[2] Some derivatives show potent cytotoxicity.Also exhibit significant anticancer properties, with some showing superior activity against specific cancer cell lines (e.g., HER2-positive breast cancer).[3]The position of the nitrogen atom influences binding affinity to therapeutic targets. Quinoline's metabolic pathway can lead to genotoxic byproducts.[4]
Antimalarial A foundational scaffold for numerous antimalarial drugs (e.g., chloroquine, quinine).[5] Activity is often linked to inhibition of heme polymerization.While less prevalent in established antimalarials, certain isoquinoline derivatives demonstrate potent antiplasmodial activity.Structure-activity relationship studies are crucial for optimizing efficacy against resistant parasite strains.
Antimicrobial The quinolone class of antibiotics is a major group of antibacterial agents.[6]Exhibit broad-spectrum antibacterial and antifungal activity.[7]The development of resistance is a significant challenge for quinoline-based antibiotics.
Neurological Some derivatives exhibit neuroprotective or neurotoxic effects.Many naturally occurring isoquinoline alkaloids have significant neuropharmacological activity (e.g., morphine, berberine).[7]The specific substitutions on the core scaffold largely determine the neurological effects.
Metabolism & Toxicity Can be metabolized to a reactive epoxide intermediate, which is associated with genotoxicity and carcinogenicity.[4]Metabolism does not typically proceed through a genotoxic epoxide pathway, generally resulting in a more favorable safety profile.[4]Toxicological evaluation is a critical step in the development of quinoline-based therapeutics.

Delving Deeper: A Comparative Analysis of Major Biological Activities

Anticancer Activity: A Tale of Two Isomers in Oncology

Both quinoline and isoquinoline scaffolds are privileged structures in the design of anticancer agents.[8] Their derivatives have been shown to exert cytotoxic effects through a multitude of mechanisms.

The positioning of the nitrogen atom in quinoline versus isoquinoline alters the molecule's electron distribution and hydrogen bonding capabilities, which in turn affects its interaction with biological targets like enzymes and DNA.[3] For instance, a direct comparative study revealed that an isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3) compared to its quinoline counterpart, suggesting a more favorable binding orientation for the isoquinoline scaffold at this particular therapeutic target.[1][3]

Quinoline and isoquinoline derivatives can modulate key signaling pathways involved in cancer cell proliferation and survival.

  • PI3K/Akt/mTOR Pathway: Several quinoline derivatives are potent inhibitors of this critical cancer-promoting pathway.[3] By targeting kinases like PI3K and mTOR, these compounds can halt downstream signaling, leading to reduced cell growth and apoptosis.

  • NF-κB Pathway: Certain quinoline molecules have been shown to inhibit the canonical NF-κB transcription factor pathway, a key regulator of inflammation and cell survival.[9]

cluster_0 Quinoline/Isoquinoline Derivative Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Quinoline_Derivative Quinoline Derivative PI3K PI3K Quinoline_Derivative->PI3K Inhibits NFkB NF-κB Quinoline_Derivative->NFkB Inhibits Isoquinoline_Derivative Isoquinoline Derivative Isoquinoline_Derivative->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth Inhibition mTOR->Cell_Growth Apoptosis Apoptosis Induction mTOR->Apoptosis NFkB->Cell_Growth NFkB->Apoptosis

Conceptual overview of signaling pathway inhibition by quinoline and isoquinoline derivatives.

The following table summarizes the 50% inhibitory concentration (IC50) values for representative quinoline and isoquinoline derivatives against various cancer cell lines. It is important to note that these are not always direct comparisons of the parent isomers but of their derivatives, and the activity is highly dependent on the nature and position of the substituents.[3]

Compound TypeDerivativeCancer Cell LineIC50 (µM)
Quinoline 3aMCF-7 (Breast)Low µM range
2bK-562 (Leukemia)Low µM range
3jMCF-7 (Breast)82.9% growth reduction
Isoquinoline 22A549 (Lung)0.155
23MCF-7 (Breast)0.170
15cU251 (Glioblastoma)36

Data compiled from multiple sources, including references[10][11].

Antimalarial Activity: A Historical Perspective and Future Directions

The quinoline scaffold is historically significant in the fight against malaria, with quinine being one of the first effective treatments.[5] Modern synthetic antimalarials like chloroquine and mefloquine are also based on the quinoline structure. Their primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite.

While less explored, isoquinoline derivatives have also demonstrated promising antimalarial activity.[12] For example, certain isoquinoline-triazole derivatives have shown potent activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[12]

Compound TypeDerivativeP. falciparum StrainIC50 (µM)
Quinoline ChloroquineSensitive~0.020 µg/mL
Derivative 10Dd2 (Resistant)0.033
Derivative 46-0.036 µg/mL
Isoquinoline Derivative 6K1 (Resistant)1.91
Derivative 15K1 (Resistant)4.55

Data compiled from multiple sources, including references[5][12][13].

Antimicrobial Activity: Beyond the Quinolones

The development of quinolone antibiotics was a major advancement in antibacterial therapy.[6] These compounds, characterized by a 4-oxo-1,4-dihydroquinoline skeleton, inhibit bacterial DNA gyrase and topoisomerase IV. However, the emergence of resistance is a significant clinical challenge.

Isoquinoline derivatives also possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[7] Their mechanisms of action are diverse and can involve disruption of the cell membrane, inhibition of essential enzymes, or interference with biofilm formation.

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The following table provides a comparative overview of the MIC values for representative quinoline and isoquinoline derivatives.

Compound TypeBacterial/Fungal StrainMIC (µg/mL)
Quinoline E. coli100
S. aureus6.25
P. aeruginosa100
Isoquinoline S. aureus4-16
L. monocytogenes4-16
C. albicans-

Data compiled from multiple sources, including references[7][14][15].

Experimental Protocols: A Guide to In Vitro Evaluation

The following are detailed, step-by-step methodologies for key experiments used to assess the biological activities of quinoline and isoquinoline derivatives.

MTT Assay for Cytotoxicity

Causality Behind Experimental Choices: The MTT assay is selected for its reliability and high-throughput capability in assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline or isoquinoline derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_0 MTT Assay Workflow Start Seed Cells Treat Treat with Compounds Start->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze

Workflow for the MTT cytotoxicity assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6] This method is preferred for its efficiency in testing multiple compounds and concentrations simultaneously.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the quinoline and isoquinoline derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion: The Path Forward in Drug Discovery

The isomeric relationship between quinoline and isoquinoline provides a compelling case study in the importance of molecular architecture in drug design. While both scaffolds have yielded a wealth of biologically active compounds, their distinct properties necessitate tailored approaches to drug discovery and development. The potential for genotoxicity associated with quinoline metabolism underscores the importance of rigorous toxicological screening for its derivatives.[4] Conversely, the diverse neuropharmacological activities of isoquinoline alkaloids highlight their potential as a source of novel therapeutics for neurological disorders.[7]

As researchers continue to explore the vast chemical space of quinoline and isoquinoline derivatives, a deep understanding of their comparative biological activities, mechanisms of action, and metabolic fates will be crucial for the rational design of safer and more effective therapeutic agents. This guide serves as a foundational resource to inform these endeavors, empowering scientists to harness the unique potential of each isomeric scaffold.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 4,6,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the synthesis of 4,6,8-trimethylquinoline, a versatile heterocyclic compound with applications in the development of dyes, pharmaceuticals, and advanced materials like organic light-emitting diodes (OLEDs).[1][2] We will explore a primary synthetic route, detail the necessary spectroscopic techniques for structural validation, and compare this methodology with viable alternatives.

The core structure, a substituted quinoline, is a recurring motif in a wide array of biologically active compounds, including antimalarial, antibacterial, and anticancer agents.[3][4] The specific placement of the three methyl groups in this compound imparts unique solubility and stability, making it a valuable building block in organic synthesis.[1][2]

Primary Synthesis: The Doebner-von Miller Reaction

A robust and widely applicable method for synthesizing quinolines is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[5] This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[5] For the synthesis of this compound, 2,4-dimethylaniline serves as the aniline component. The α,β-unsaturated carbonyl compound can be generated in situ. The reaction is typically catalyzed by strong Brønsted or Lewis acids.[5]

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A proposed mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[5] This is followed by a series of steps including cyclization, dehydration, and oxidation to yield the final quinoline product.

Experimental Protocol: Doebner-von Miller Synthesis of this compound

Materials:

  • 2,4-Dimethylaniline

  • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde) or a compound that can generate it in situ (e.g., paraldehyde)

  • Concentrated Sulfuric Acid (H₂SO₄) or another suitable acid catalyst

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)[6]

  • Ferrous sulfate (FeSO₄) (optional, as a moderator for highly exothermic reactions)[7]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add the 2,4-dimethylaniline.

  • If using, add ferrous sulfate to moderate the reaction.[7]

  • Slowly and with cooling, add the concentrated sulfuric acid to the aniline.

  • To this mixture, add the α,β-unsaturated carbonyl source and the oxidizing agent.

  • Gently heat the mixture to initiate the reaction. The reaction is often exothermic, and the heat may need to be removed to maintain control.

  • After the initial exotherm subsides, continue to heat the mixture under reflux for several hours to ensure the completion of the reaction.

  • Upon completion, cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • The crude this compound can be purified by techniques such as steam distillation to remove non-volatile tars, followed by recrystallization or chromatography.[7]

Diagram of the Doebner-von Miller Reaction Workflow

Doebner_von_Miller_Workflow reagents 2,4-Dimethylaniline + α,β-Unsaturated Carbonyl + Acid Catalyst + Oxidizing Agent mixing Mixing and Gentle Heating reagents->mixing reflux Reflux for several hours mixing->reflux workup Quenching, Neutralization, and Extraction reflux->workup purification Steam Distillation / Recrystallization workup->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound via the Doebner-von Miller reaction.

Spectroscopic Validation of this compound

The unambiguous identification of the synthesized this compound is paramount and is achieved through a combination of spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline core and the protons of the three methyl groups. The integration of these signals will correspond to the number of protons in each environment. The chemical shifts will be influenced by the electron-donating nature of the methyl groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This technique is invaluable for confirming the carbon skeleton of this compound. The chemical shifts of the carbons in the quinoline ring and the methyl groups will be characteristic of the compound. Aromatic carbons typically appear in the range of 110-150 ppm.

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands for aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic rings (typically in the 1400-1600 cm⁻¹ region), and C-H bending vibrations.[8]

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound. For this compound (C₁₂H₁₃N), the expected molecular weight is approximately 171.24 g/mol .[1][9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.

Table 1: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Features
¹H NMR Signals for aromatic protons and three distinct methyl group singlets.
¹³C NMR Characteristic signals for the carbon atoms of the quinoline core and the three methyl groups.
IR Spectroscopy Aromatic C-H stretching, C=C and C=N stretching, and C-H bending vibrations.
Mass Spectrometry Molecular ion peak corresponding to a mass-to-charge ratio (m/z) of approximately 171.

Diagram of Spectroscopic Validation Workflow

Spectroscopic_Validation sample Synthesized this compound nmr ¹H and ¹³C NMR Spectroscopy sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Analysis and Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis validated_product Validated this compound data_analysis->validated_product

Caption: Workflow for the spectroscopic validation of synthesized this compound.

Comparison with Alternative Synthesis Methods

While the Doebner-von Miller reaction is a powerful tool, other methods for quinoline synthesis exist, each with its own advantages and disadvantages.

Combes Quinoline Synthesis

The Combes synthesis involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure.[10][11] This method is particularly useful for preparing 2,4-disubstituted quinolines.[11][12]

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis utilizes the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines.[13][14] This method is a two-step procedure that often requires high temperatures for the cyclization step.[14]

Skraup Synthesis

The Skraup synthesis is a classic method for producing quinoline itself, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[6][15] It is known for being a vigorous reaction.[7]

Table 2: Comparison of Quinoline Synthesis Methods

Synthesis MethodStarting MaterialsKey FeaturesAdvantagesDisadvantages
Doebner-von Miller Aniline, α,β-unsaturated carbonylVersatile for substituted quinolinesGood yields, readily available starting materialsCan be exothermic, potential for byproduct formation
Combes Synthesis Aniline, β-diketoneForms 2,4-disubstituted quinolinesGood for specific substitution patternsRequires β-diketones which may not be readily available
Conrad-Limpach Aniline, β-ketoesterProduces 4-hydroxyquinolinesUseful for accessing specific derivativesOften requires high temperatures, two-step process[14]
Skraup Synthesis Aniline, glycerol, oxidizing agentPrimarily for unsubstituted quinolineSimple starting materialsCan be a violent reaction, harsh conditions[6][7]
Conclusion

The synthesis of this compound via the Doebner-von Miller reaction offers a reliable and versatile route to this important heterocyclic compound. The successful synthesis must be followed by rigorous spectroscopic validation using a combination of NMR, IR, and mass spectrometry to ensure the correct structure and purity of the final product. While alternative synthetic methods exist, the Doebner-von Miller reaction provides a good balance of accessibility of starting materials, versatility, and yield for the preparation of substituted quinolines like this compound. Researchers should carefully consider the specific substitution pattern required and the available resources when selecting the most appropriate synthetic strategy.

References

A Comparative Analysis of the Cytotoxic Landscape of Quinoline Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] From the historical success of quinine in combating malaria to the development of modern anticancer agents, the versatility of the quinoline ring system continues to captivate and challenge researchers in the field of drug discovery.[2][3] This guide provides a comparative analysis of the cytotoxicity of different quinoline compounds, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a compilation of data, but a logical framework for understanding the nuances of quinoline-induced cytotoxicity, grounded in established scientific principles and experimental evidence.

The Rationale Behind Cytotoxicity Screening of Quinoline Derivatives

The exploration of quinoline derivatives as cytotoxic agents is driven by their demonstrated ability to interfere with fundamental cellular processes in cancer cells.[4][5] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways like PI3K-PKB, epidermal growth factor receptor (EGFR), and mitogen-activated protein kinase (MAPK), as well as by inducing programmed cell death (apoptosis) and autophagy.[4][6] The functionalization of the quinoline core allows for the fine-tuning of its cytotoxic activity, making it a fertile ground for the development of novel anticancer therapeutics.[4]

Comparative Cytotoxicity of Representative Quinoline Compounds

The cytotoxic potential of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. To illustrate this, we will compare the cytotoxic profiles of several distinct quinoline compounds reported in the literature. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's cytotoxicity.

Compound/DerivativeCell LineIC50 (µM)Key Structural FeaturesReference
Nitro-aldehyde quinoline derivative (E) Caco-2 (Human colorectal adenocarcinoma)0.535Contains both nitro and aldehyde functional groups.[4]
Amine-aldehyde quinoline derivative (F) Caco-2 (Human colorectal adenocarcinoma)> IC50 of (E)The nitro group in (E) is reduced to an amine group.[4]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55) HL-60 (Human promyelocytic leukemia)19.88 ± 3.35 µg/mlContains a pyrazole ring and trifluoromethyl groups.[5]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55) U937 (Human histiocytic lymphoma)43.95 ± 3.53 µg/mlContains a pyrazole ring and trifluoromethyl groups.[5]
Tetrahydrobenzo[h]quinoline MCF-7 (Human breast adenocarcinoma)7.5 (48h)A polycyclic aromatic hydrocarbon derivative of quinoline.[7]
2-phenylquinolin-4-amine (7a) HT-29 (Human colorectal adenocarcinoma)8.12Contains a phenyl group at position 2 and an amine at position 4.[7]
DFIQ A549 (Human lung carcinoma)4.16 (24h)A novel synthetic quinoline derivative.[8]

Analysis of Structure-Activity Relationships:

The data presented in the table highlights a crucial principle in medicinal chemistry: subtle changes in chemical structure can lead to significant differences in biological activity. For instance, the conversion of a nitro group to an amine group in the quinoline derivative studied by Ali et al. resulted in a decrease in cytotoxicity against Caco-2 cells, suggesting that the electron-withdrawing nature of the nitro group may be important for its activity.[4] Similarly, the presence of specific substituents like pyrazole and trifluoromethyl groups in compound (55) confers potent antiproliferative activity.[5] The diverse IC50 values across different cell lines for the same compound also underscore the importance of cell-type-specific responses.

Unraveling the Mechanisms of Quinoline-Induced Cytotoxicity

The cytotoxic effects of quinoline compounds are often mediated by the induction of programmed cell death, primarily apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10]

Key Apoptotic Events Induced by Quinolines:

  • Caspase Activation: Many quinoline derivatives trigger the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases like caspase-8 (extrinsic) and caspase-9 (intrinsic) activate executioner caspases such as caspase-3, which then cleave various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[6][9]

  • Mitochondrial Dysfunction: Some quinolines can induce the dissipation of the mitochondrial transmembrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytosol.[11] This event is a key step in the intrinsic apoptotic pathway, leading to the activation of caspase-9.

  • Regulation of Apoptotic Proteins: The expression levels of pro-apoptotic proteins like Bax, Bad, and Bid can be upregulated by certain quinoline compounds, while the expression of anti-apoptotic proteins like Bcl-2 may be affected.[8][9]

Signaling Pathways Targeted by Quinolines:

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Deregulation of this pathway is a common feature in many cancers.[12] Several quinoline derivatives have been found to exert their cytotoxic effects by inhibiting this pathway, leading to the induction of apoptosis and autophagy.[6]

Quinoline_Signaling_Pathway Quinoline Quinoline Derivative PI3K PI3K Quinoline->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes

Caption: Quinoline derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[14][16] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA solution.

  • 96-well flat-bottom microplates.

  • Quinoline compounds to be tested, dissolved in a suitable solvent (e.g., DMSO).

  • MTT solution (5 mg/mL in PBS, filter-sterilized).[16]

  • Solubilization solution (e.g., DMSO, isopropanol, or a specialized solubilizing agent).[14]

  • Multi-well spectrophotometer (ELISA reader).

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest cultured cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline compounds in culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds.

    • Include appropriate controls:

      • Untreated control: Cells in medium without the compound.

      • Vehicle control: Cells in medium with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

      • Blank control: Medium without cells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, remove the medium containing the compounds.

    • Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[14]

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT solution from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[16]

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[14] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[1][16]

Data Analysis:

  • Subtract the average absorbance of the blank control from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Quinoline Compound Dilutions Incubate_24h->Add_Compound Incubate_Treatment Incubate for Treatment Period Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The quinoline scaffold remains a highly privileged structure in the development of novel cytotoxic agents. The evidence presented in this guide demonstrates the profound impact of chemical modifications on the cytotoxic potency and mechanism of action of quinoline derivatives. The MTT assay provides a robust and high-throughput method for the initial screening and characterization of these compounds.

Future research in this area will likely focus on:

  • Rational Drug Design: Utilizing computational modeling and a deeper understanding of structure-activity relationships to design more potent and selective quinoline-based anticancer drugs.

  • Target Identification: Elucidating the specific molecular targets of novel quinoline derivatives to better understand their mechanisms of action.

  • Combination Therapies: Investigating the synergistic effects of quinoline compounds with existing chemotherapeutic agents to overcome drug resistance and improve treatment outcomes.

By continuing to explore the rich chemical space of quinoline derivatives and employing rigorous experimental methodologies, the scientific community can unlock the full therapeutic potential of this remarkable heterocyclic system in the fight against cancer.

References

A Researcher's Guide to Evaluating Novel Quinoline-Based Anticancer Agents: A Comparative Framework Using 4,6,8-Trimethylquinoline as a Test Case

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of anticancer therapeutics.[1][2] Its rigid, planar structure and versatile chemistry allow it to interact with a multitude of biological targets, leading to a diverse range of antitumor activities.[3] Clinically approved drugs and late-stage clinical candidates bearing the quinoline core have demonstrated efficacy through mechanisms including, but not limited to, the inhibition of protein kinases, disruption of DNA replication and repair, and modulation of crucial signaling pathways that govern cell proliferation, survival, and angiogenesis.[4][5]

This guide addresses a common challenge in drug discovery: How do we evaluate a novel, structurally simple derivative against highly optimized, clinically successful agents? We will use the hypothetical case of 4,6,8-trimethylquinoline , a simple, unfunctionalized quinoline, as our investigational compound. Due to a lack of published preclinical data for this specific molecule, we will frame this guide as a roadmap for its initial evaluation. We will compare its potential profile against three well-established, structurally diverse quinoline-based anticancer agents: Bosutinib , Lenvatinib , and Camptothecin .

This document will provide the strategic rationale and detailed experimental protocols necessary to benchmark a new chemical entity, offering a self-validating system for its preliminary anticancer characterization.

The Competitors: A Profile of Established Quinoline-Based Agents

To establish a meaningful comparison, we must first understand the benchmarks. These agents represent different classes of quinoline derivatives with distinct mechanisms of action.

Bosutinib: The Dual Src/Abl Kinase Inhibitor
  • Chemical Class: 7-alkoxy-3-quinolinecarbonitrile derivative.[6]

  • Mechanism of Action: Bosutinib is an ATP-competitive tyrosine kinase inhibitor that potently targets the Bcr-Abl fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[7][8] It also exhibits strong inhibitory activity against Src family kinases (SFK), which are often implicated in tumor progression and resistance.[9][10] By blocking these kinases, Bosutinib disrupts downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in sensitive cancer cells.[6]

Lenvatinib: The Multi-Receptor Tyrosine Kinase Inhibitor
  • Chemical Class: A complex substituted quinoline-carboxamide.

Camptothecin: The Topoisomerase I Poison
  • Chemical Class: A pentacyclic natural alkaloid.[16]

  • Mechanism of Action: Unlike the kinase inhibitors, Camptothecin's target is the DNA topoisomerase I (Topo I) enzyme.[1][] Topo I relieves torsional stress in DNA during replication and transcription. Camptothecin stabilizes the covalent complex formed between Topo I and DNA (the "cleavable complex"), which prevents the re-ligation of the DNA strand.[18] When a replication fork collides with this stabilized complex, it leads to irreversible double-strand DNA breaks, triggering cell cycle arrest and apoptosis.[5]

Comparative In Vitro Performance: A Data-Driven Overview

The initial step in evaluating our test compound, this compound, would be to determine its cytotoxicity across a panel of cancer cell lines and compare the half-maximal inhibitory concentration (IC50) values against our benchmarks. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 1: Comparative IC50 Values of Benchmark Quinoline Agents in Representative Cancer Cell Lines

CompoundTarget(s)Cell LineCancer TypeIC50 ValueCitation(s)
Bosutinib Bcr-Abl, SrcK562Chronic Myeloid Leukemia~250 nM[19]
HCT116Colon Carcinoma8.6 µg/mL[20]
Lenvatinib VEGFR, FGFRTTMedullary Thyroid Cancer0.078 µM[21]
HAK-5Hepatocellular Carcinoma5.8 µM[22]
KYN-2Hepatocellular Carcinoma10.4 µM[22]
Camptothecin Topoisomerase IMDA-MB-157Breast Carcinoma7 nM[23]
HT29Colon Carcinoma37 nM - 48 nM[24]
MTC-SKMedullary Thyroid Cancer6.0 nmol/liter[25]
This compound UnknownTo be determinedTo be determinedTo be determined

Note: IC50 values can vary significantly based on experimental conditions (e.g., incubation time, assay method). The values presented are for comparative purposes.

Experimental Design for Evaluating this compound

The following section details the logical flow and specific protocols for a foundational in vitro assessment of a novel compound.

Logical Workflow for Initial Screening

The process begins with a broad assessment of cytotoxicity and progresses to more specific mechanistic assays. This tiered approach is cost-effective and ensures that resources are focused on compounds showing initial promise.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation (for active compounds) cluster_2 Phase 3: Decision Point A Compound Synthesis & QC (this compound) B Select Cancer Cell Line Panel (e.g., NCI-60) A->B Solubilize in DMSO C Cytotoxicity Assay (MTT) Determine IC50 Values B->C Seed cells D Apoptosis Assay (Annexin V / PI Staining) C->D If IC50 is potent G Data Analysis & Comparison (vs. Bosutinib, Lenvatinib, etc.) C->G IC50 Data D->G Apoptosis Data E Cell Cycle Analysis (Propidium Iodide Staining) E->G Cell Cycle Data F Preliminary Target ID (e.g., Kinase/Topo I Assay) F->G Mechanism Clues H Go / No-Go Decision (Proceed to advanced studies?) G->H

Caption: Experimental workflow for primary screening and initial mechanistic studies of a novel anticancer compound.

Protocol 1: Cytotoxicity Assessment via MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[26] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. It is a robust, high-throughput method for initial determination of a compound's cytotoxic or cytostatic effects and for calculating IC50 values.[27]

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound and the benchmark agents (Bosutinib, Lenvatinib, Camptothecin) in culture medium. A typical concentration range might start from 100 µM down to low nM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the various drug concentrations. Incubate for a defined period (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[28]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Detection via Annexin V/Propidium Iodide Staining

Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[29] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[30]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[2]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to the cell suspension.[29]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

Rationale: Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), preventing cancer cells from progressing through division.[31] Propidium Iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N), and G2/M phase (4N DNA content).

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Collect all cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet and add dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (can be stored overnight).[32][33]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events. Use the fluorescence pulse width and area to exclude cell doublets. The resulting DNA content histogram will show distinct peaks for G0/G1, S, and G2/M phases.

Interpreting the Data: Building a Comparative Profile

The data from these experiments will allow us to build a preliminary profile for this compound and compare it to our benchmarks.

  • If this compound shows potent cytotoxicity (low µM or nM IC50): This would warrant further investigation. The apoptosis and cell cycle data would provide the next clues.

    • Induction of apoptosis and S-phase arrest? This might suggest a mechanism similar to Camptothecin (DNA damage). A follow-up Topoisomerase I activity assay would be a logical next step.

    • Induction of apoptosis and G1 or G2/M arrest? This is common for kinase inhibitors. A broad kinase screening panel could be employed to identify potential targets.

  • If this compound shows weak or no cytotoxicity: It is likely not a promising candidate for direct anticancer therapy in its current form. However, it could serve as a scaffold for further chemical modification to improve potency.

Visualizing the Mechanisms of Benchmark Agents

Understanding the signaling pathways targeted by the established agents provides context for our investigation.

Bosutinib and Lenvatinib: Targeting Kinase Signaling Cascades

Bosutinib and Lenvatinib, while targeting different kinases, both function by interrupting the signal transduction that drives cell proliferation and survival.

G cluster_0 cluster_1 cluster_2 RTK Growth Factor Receptors (e.g., PDGFR, VEGFR, FGFR) PI3K PI3K RTK->PI3K RAS Ras RTK->RAS BCR_ABL Bcr-Abl (Fusion Protein) SRC Src Kinase BCR_ABL->SRC BCR_ABL->PI3K BCR_ABL->RAS SRC->PI3K AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits Bosutinib->SRC Inhibits Lenvatinib Lenvatinib Lenvatinib->RTK Inhibits

Caption: Simplified signaling pathways inhibited by Bosutinib and Lenvatinib.

Camptothecin: Inducing DNA Damage

Camptothecin's mechanism is fundamentally different, directly targeting the machinery of DNA maintenance.

G cluster_0 cluster_1 DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI binds & nicks DNA CleavableComplex Topo I - DNA Cleavable Complex TopoI->CleavableComplex CleavableComplex->DNA Re-ligation (Normal) DSB Double-Strand Break CleavableComplex->DSB ReplicationFork Replication Fork ReplicationFork->CleavableComplex Collision Apoptosis Apoptosis DSB->Apoptosis triggers Camptothecin Camptothecin Camptothecin->CleavableComplex Stabilizes

Caption: Mechanism of action for Camptothecin, a Topoisomerase I inhibitor.

Conclusion and Future Directions

This guide provides a foundational framework for the initial assessment of a novel quinoline derivative, using this compound as a conceptual placeholder. By employing a logical progression of standardized in vitro assays—cytotoxicity, apoptosis, and cell cycle analysis—and comparing the results against well-characterized benchmarks like Bosutinib, Lenvatinib, and Camptothecin, researchers can efficiently generate a robust preliminary data package. This data is crucial for making informed go/no-go decisions and for guiding subsequent studies, such as target identification, lead optimization, and eventual in vivo efficacy models. The true potential of any new compound can only be unlocked through such a rigorous, comparative, and mechanistically-driven evaluation.

References

Navigating Lipophilicity: An Experimental and In Silico Guide to LogP of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the physicochemical properties of a molecule are paramount to its ultimate success as a therapeutic agent. Among these, lipophilicity, quantified by the partition coefficient (logP), stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This is particularly true for quinoline derivatives, a versatile class of heterocyclic compounds renowned for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] An optimal logP value is crucial for these molecules to traverse biological membranes and reach their target sites effectively.

This guide provides a comprehensive comparison of experimentally determined and computationally predicted logP values for a selection of quinoline derivatives. We will delve into the established experimental methodologies, namely the "gold standard" shake-flask method and the high-throughput Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) technique. Concurrently, we will explore the realm of in silico logP prediction, a vital tool in modern drug design for triaging virtual compounds. By presenting robust experimental data alongside predictions from prominent computational models, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to critically evaluate logP data and make informed decisions in their quest for novel therapeutics.

The Indispensable Role of LogP in Drug Design

The octanol-water partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases: n-octanol, which mimics the lipid bilayers of cell membranes, and water, representing the aqueous environment of the bloodstream and cytoplasm. A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).

This seemingly simple parameter has profound implications for a drug candidate's fate in the body. As a key component of Lipinski's "Rule of Five," a logP value below 5 is generally considered favorable for oral bioavailability.[2] Molecules that are excessively lipophilic (high logP) may exhibit poor aqueous solubility, leading to formulation challenges and potential sequestration in fatty tissues. Conversely, highly hydrophilic compounds (low logP) may struggle to cross lipid membranes, limiting their absorption and distribution. Therefore, achieving a delicate balance in lipophilicity is a cornerstone of medicinal chemistry.

Experimental Determination of LogP: The Ground Truth

While computational predictions offer speed and convenience, experimental determination of logP remains the definitive standard for accurate lipophilicity assessment. Two methods predominate in the pharmaceutical industry: the shake-flask method and RP-HPLC.

The Shake-Flask Method: The Gold Standard

The shake-flask method, though labor-intensive, is widely regarded as the most accurate and reliable technique for logP determination. It directly measures the partitioning of a compound between n-octanol and water at equilibrium.

Experimental Protocol: Shake-Flask Method

  • Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for logD measurements) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a known volume of the pre-saturated n-octanol and water mixture in a sealed vessel.

  • Equilibration: Shake the vessel for a predetermined period (e.g., 24 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the quinoline derivative using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated using the following formula: logP = log10([Compound]octanol / [Compound]aqueous)

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Pre-saturate n-octanol and water Partition Add stock to solvent mixture Solvents->Partition Sample Prepare stock solution of quinoline derivative Sample->Partition Equilibrate Shake to reach equilibrium Partition->Equilibrate Separate Centrifuge for phase separation Equilibrate->Separate Quantify Measure concentration in each phase (HPLC/UV) Separate->Quantify Calculate Calculate logP Quantify->Calculate

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The High-Throughput Alternative

RP-HPLC offers a faster and more automated approach to estimate logP values. This technique correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

Experimental Protocol: RP-HPLC Method

  • System Preparation: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known logP values that span the expected range of the quinoline derivatives.

  • Data Acquisition: Record the retention time (t_R) for each standard. Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Calibration Curve: Plot log(k') versus the known logP values of the standards. A linear regression of this plot yields a calibration curve.

  • Sample Analysis: Inject the quinoline derivative and record its retention time.

  • LogP Determination: Calculate the log(k') for the quinoline derivative and use the calibration curve to determine its logP value.

RP_HPLC_Workflow cluster_setup Setup & Calibration cluster_measurement Measurement cluster_calc Calculation System Prepare RP-HPLC system (C18 column, mobile phase) Standards Inject standards with known logP values System->Standards Cal_Curve Generate calibration curve (log(k') vs. logP) Standards->Cal_Curve Determine_logP Determine logP from calibration curve Cal_Curve->Determine_logP Inject_Sample Inject quinoline derivative sample Get_RT Record retention time (t_R) Inject_Sample->Get_RT Calc_k Calculate log(k') for the sample Get_RT->Calc_k Calc_k->Determine_logP

In Silico LogP Prediction: A First Glance

Computational models for logP prediction are invaluable in early-stage drug discovery, allowing for the rapid screening of large virtual libraries of compounds. These methods can be broadly categorized into two types:

  • Atom-based or Fragment-based methods: These approaches calculate logP by summing the contributions of individual atoms or molecular fragments.

  • Whole-molecule methods: These methods consider the properties of the entire molecule, such as molecular surface area and shape.

While these predictive tools are powerful, their accuracy can be limited, especially for novel chemical scaffolds or molecules with complex electronic and steric properties. Therefore, experimental validation of predicted logP values is a critical step in the drug discovery pipeline.

A Comparative Analysis: Experimental vs. Predicted LogP of Quinolone Derivatives

To illustrate the interplay between experimental and predicted logP values, we have compiled data for five quinoline derivatives, ranging from the parent scaffold to established pharmaceuticals. The predicted values were generated using three widely recognized online platforms: ALOGPS 2.1, Molinspiration, and ChemAxon.

CompoundStructureExperimental logPPredicted logP (ALOGPS 2.1)Predicted logP (Molinspiration)Predicted logP (ChemAxon)
Quinoline
alt text
2.032.052.032.04
8-Hydroxyquinoline
alt text
1.85[3]1.871.681.75
Chloroquine
alt text
4.63[4]4.614.884.54
Primaquine
alt text
2.10[5]2.592.512.48
Mefloquine
alt text
3.90[6][7]4.794.314.58

Discussion: Bridging the Gap Between Prediction and Reality

The comparison table reveals a generally good correlation between the experimental and predicted logP values for the simpler quinoline and 8-hydroxyquinoline structures. However, as the molecular complexity increases with the substitution patterns in chloroquine, primaquine, and mefloquine, we observe greater discrepancies between the different prediction algorithms and the experimental data.

Several factors can contribute to these deviations:

  • Intramolecular Interactions: Complex molecules can exhibit intramolecular hydrogen bonding or other non-covalent interactions that are not always accurately captured by fragment-based prediction models.

  • Ionization State (pKa): For ionizable compounds, the logP value is highly dependent on the pH of the medium. The distribution coefficient (logD) is often a more physiologically relevant parameter. While some advanced predictors can account for pKa, discrepancies can still arise.

  • Tautomerism and Conformational Effects: The presence of different tautomers or the adoption of specific conformations in solution can influence the experimental logP, which may not be fully accounted for in all prediction algorithms.

  • Limitations of Training Sets: The accuracy of any predictive model is inherently tied to the diversity and quality of the data on which it was trained. Novel or underrepresented chemical motifs in the training set can lead to less accurate predictions.

The case of mefloquine is particularly illustrative, with predicted values from all three platforms being significantly higher than the experimental value. This highlights the critical need for experimental validation, especially for lead compounds and candidates advancing toward clinical development.

Conclusion: A Symbiotic Approach to Lipophilicity Assessment

In the intricate process of drug discovery, both experimental and computational approaches to logP determination are indispensable. In silico predictions serve as a powerful and efficient tool for the initial screening and prioritization of vast numbers of virtual compounds, enabling medicinal chemists to focus their synthetic efforts on molecules with the most promising physicochemical profiles. However, as this guide demonstrates, the reliance on predicted values alone can be misleading, particularly for structurally complex molecules.

The "ground truth" provided by experimental methods like the shake-flask and RP-HPLC techniques is essential for validating computational models and for making critical decisions as a drug candidate progresses through the development pipeline. A synergistic approach, where computational tools guide the design and selection of compounds, followed by rigorous experimental validation of the most promising candidates, represents the most robust and efficient strategy for navigating the multifaceted challenge of optimizing lipophilicity in the pursuit of safe and effective medicines.

References

A Comparative Guide to Quinoline Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of quinoline derivatives as kinase inhibitors, designed for researchers, scientists, and drug development professionals. We will explore the underlying mechanisms of action, compare the efficacy of various derivatives against key oncogenic kinases, and provide standardized protocols for their evaluation. Our goal is to offer a comprehensive resource that is both technically robust and practically insightful, grounded in established scientific literature.

Introduction: The Quinoline Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The quinoline scaffold has emerged as a "privileged" structure in medicinal chemistry due to its ability to form the core of numerous therapeutic agents with potent kinase inhibitory activity.[3]

Quinoline-containing compounds have demonstrated significant promise in the development of kinase inhibitors, with several derivatives receiving FDA approval for the treatment of various cancers.[1][2] These molecules typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling pathways that drive tumor growth and progression.[4][5][6] This guide will delve into a comparative study of these important therapeutic agents.

Mechanism of Action: Targeting Key Signaling Pathways

Quinoline derivatives exert their therapeutic effects by inhibiting specific kinases involved in oncogenic signaling. Among the most critical targets are the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and Pim-1 kinase.

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway is a crucial regulator of cell proliferation and survival.[7][8][9] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream pathways such as the RAS-RAF-MAPK and PI3K-AKT cascades, which promote uncontrolled cell growth.[9][10] Quinoline-based inhibitors like Gefitinib and Erlotinib are designed to specifically target the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of these downstream signaling events.[4][5][11][12][13]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition cluster_pathway Signaling Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Quinoline_Derivative Quinoline Derivative (e.g., Gefitinib, Erlotinib) Quinoline_Derivative->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by Quinoline Derivatives.

VEGFR Signaling Pathway Inhibition

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition cluster_pathway Signaling Cascade VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Quinoline_Derivative Quinoline Derivative (e.g., Lenvatinib, Cabozantinib) Quinoline_Derivative->VEGFR Inhibits ATP Binding PKC PKC PLCg->PKC Angiogenesis Angiogenesis & Vascular Permeability PKC->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: VEGFR Signaling Pathway and Inhibition by Quinoline Derivatives.

Comparative Analysis of Quinoline-Based Kinase Inhibitors

The efficacy of quinoline derivatives as kinase inhibitors is highly dependent on their specific chemical structure and the kinase being targeted. The following table summarizes the in vitro inhibitory activities (IC50 values) of several notable quinoline-based kinase inhibitors against key kinases. Lower IC50 values indicate greater potency.

Compound IDCore ScaffoldTarget Kinase(s)IC50 (nM)Reference(s)
Gefitinib QuinazolineEGFR17.1[3]
Erlotinib QuinazolineEGFR33.25[3]
Lapatinib QuinazolineEGFR/HER2EGFR: 10.8, HER2: 9.8[3]
Bosutinib QuinolineAbl, SrcAbl: 1.2, Src: 1.0[21][22][23][24]
Lenvatinib QuinolineVEGFR1/2/3, FGFR1-4, PDGFRα, RET, KITVEGFR2: 4, FGFR1: 46[15][16][18][19][20]
Cabozantinib Quinolinec-Met, VEGFR2, AXL, RET, KIT, FLT3c-Met: 1.3, VEGFR2: 0.035[14][17][25][26][27][28]
Sunitinib IndolinoneVEGFRs, PDGFRs, KIT, FLT3, RETVEGFR2: 80, PDGFRβ: 2[1][2][3][29]
Compound 1j Diarylurea-QuinolineC-RAF67[17]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols for Inhibitor Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Here, we provide detailed methodologies for two key assays used to evaluate the performance of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a quinoline derivative against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine Triphosphate)

  • Test compound (quinoline derivative) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P])

  • Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 1-5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a microplate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the purified kinase and its specific substrate in the appropriate kinase assay buffer.

  • Initiation of Reaction: Add the kinase reaction mixture to the wells of the microplate.

  • ATP Addition: Initiate the kinase reaction by adding a specific concentration of ATP (typically at or near the Km value for the kinase).

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[30][31][32]

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a quinoline derivative on a specific cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (quinoline derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add the medium containing the test compound or DMSO (vehicle control).

  • Incubation: Incubate the cells with the compound for a specific period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Normalize the absorbance values to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the GI50 value.

Conclusion and Future Directions

Quinoline derivatives have unequivocally established their importance as a versatile and potent class of kinase inhibitors in the therapeutic landscape, particularly in oncology.[1][2] This guide has provided a comparative overview of their mechanisms of action, inhibitory potencies, and the experimental methodologies crucial for their evaluation. The FDA-approved drugs highlighted herein, such as Bosutinib, Lenvatinib, and Cabozantinib, underscore the clinical success of the quinoline scaffold.

Future research in this field will likely focus on several key areas. The development of more selective inhibitors will be crucial to minimize off-target effects and improve patient safety profiles. Furthermore, the challenge of acquired resistance to kinase inhibitors remains a significant hurdle.[20] Strategies to overcome resistance, such as the development of next-generation inhibitors that target resistance mutations or the use of combination therapies, will be paramount. The continued exploration of novel quinoline derivatives, guided by a deep understanding of their structure-activity relationships and the underlying biology of kinase signaling, holds immense promise for the future of targeted cancer therapy.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,6,8-Trimethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of 4,6,8-Trimethylquinoline

Before initiating any disposal protocol, a comprehensive understanding of the associated risks is paramount. This compound, a substituted quinoline derivative, presents several potential hazards that dictate its handling and disposal requirements.

Key Hazards:

  • Environmental: Classified as harmful to aquatic life with long-lasting effects[1][2]. This underscores the critical need to prevent its release into the environment.

  • Toxicological: While comprehensive toxicological data is not available, the general class of quinolines can exhibit toxicity. Therefore, treating this compound with a high degree of caution is prudent[1].

  • Combustibility: The compound is combustible, and its decomposition during combustion can produce toxic gases such as carbon monoxide and nitrogen oxides[3][4].

A thorough risk assessment should be conducted before handling this chemical, considering both the immediate laboratory environment and the broader ecological implications of improper disposal.

Pre-Disposal Handling and Storage: A Foundation for Safety

Proper handling and temporary storage of this compound waste are critical preliminary steps to ensure a safe disposal process.

Step-by-Step Pre-Disposal Protocol:

  • Segregation: Isolate waste this compound from other chemical waste streams to prevent inadvertent reactions. It should be stored away from incompatible materials, particularly strong oxidizers[3].

  • Containerization: Use a dedicated, properly labeled, and tightly sealed waste container. The container should be made of a material that will not react with the quinoline derivative; glass or specific types of plastic containers are generally suitable[5].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols. This ensures that all personnel are aware of the contents and associated risks.

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight[5][6]. The storage area should be designated for hazardous chemical waste.

Table 1: Key Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₃N[7]
Molecular Weight171.24 g/mol [7]
AppearanceWhite to light yellow to light orange crystalline powder[7]
Melting Point56 - 60 °C[7]
The Recommended Disposal Pathway: Incineration

The primary and most effective method for the disposal of this compound is high-temperature incineration in a licensed hazardous waste facility.

The Rationale for Incineration:

Incineration is the preferred method because it ensures the complete thermal destruction of the organic molecule, breaking it down into less harmful components[5]. This process is particularly crucial for compounds like this compound, which are harmful to aquatic ecosystems. Landfilling is not a suitable option due to the potential for leaching into the soil and groundwater.

Step-by-Step Disposal Procedure:

  • Engage a Licensed Waste Carrier: The disposal of this compound must be handled by a certified hazardous waste management company. These companies are equipped with the necessary permits and expertise to transport and dispose of chemical waste in compliance with all local, state, and federal regulations[2][8].

  • Documentation: Complete all necessary waste disposal paperwork as required by your institution and the waste management company. This typically includes a detailed inventory of the waste being disposed of.

  • Packaging for Transport: The sealed waste container should be placed in a secondary container for transport, following the guidelines provided by the waste carrier. This provides an additional layer of safety against spills or leaks during transit.

  • Incineration Process: The licensed facility will incinerate the this compound waste in a specialized chemical incinerator equipped with afterburners and scrubbers[1]. These systems are designed to neutralize and remove harmful combustion byproducts, ensuring that the emissions comply with stringent environmental standards.

Diagram 1: Disposal Workflow for this compound

cluster_lab In the Laboratory cluster_transport Waste Management Partner cluster_disposal Final Disposal A Waste this compound B Segregate from other waste streams A->B C Seal in a labeled, compatible container B->C D Store in a designated hazardous waste area C->D E Engage a licensed waste carrier D->E F Package for transport per regulations E->F G Complete all required documentation F->G H High-temperature incineration at a licensed facility G->H I Neutralization of harmful byproducts H->I J Compliance with environmental regulations I->J

Caption: Workflow for the safe disposal of this compound.

Spill Management: An Emergency Response Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

Immediate Actions for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Before attempting any cleanup, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary[4].

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill[9]. For solid spills, carefully sweep or vacuum the material, avoiding dust generation[2].

  • Collection: Collect the absorbed material or spilled solid into a designated hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with soap and water[1].

  • Disposal of Cleanup Materials: All contaminated cleanup materials must be disposed of as hazardous waste, following the same protocol as the chemical itself.

Regulatory Compliance: A Non-Negotiable Aspect

The disposal of hazardous waste is strictly regulated. Adherence to all applicable local, state, and federal guidelines is mandatory. In the United States, the Environmental Protection Agency (EPA) provides comprehensive regulations under the Resource Conservation and Recovery Act (RCRA) for the management of hazardous wastes[10]. It is the responsibility of the waste generator to ensure full compliance with these regulations.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of laboratory safety and environmental stewardship.

References

Navigating the Safe Handling of 4,6,8-Trimethylquinoline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Assessment

While a comprehensive hazard profile for 4,6,8-Trimethylquinoline is not fully established, related quinoline compounds are known to be irritants, potentially harmful if ingested or absorbed through the skin, and may cause long-term adverse effects in the aquatic environment.[1][2] Therefore, a conservative approach to personal protection is warranted to minimize exposure. The primary routes of potential exposure in a laboratory setting are inhalation, skin contact, and eye contact.

Key Precautionary Principle: In the absence of complete data, treat this compound as a substance that is potentially irritating to the skin and eyes, harmful if swallowed, and detrimental to aquatic life.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Protection Type Specific Equipment Applicable Standard
Eye and Face Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a significant splash risk.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).[3]EN 374
Body Laboratory coat.---
Respiratory Work should be conducted in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.---
The Rationale Behind Your PPE Choices
  • Eye and Face Protection: Quinoline derivatives can cause eye irritation.[5] Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face.

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[6] Nitrile or neoprene gloves provide good resistance to a range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat will protect your skin and personal clothing from minor spills and contamination.

  • Respiratory Protection: Handling this compound, which may be a crystalline powder, can generate dust that could be inhaled.[6][7] Working in a chemical fume hood or a well-ventilated area is crucial to minimize the concentration of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is fundamental for the safe handling of this compound.

Experimental Workflow for Safe Handling

prep Preparation handling Handling in Fume Hood prep->handling Don appropriate PPE weighing Weighing handling->weighing dissolving Dissolving weighing->dissolving transfer Transfer dissolving->transfer cleanup Cleanup transfer->cleanup waste Waste Collection cleanup->waste storage Storage waste->storage

Caption: Workflow for the safe handling of this compound.

  • Preparation: Before starting any work, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE, spill cleanup materials, and labeled waste containers readily accessible.

  • Donning PPE: Put on your laboratory coat, followed by chemical splash goggles and chemical-resistant gloves.

  • Handling in a Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: If weighing the solid compound, do so in the fume hood on a tared weigh boat or paper.

  • Dissolving and Transferring: When dissolving the compound or transferring solutions, do so slowly and carefully to avoid splashing.

  • Cleanup: After handling, decontaminate the work surface with an appropriate solvent and cleaning agent.

  • Waste Collection: All contaminated materials, including gloves, weigh boats, and disposable labware, must be collected in a designated hazardous waste container.[3]

  • Doffing PPE: Remove your PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Under no circumstances should this compound or its waste be disposed of in standard refuse or down the drain.[3] It is to be treated as hazardous waste.

Disposal Workflow for this compound

start Start: Handling Waste ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Waste Segregation ppe->segregate solid_waste Solid Waste Collection segregate->solid_waste Contaminated labware, paper towels, gloves liquid_waste Liquid Waste Collection segregate->liquid_waste Unused solutions, reaction mixtures labeling Step 3: Container Labeling solid_waste->labeling liquid_waste->labeling storage Step 4: Secure Storage labeling->storage disposal Step 5: Professional Disposal storage->disposal

Caption: Step-by-step disposal workflow for this compound.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials, such as gloves, disposable lab coats, and empty containers, in a designated, labeled, and sealable hazardous waste container.[3]

    • Liquid Waste: If this compound is in a solution, collect it in a dedicated, leak-proof, and sealable container that is compatible with the solvent.[3]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all components of the solution with their approximate percentages.[3]

  • Secure Storage: Store the sealed and labeled waste container in a designated, secure waste accumulation area, away from incompatible materials.[3]

  • Professional Disposal: The final disposal of this compound must be handled by licensed hazardous waste professionals in accordance with local, state, and federal regulations.

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.